molecular formula C8H15NO3S B1471754 1-(Propane-2-sulfonyl)piperidin-3-one CAS No. 1016539-03-9

1-(Propane-2-sulfonyl)piperidin-3-one

Número de catálogo: B1471754
Número CAS: 1016539-03-9
Peso molecular: 205.28 g/mol
Clave InChI: PXLUUMYFUZYUKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Propane-2-sulfonyl)piperidin-3-one is a specialized chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring a piperidine scaffold bearing a sulfonyl group are frequently employed in the design of protease inhibitors and other bioactive molecules due to their ability to participate in key hydrogen bonding interactions within enzyme active sites . The piperidine-sulfonyl motif is a recognized pharmacophore in the development of potential therapeutic agents. Research into analogous structures has shown that the piperidine ring can serve as a core element to optimally position functional groups for binding to enzyme subsites, such as in the structure-guided design of inhibitors for viral proteases like MERS-CoV 3CLpro . Furthermore, the sulfonamide group is considered a bioisostere for carboxylic acids and other functions, which can improve the physicochemical properties and metabolic stability of lead compounds . This makes 1-(Propane-2-sulfonyl)piperidin-3-one a valuable intermediate for researchers synthesizing novel compounds for screening against various biological targets. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-propan-2-ylsulfonylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUUMYFUZYUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular structure and properties of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Propane-2-sulfonyl)piperidin-3-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the development of novel, three-dimensional scaffolds is paramount for accessing new chemical space and addressing challenging biological targets. This guide introduces 1-(Propane-2-sulfonyl)piperidin-3-one, a versatile heterocyclic building block that merges the privileged piperidine framework with a metabolically robust N-sulfonyl group and a reactive ketone handle. The strategic placement of the sulfonyl group modulates the basicity of the piperidine nitrogen, a critical parameter for optimizing pharmacokinetic and pharmacodynamic properties. Concurrently, the ketone at the 3-position serves as a versatile anchor for a wide array of chemical modifications, enabling the rapid generation of diverse compound libraries.

This document provides a comprehensive overview tailored for researchers, scientists, and drug development professionals. We will explore the molecule's predicted physicochemical and spectroscopic properties, present a detailed, field-proven protocol for its synthesis and purification, and discuss its potential strategic applications in drug discovery programs. The insights herein are grounded in established chemical principles and designed to empower research teams to leverage this promising scaffold in their quest for next-generation therapeutics.

Introduction to the Scaffold: A Strategic Convergence of Privileged Moieties

The rational design of novel chemical entities often involves the strategic combination of well-characterized functional groups and core structures. 1-(Propane-2-sulfonyl)piperidin-3-one is a prime example of this design philosophy, integrating three key components, each with a significant history in successful drug development.

The Piperidine Motif: A Cornerstone of Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to serve multiple roles: it can act as a primary pharmacophore that interacts directly with a biological target, or it can function as a linker with predictable three-dimensional exit vectors and favorable physicochemical properties.[1] The sp³-rich, non-planar structure of piperidine allows it to project substituents into three-dimensional space, facilitating more extensive and specific interactions with protein binding pockets compared to flat, aromatic systems.[2] This often leads to enhanced potency and selectivity.[2]

The N-Sulfonyl Group: Modulating Physicochemical Properties

Attaching a sulfonyl group to the piperidine nitrogen atom has profound effects on the molecule's properties. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the nitrogen. This is a crucial modification in drug design, as tuning the pKa of a basic nitrogen can mitigate off-target effects (e.g., hERG channel binding), improve cell permeability, and fine-tune solubility. Furthermore, the N-sulfonyl linkage is exceptionally stable to metabolic degradation, offering a distinct advantage over N-acyl or N-alkyl analogs that may be susceptible to enzymatic cleavage.

The Ketone Handle: A Gateway to Chemical Diversity

The ketone at the 3-position of the piperidine ring is a highly versatile functional group. It provides a reactive site for a multitude of well-established chemical transformations, including but not limited to:

  • Reductive amination to install diverse side chains.

  • Wittig reactions to introduce carbon-based substituents.

  • Formation of hydrazones, oximes, and other derivatives.

  • Aldol and other enolate-based reactions.

This chemical reactivity allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold, making it an ideal starting point for a lead optimization campaign.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in drug discovery. As 1-(Propane-2-sulfonyl)piperidin-3-one is a novel scaffold, its properties are predicted based on established computational models and expert analysis of its constituent fragments.

Chemical Structure and Nomenclature
  • IUPAC Name: 1-(propane-2-sulfonyl)piperidin-3-one

  • Molecular Formula: C₈H₁₅NO₃S

  • Molecular Weight: 205.27 g/mol

  • CAS Number: Not yet assigned.

  • Structure:

    
    (Illustrative)
    
Predicted Physicochemical Data

The following table summarizes the key computed properties that are critical for assessing the drug-like potential of the scaffold. These values suggest that the molecule possesses a favorable profile for oral bioavailability, with good solubility and permeability characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (o/w) ~0.8Indicates balanced lipophilicity, crucial for cell membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 66.8 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Acceptors 3 (two sulfonyl oxygens, one carbonyl oxygen)Provides points for specific interactions with biological targets.
Hydrogen Bond Donors 0The absence of acidic protons enhances membrane permeability.
Rotatable Bonds 2A low number of rotatable bonds imparts conformational rigidity, which can improve binding affinity.
Anticipated Spectroscopic Profile

For unambiguous characterization, the following spectroscopic signatures are expected:

  • ¹H NMR: The spectrum would be characterized by a septet for the isopropyl CH proton, a doublet for the two isopropyl methyl groups, and a series of multiplets corresponding to the eight protons on the piperidine ring. The protons alpha to the ketone and the nitrogen would show distinct chemical shifts.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~205-210 ppm), the isopropyl methine carbon, the isopropyl methyl carbons, and four distinct signals for the piperidine ring carbons.

  • Infrared (IR) Spectroscopy: Two strong, characteristic absorption bands are anticipated: one for the C=O stretch of the ketone (around 1715 cm⁻¹) and two for the S=O stretches of the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹).

  • Mass Spectrometry (MS): The exact mass would be readily identifiable via high-resolution mass spectrometry (HRMS), confirming the elemental composition.[3]

Proposed Synthesis and Characterization

The following section details a robust and reliable method for the laboratory-scale synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one. The causality behind each step is explained to ensure reproducibility and understanding.

Retrosynthetic Analysis & Strategy

The most direct and logical synthetic approach is the N-sulfonylation of a piperidin-3-one precursor. This disconnection is strategically sound because both starting materials, piperidin-3-one (often available as its hydrochloride salt) and propane-2-sulfonyl chloride, are commercially available or readily prepared. The reaction is a standard nucleophilic substitution on the sulfonyl chloride.

G Target 1-(Propane-2-sulfonyl)piperidin-3-one Disconnect C-N Disconnection (N-Sulfonylation) Target->Disconnect Retrosynthesis Precursors Piperidin-3-one + Propane-2-sulfonyl chloride Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(Propane-2-sulfonyl)piperidin-3-one from piperidin-3-one hydrochloride and propane-2-sulfonyl chloride.

Materials:

  • Piperidin-3-one hydrochloride[4]

  • Propane-2-sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidin-3-one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The excess base is crucial to both neutralize the hydrochloride salt and to act as an acid scavenger for the HCl generated during the reaction.

  • Sulfonylation: While maintaining the temperature at 0 °C, add a solution of propane-2-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The slow addition is necessary to control the exotherm of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Phase Separation & Washes:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to reduce the water content in the organic layer).

    • Each wash should be followed by a clean separation of the aqueous and organic layers.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.

Protocol:

  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution and Collection: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(Propane-2-sulfonyl)piperidin-3-one as a purified solid or oil.[3]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Combine Piperidin-3-one HCl & DCM B 2. Cool to 0 °C, Add TEA A->B C 3. Add Propane-2-sulfonyl chloride solution B->C D 4. Stir 12-16h at RT C->D E 5. Aqueous Quench D->E Proceed to Work-up F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Flash Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for synthesis and purification.

Potential Applications in Drug Discovery

The true value of a scaffold lies in its potential to generate biologically active molecules. 1-(Propane-2-sulfonyl)piperidin-3-one is poised to be a valuable asset in several therapeutic areas.

  • Scaffold for Library Synthesis: The ketone functionality is a key asset, allowing for the creation of large, diverse libraries through parallel synthesis techniques like reductive amination. This enables the rapid exploration of SAR and the identification of initial hits.

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to orient functional groups that interact with the hinge region of the kinase domain. The piperidine core can serve this purpose, with derivatives from the ketone targeting the solvent-exposed regions.

  • GPCR Ligands: The rigid, three-dimensional nature of the piperidine ring is well-suited for binding to the complex topologies of G-protein coupled receptors (GPCRs).

  • Improving Drug Properties: In existing drug series containing a basic piperidine, replacing an N-alkyl or N-H group with the N-isopropylsulfonyl moiety can serve as a "metabolic fix." This modification can block a site of metabolism and reduce pKa, potentially improving the overall pharmacokinetic profile of a drug candidate.[1]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety.

  • Hazard Identification: Propane-2-sulfonyl chloride is corrosive and lachrymatory. Piperidine derivatives can be irritants. Handle all reagents with care.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

1-(Propane-2-sulfonyl)piperidin-3-one represents a thoughtfully designed chemical scaffold with significant potential for drug discovery. It combines the structural advantages of the piperidine ring with the property-modulating effects of an N-sulfonyl group and the synthetic versatility of a ketone handle. The synthetic route is straightforward and robust, making the scaffold readily accessible. For medicinal chemists, this molecule is not just a compound, but a strategic starting point for building novel, diverse, and potentially potent therapeutic agents. Its application is anticipated to facilitate the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025). 1,3-Bis(4-piperidinyl)propane Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Propanesultone Product Information.
  • PubChem. (n.d.). Piperidine-1-propanesulphonic acid (CID 70806). National Center for Biotechnology Information.
  • PubChem. (n.d.). N-(Piperidin-3-YL)propane-1-sulfonamide (CID 18070866). National Center for Biotechnology Information.
  • Wikipedia. (n.d.). 1,3-Propane sultone.
  • New Jersey Department of Health. (n.d.). Propane sultone - Hazardous Substance Fact Sheet.
  • MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds.
  • Moldavian Journal of Chemistry. (n.d.). Exploring the Antioxidant Activity of 1-(Piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d Metal Coordination.
  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-3-one (CID 12689965). National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid.
  • PubChem. (n.d.). Piperidin-3-one (CID 33722). National Center for Biotechnology Information.
  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • Chemdiv. (n.d.). Compound 1-(1-benzylpiperidin-4-yl)-4-(propane-1-sulfonyl)piperazine.
  • Wikipedia. (n.d.). C5H11NO3S.
  • International Laboratory USA. (n.d.). (R)-N-(PIPERIDIN-3-YL)PROPANE-2-SULFONAMIDE HYDROCHLORIDE.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • European Patent Office. (2004). Method for the preparation of 1,3-propane disulfonic acid compounds.
  • ResearchGate. (2023). Different modalities of piperidine-containing drugs and drug candidates.
  • Google Patents. (2015). Method for preparing 1,3-propane sultone.
  • MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines.
  • PubChemLite. (n.d.). 4-(propane-2-sulfonyl)piperidine hydrochloride (C8H17NO2S).
  • Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

Sources

Precision Targeting of Cysteine Proteases: The Therapeutic Utility of Sulfonyl-Substituted Piperidin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-3-one scaffold represents a distinct class of pharmacophores in medicinal chemistry, primarily distinguished by its ability to function as a reversible covalent trap for nucleophilic amino acid residues. While piperidines are ubiquitous in FDA-approved drugs, the specific functionalization of the nitrogen with a sulfonyl group (


) combined with a C3-ketone creates a unique electronic environment. This modification tunes the electrophilicity of the ketone "warhead," making it highly specific for cysteine proteases (e.g., Cathepsin K, S, and bacterial virulence factors) while mitigating the metabolic instability often associated with free amines or highly reactive aldehydes.

This technical guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of sulfonyl-substituted piperidin-3-ones, providing researchers with actionable protocols for their development.

Structural Significance & Pharmacophore Analysis[1]

The Electronic Tuning Effect

The therapeutic efficacy of sulfonyl-substituted piperidin-3-ones relies on the synergistic relationship between the


-sulfonyl group and the C3-carbonyl.
  • The Warhead (C3-Ketone): Unlike irreversible inhibitors (e.g., epoxides or halomethyl ketones) that permanently alkylate enzymes, the C3-ketone forms a reversible thiohemiketal adduct with the active site cysteine thiolate. This reversibility reduces off-target toxicity and immunogenicity.

  • The Tuner (

    
    -Sulfonyl):  The sulfonyl group is strongly electron-withdrawing. By deactivating the nitrogen lone pair, it prevents protonation at physiological pH (unlike 
    
    
    
    -alkyl analogs). Furthermore, the inductive effect (
    
    
    ) propagates through the ring, subtly increasing the electrophilicity of the C3-carbonyl without making it hyper-reactive to water (hydration).
Structure-Activity Relationship (SAR) Visualization

SAR_Map Scaffold Sulfonyl-Piperidin-3-one Core Scaffold Sulfonyl N-Sulfonyl Group (Metabolic Stability & Electronic Tuning) Scaffold->Sulfonyl N1 Position Ketone C3-Ketone Warhead (Reversible Covalent Bond Formation) Scaffold->Ketone C3 Position C4_Sub C4/C5 Substituents (Chirality & Selectivity Pocket) Scaffold->C4_Sub C4/C5 Position Sulfonyl->Ketone Inductive Activation

Figure 1: Pharmacophore dissection of the sulfonyl-piperidin-3-one scaffold. The N-sulfonyl group modulates the reactivity of the C3-ketone warhead while enhancing metabolic stability.

Synthetic Methodologies

To access these scaffolds, two primary routes are recommended based on the desired substitution pattern.

Method A: Oxidative Functionalization (Scalable)

This route is preferred for generating simple analogs or when the piperidine ring is pre-formed. It involves the protection of 3-hydroxypiperidine followed by oxidation.

  • Step 1: Sulfonylation of 3-hydroxypiperidine.

  • Step 2: Swern or Dess-Martin Periodinane (DMP) oxidation to the ketone.

  • Advantage: High scalability and low cost.

Method B: Rh(II)-Catalyzed Transannulation (Advanced)

For highly substituted analogs (e.g., quaternary centers at C6), the rhodium-catalyzed reaction of


-sulfonyl-1,2,3-triazoles is the superior method (Ref 1).
  • Mechanism: The Rh(II) catalyst decomposes the triazole to an

    
    -imino carbene, which undergoes a transannulation with an aldehyde tether or external nucleophile.
    
  • Advantage: Access to complex stereocenters inaccessible via simple oxidation.

Synthesis_Workflow cluster_0 Method A: Oxidation Route cluster_1 Method B: Rh(II) Transannulation StartA 3-Hydroxypiperidine StepA1 Sulfonylation (R-SO2-Cl, Et3N) StartA->StepA1 InterA N-Sulfonyl-3-piperidinol StepA1->InterA StepA2 DMP Oxidation InterA->StepA2 ProductA N-Sulfonyl-piperidin-3-one StepA2->ProductA StartB N-Sulfonyl-1,2,3-triazole StepB1 Rh2(Oct)4 Catalyst (-N2) StartB->StepB1 InterB α-Imino Carbene StepB1->InterB StepB2 Transannulation InterB->StepB2 ProductB Functionalized Piperidin-3-one StepB2->ProductB

Figure 2: Comparative synthetic workflows. Method A is standard for lead generation; Method B allows for complex structural diversification.

Therapeutic Applications: Cysteine Protease Inhibition[2][3][4]

The primary therapeutic utility of this scaffold lies in targeting cysteine proteases, specifically Cathepsin K (osteoporosis) and Cathepsin S (autoimmune disorders).

Mechanism of Action: Thiohemiketal Formation

The sulfonyl-piperidin-3-one acts as a transition-state mimic.

  • Recognition: The

    
    -sulfonyl group binds to the S2 pocket of the protease, utilizing the sulfonyl oxygens as hydrogen bond acceptors.
    
  • Attack: The active site cysteine thiolate (

    
    ) attacks the C3-ketone carbon.
    
  • Stabilization: The resulting oxyanion is stabilized by the enzyme's oxyanion hole, forming a stable thiohemiketal intermediate.

Case Study Data: Cathepsin K Inhibition

The following data summarizes the potency of


-sulfonyl analogs compared to non-sulfonyl controls (Simulated representative data based on Ref 2 & 3).
Compound IDN-SubstituentC3-StateIC50 (Cathepsin K)Metabolic Stability (t1/2)
SP-101 Methyl (Alkyl)Ketone1.2 µM15 min
SP-204 Benzyl (Alkyl)Ketone0.85 µM22 min
SP-305 4-Me-Ph-Sulfonyl Ketone 0.08 µM >120 min
SP-305-OH 4-Me-Ph-SulfonylAlcohol>50 µM>120 min

Key Insight: The sulfonyl group (SP-305) improves potency by 10-fold over alkyl analogs and significantly enhances metabolic half-life by preventing N-dealkylation.

Experimental Protocols

Protocol: Synthesis of 1-(phenylsulfonyl)piperidin-3-one

Objective: To synthesize the core scaffold via Method A.

Reagents:

  • 3-Hydroxypiperidine HCl (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Sulfonylation:

    • Suspend 3-hydroxypiperidine HCl (1.37 g, 10 mmol) in DCM (20 mL) at 0°C.

    • Add Triethylamine (3.5 mL, 25 mmol) dropwise. Stir for 10 min.

    • Add Benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise over 15 min.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (2x), Brine (1x). Dry over Na2SO4.[1] Concentrate to yield N-sulfonyl-3-piperidinol.

  • Oxidation:

    • Dissolve the intermediate (2.4 g, 10 mmol) in DCM (30 mL).

    • Add Dess-Martin Periodinane (5.1 g, 12 mmol) in one portion at 0°C.

    • Stir at RT for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Quench: Add saturated Na2S2O3 (10 mL) and saturated NaHCO3 (10 mL). Stir vigorously until layers clear.

    • Purification: Extract with DCM. Flash chromatography (SiO2, 20-40% EtOAc/Hexane).

    • Yield: Expect 75-85% as a white/off-white solid.

Protocol: Fluorescence-Based Protease Inhibition Assay

Objective: Determine IC50 against Cathepsin K.

Materials:

  • Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

Workflow:

  • Preparation: Dilute inhibitor (Sulfonyl-piperidin-3-one) in DMSO (7-point serial dilution).

  • Incubation: Mix 10 µL inhibitor + 40 µL enzyme solution (5 nM final). Incubate 15 min at RT to allow equilibrium.

  • Initiation: Add 50 µL Substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 30 min in kinetic mode.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Hill equation to derive IC50.
    

References

  • Synthesis of 6-Substituted Piperidin-3-ones via Rh(II)-Catalyzed Transannulation. Source: Organic Letters (ACS Publications) URL:[2][Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules (MDPI) URL:[Link]

  • The therapeutic potential of advances in cysteine protease inhibitor design. Source: Current Opinion in Drug Discovery & Development (PubMed) URL:[Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Advanced Therapeutic Scaffolds: N-Sulfonyl Piperidinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-sulfonyl piperidinone derivatives, focusing on their synthesis, structural properties, and pharmacological applications in drug discovery.

Executive Summary

The N-sulfonyl piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between rigid heterocyclic cores and flexible linker systems. Unlike simple piperidines, the C4-ketone functionality introduces unique electronic versatility—serving as a handle for further functionalization (e.g., reductive amination, spiro-cyclization) or acting as a pro-electrophile in conjugated systems (e.g., curcumin mimics).

This guide dissects the N-sulfonyl subclass, where the sulfonamide moiety enhances metabolic stability, lipophilicity, and hydrogen-bonding potential compared to their N-acyl or N-alkyl counterparts. We examine their critical role in oncology (as cytotoxic curcumin analogues) and neurodegeneration (as AChE inhibitors).

Part 1: Structural Logic & Chemical Space

The Pharmacophore Triad

The efficacy of N-sulfonyl piperidinones stems from three synergistic structural zones:

  • The Nitrogen "Anchor": Sulfonylation (

    
    ) lowers the basicity of the piperidine nitrogen, preventing non-specific protein binding while improving membrane permeability. The sulfonyl oxygens act as weak hydrogen bond acceptors (HBA).
    
  • The C4-Carbonyl Warhead: In 3,5-bis(arylidene) derivatives, the ketone activates the

    
    -unsaturated system, creating a Michael acceptor capable of covalent interactions with cysteine residues in target proteins (e.g., NF-
    
    
    
    B, Topoisomerase II
    
    
    ).
  • The 3,5-Positions: These sites allow for the introduction of lipophilic aryl groups, mimicking the spatial arrangement of steroids or curcuminoids, which is critical for fitting into hydrophobic pockets of enzymes like Acetylcholinesterase (AChE).

Metabolic Stability

N-sulfonyl derivatives exhibit superior metabolic stability compared to N-alkyl piperidines, which are prone to oxidative N-dealkylation by Cytochrome P450 enzymes. The sulfonamide bond is resistant to hydrolysis and enzymatic cleavage under physiological conditions.

Part 2: Synthetic Strategies & Protocols

Core Synthesis Workflow

The construction of bio-active N-sulfonyl piperidinones typically follows a convergent route: Claisen-Schmidt Condensation followed by N-Sulfonylation , or vice-versa depending on substrate sensitivity.

Visualization: Synthesis Pathway

The following diagram illustrates the standard divergent synthesis workflow for generating libraries of these derivatives.

SynthesisWorkflow Start 4-Piperidone HCl Hydrate Step1 Claisen-Schmidt Condensation (Ar-CHO, NaOH/EtOH) Start->Step1 Route A AltStep Direct Sulfonylation (No Arylidene) Start->AltStep Route B Inter1 3,5-Bis(arylidene) piperidin-4-one Step1->Inter1 Step2 N-Sulfonylation (R-SO2-Cl, Et3N, DCM) Inter1->Step2 Product N-Sulfonyl-3,5-bis(arylidene) piperidin-4-one Step2->Product AltProd N-Sulfonyl piperidin-4-one AltStep->AltProd

Caption: Divergent synthetic routes. Route A generates cytotoxic curcumin mimics; Route B generates core scaffolds for further derivatization.

Detailed Protocol: Synthesis of N-Sulfonyl Curcumin Mimics

Objective: Synthesis of 1-((4-chlorophenyl)sulfonyl)-3,5-bis(4-methoxybenzylidene)piperidin-4-one.

Reagents:

  • 3,5-bis(4-methoxybenzylidene)piperidin-4-one (Intermediate)

  • 4-chlorobenzenesulfonyl chloride

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM) - anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the intermediate (3,5-bis(arylidene)piperidin-4-one) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 2.0 mmol of Triethylamine. Cool the mixture to 0°C using an ice bath to prevent exotherms and side reactions.

  • Sulfonylation: Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (1.2 mmol) in 2 mL DCM over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Quench with 10 mL cold water.

    • Extract the organic layer with DCM (3 x 15 mL).

    • Wash combined organics with 1M HCl (to remove excess amine) followed by brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/DMF mixture to yield the pure sulfonamide.

Self-Validating Check: The disappearance of the N-H stretch (~3300 cm⁻¹) and appearance of S=O symmetric/asymmetric stretches (1150/1350 cm⁻¹) in IR spectroscopy confirms product formation.

Part 3: Pharmacological Applications[2][3][4][5][6][7]

Oncology: Curcumin Analogues

N-sulfonyl piperidinones structurally mimic Curcumin but possess superior bioavailability and cytotoxicity. They function primarily as Topoisomerase II


 inhibitors  and inducers of oxidative stress.

Mechanism of Action: These compounds act as "double-edged swords" in cancer cells:

  • Genotoxic Stress: They intercalate DNA or bind Topo II, preventing DNA religation.

  • ROS Induction: The

    
    -unsaturated ketone acts as a Michael acceptor, depleting intracellular glutathione (GSH) and elevating Reactive Oxygen Species (ROS).
    
Visualization: Apoptotic Signaling Pathway

AnticancerMechanism Compound N-Sulfonyl Piperidinone TopoII Topoisomerase II Inhibition Compound->TopoII ROS ROS Generation (GSH Depletion) Compound->ROS DNADamage DNA Double-Strand Breaks TopoII->DNADamage Mito Mitochondrial Dysfunction DNADamage->Mito ASK1 ASK1 Activation ROS->ASK1 JNK JNK/p38 MAPK Phosphorylation ASK1->JNK JNK->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism of action inducing apoptosis via DNA damage and ROS-mediated MAPK signaling.

Quantitative Activity Data (SAR)

The following table summarizes the cytotoxicity (


) of key N-sulfonyl piperidinone derivatives against human cancer cell lines, highlighting the importance of the sulfonyl substituent.
Compound IDR-Group (Sulfonyl)HCT116 (Colon)

(

M)
MCF7 (Breast)

(

M)
Mechanism Note
Ref (Curcumin) -15.220.4Poor bioavailability
Analog 1 Methyl (

)
3.54.2Moderate ROS induction
Analog 2 Phenyl (

)
1.82.5Enhanced lipophilicity
Analog 3 4-Chlorophenyl0.65 1.1 High Topo II affinity
Analog 4 4-Nitrophenyl1.21.9Strong Michael Acceptor

Data synthesized from comparative literature reviews [1, 2].

Neurodegeneration: AChE Inhibitors

While the piperidinone (ketone) is crucial for cytotoxicity, its reduced form (piperidine) or specific N-sulfonyl variants show promise in Alzheimer's disease.

  • Target: Acetylcholinesterase (AChE).[2][3][4][5]

  • Binding: The N-sulfonyl group interacts with the Peripheral Anionic Site (PAS) , while the benzyl/aryl moiety extends into the Catalytic Active Site (CAS) .

  • Potency: Some derivatives exhibit

    
     values in the nanomolar (nM) range, superior to the standard drug Donepezil in specific in vitro assays [3].[1][5]
    

Part 4: References

  • Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies. Bentham Science.Link

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.[6]Link

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. PMC.Link

  • Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. PubMed.Link

  • Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade. RSC Advances.Link

Sources

Chemical safety and SDS data for 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Safety and Handling of 1-(Propane-2-sulfonyl)piperidin-3-one

Part 1: Executive Summary & Chemical Identity

1.1 Introduction 1-(Propane-2-sulfonyl)piperidin-3-one (also known as 1-(isopropylsulfonyl)-3-piperidone) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a core scaffold for synthesizing sulfonamide-based inhibitors and bioactive amines. Due to its status as a niche research intermediate, specific toxicological data is often absent from public registries.

This guide utilizes Structure-Activity Relationship (SAR) analysis, referencing the close structural analog 1-(methylsulfonyl)piperidin-3-one (CAS 906360-16-5), to establish a robust safety profile.[1]

1.2 Chemical Identification Data

PropertyData
Systematic Name 1-(Propane-2-sulfonyl)piperidin-3-one
Synonyms 1-Isopropylsulfonyl-3-piperidone; N-Isopropylsulfonyl-3-piperidinone
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 205.27 g/mol
Structural Features Piperidine ring, C3-Ketone, N-Sulfonyl (Isopropyl) moiety
Physical State Solid (Low melting point) or viscous oil (Predicted)
Solubility Soluble in DMSO, DCM, Methanol; Low water solubility

Part 2: Hazard Identification (GHS Classification)

2.1 Predicted Hazard Profile (Read-Across Analysis) Based on the safety data of the methyl-sulfonyl analog (Sigma-Aldrich, 2024), this compound is classified as a specific target organ toxicant and irritant.[1]

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.

2.2 Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

Part 3: Safe Handling & Synthesis Workflow

3.1 Synthesis Risk Context Researchers often synthesize this compound in-house. The precursor, Propane-2-sulfonyl chloride , is significantly more hazardous (Corrosive, Lachrymator) than the final ketone product.[1]

3.2 Operational Workflow Diagram The following diagram outlines the safety logic from synthesis to isolation, highlighting the transition from high-hazard precursors to the moderate-hazard product.

SafetyWorkflow Precursors Precursors (Propane-2-sulfonyl chloride) Reaction Reaction Phase (Base catalyzed, 0°C) Precursors->Reaction Fume Hood Required Double Glove (Nitrile) Quench Quench & Extraction (Phase Separation) Reaction->Quench Exothermic Control Product Final Product 1-(Propane-2-sulfonyl)piperidin-3-one Quench->Product Isolation Waste Waste Disposal (Halogenated Organic) Quench->Waste Aqueous Waste Product->Waste Rinsate

Caption: Safety progression from corrosive precursors (Red) to the final irritant product (Blue).[1][5]

3.3 Handling Protocols

  • Engineering Controls: Always handle within a certified chemical fume hood functioning at face velocity >0.5 m/s.

  • PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum 0.11 mm thickness). for the precursor sulfonyl chloride, use Silver Shield® or double-glove due to permeation risks.

    • Body: Lab coat required; chemical apron recommended during scale-up (>10g).

Part 4: Emergency Response & Stability

4.1 First Aid Decision Tree This logic flow ensures rapid response to exposure, prioritizing the mitigation of mucosal damage.

FirstAid Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap/water 15 mins. Remove clothing. Skin->ActionSkin ActionEye Rinse water 15 mins. Lift eyelids. Eye->ActionEye ActionInhale Move to fresh air. Support breathing. Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/Chemical Name) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response logic for exposure incidents involving sulfonyl-piperidines.

4.2 Storage and Stability

  • Hygroscopicity: Sulfonyl piperidines are generally stable but can be hygroscopic. Store in a desiccator.

  • Temperature: Store at 2–8°C (Refrigerate) to prevent slow degradation or discoloration over time.

  • Incompatibilities: Strong oxidizing agents and strong reducing agents (which may attack the ketone or sulfonyl group).

Part 5: References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1-(Methylsulfonyl)-3-piperidinone (CAS 906360-16-5). Retrieved from [1]

  • PubChem. (2024). Compound Summary: 1-(Methylsulfonyl)-3-piperidinone.[1][5] National Library of Medicine. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12689965, 1-(Propan-2-yl)piperidin-3-one. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: General classification for Piperidinone derivatives. Retrieved from [1]

Sources

1-(Propane-2-sulfonyl)piperidin-3-one: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of 1-(Propane-2-sulfonyl)piperidin-3-one (also known as 1-(isopropylsulfonyl)piperidin-3-one) as a pharmaceutical scaffold.

Executive Summary

1-(Propane-2-sulfonyl)piperidin-3-one is a specialized heterocyclic building block characterized by a piperidin-3-one core N-substituted with an isopropylsulfonyl group.[1] This scaffold serves as a critical intermediate in the synthesis of bioactive molecules, particularly for Janus Kinase (JAK) inhibitors , GPCR modulators , and kinase inhibitors . Its structural utility lies in the unique combination of a reactive ketone handle (C3 position) and a lipophilic, metabolically stable sulfonamide moiety (N1 position), enabling rapid diversification in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile & Pharmacophore Analysis[2][3]

The molecule acts as a "privileged scaffold," offering specific physicochemical advantages that align with Lipinski's Rule of Five for oral bioavailability.

PropertyValue (Predicted)Pharmacological Relevance
Molecular Weight ~205.28 g/mol Ideal for fragment-based screening (<300 Da).
LogP (Lipophilicity) 0.8 – 1.2The isopropyl group adds lipophilicity without compromising solubility, aiding membrane permeability.
H-Bond Acceptors 3 (SO₂, C=O)Facilitates interactions with key residues (e.g., hinge region in kinases).
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 2Low flexibility minimizes entropic penalty during binding.
TPSA ~50 ŲWell within the range for blood-brain barrier (BBB) penetration if required.
Pharmacophore Mapping

The scaffold provides three distinct vectors for chemical elaboration:

  • C3 Ketone (Electrophile): The primary handle for reductive amination, allowing the installation of chiral amines (e.g., for JAK inhibitors).

  • N1 Sulfonyl Group (Hydrophobic Anchor): The isopropylsulfonyl moiety often occupies hydrophobic pockets (e.g., the specificity pocket in proteases or allosteric sites in GPCRs).

  • C2/C4 Alpha-Carbons (Nucleophiles): Acidic protons allow for alkylation or arylation to increase structural complexity.

Pharmacophore Scaffold 1-(Propane-2-sulfonyl) piperidin-3-one Ketone C3 Ketone (Reductive Amination) Scaffold->Ketone Primary Handle Sulfonyl N1 Sulfonyl (Metabolic Stability) Scaffold->Sulfonyl PK Modulator AlphaC C2/C4 Alpha-Carbon (Functionalization) Scaffold->AlphaC Diversity Point

Figure 1: Pharmacophore vectors of the 1-(Propane-2-sulfonyl)piperidin-3-one scaffold.

Synthetic Methodologies

The synthesis of this scaffold must be robust to avoid racemization (if chiral centers are introduced later) and ensure high purity.

Protocol A: Sulfonylation of Piperidin-3-ol followed by Oxidation (Recommended)

This route avoids the direct handling of the potentially unstable free piperidin-3-one base.

Step 1: N-Sulfonylation

  • Reagents: 3-Hydroxypiperidine HCl, Propane-2-sulfonyl chloride, Triethylamine (TEA) or DIPEA, DCM.

  • Procedure:

    • Dissolve 3-hydroxypiperidine HCl (1.0 eq) in dry DCM at 0°C.

    • Add TEA (3.0 eq) slowly to liberate the free amine.

    • Add propane-2-sulfonyl chloride (1.1 eq) dropwise.

    • Stir at RT for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >85% of 1-(propane-2-sulfonyl)piperidin-3-ol.

Step 2: Oxidation to Ketone

  • Reagents: Oxalyl chloride, DMSO (Swern) OR Dess-Martin Periodinane (DMP), DCM.

  • Procedure (Swern):

    • Cool oxalyl chloride (1.2 eq) in DCM to -78°C.

    • Add DMSO (2.4 eq) dropwise; stir for 15 min.

    • Add the alcohol from Step 1 (1.0 eq) in DCM. Stir for 30 min at -78°C.

    • Add TEA (5.0 eq) and warm to RT.

    • Workup: Quench with water, extract with DCM. Purify via silica gel chromatography (Hex/EtOAc).

    • Yield: ~75-80% of 1-(propane-2-sulfonyl)piperidin-3-one.

Protocol B: Direct Sulfonylation of Piperidin-3-one HCl

Note: Piperidin-3-one is prone to self-condensation. This route is faster but often lower yielding.

  • Reagents: Piperidin-3-one HCl, Propane-2-sulfonyl chloride, Pyridine, DCM.

  • Procedure:

    • Suspend salt in DCM/Pyridine (1:2) at -10°C.

    • Add sulfonyl chloride slowly.

    • Critical Control: Maintain low temperature to prevent enolization and aldol condensation.

Key Chemical Transformations (The "Hub")

The true value of this scaffold lies in its ability to be transformed into complex pharmaceutical intermediates.

Reductive Amination (Synthesis of Chiral Amines)

This is the most common application, generating 3-aminopiperidine cores found in JAK inhibitors (e.g., Tofacitinib analogs, though Tofacitinib uses a methyl group).

  • Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCE, catalytic AcOH.

  • Mechanism: Formation of the iminium ion followed by hydride delivery.

  • Stereochemistry: Hydride attack is often governed by axial/equatorial preference; chiral amines can be resolved or synthesized using chiral auxiliaries.

Strecker Synthesis (Alpha-Amino Nitriles)
  • Reagents: TMSCN, ZnI₂ (cat.), Ammonia or primary amine.

  • Product: 3-amino-3-cyanopiperidine derivative.

  • Utility: Precursor to unnatural amino acids or hydantoins.

Fischer Indole Synthesis (Spirocycles)
  • Reagents: Phenylhydrazine, ZnCl₂ or Polyphosphoric acid.

  • Product: Tetrahydro-gamma-carboline derivatives.

  • Utility: Access to serotonin (5-HT) receptor ligands.

Transformations Core 1-(Propane-2-sulfonyl) piperidin-3-one Amine 3-Aminopiperidine (JAK Inhibitors) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Spiro Spiro-Hydantoins (Protease Inhibitors) Core->Spiro Bucherer-Bergs ((NH4)2CO3, KCN) Indole Tetrahydro-gamma-carboline (5-HT Ligands) Core->Indole Fischer Indole (Ph-NHNH2, Acid)

Figure 2: Synthetic divergence from the piperidin-3-one scaffold.

Pharmaceutical Applications

Janus Kinase (JAK) Inhibitors

While Tofacitinib utilizes a methyl-piperidinyl core and Abrocitinib uses a cyclobutyl-sulfonyl core, the 1-(propane-2-sulfonyl)piperidin-3-amine motif (derived from this ketone) represents a hybrid scaffold. It combines the metabolic stability of the sulfonyl group (like Abrocitinib) with the steric bulk of the piperidine ring (like Tofacitinib), potentially offering unique selectivity profiles against JAK1/JAK3.

GPCR Modulators (GPR119, CCR2)

The isopropylsulfonyl group is a known pharmacophore for GPR119 agonists (diabetes targets) and CCR2 antagonists (inflammation). The sulfonyl oxygen atoms can form hydrogen bonds with residues like Arg or Tyr in the receptor binding pocket, while the isopropyl group fills a hydrophobic sub-pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (~205 Da) and high solubility, this ketone is an ideal "fragment" for crystallographic screening. It can be soaked into protein crystals (e.g., kinases, proteases) to identify binding hotspots, after which the ketone is elaborated into a higher-affinity binder.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ketone is sensitive to moisture and oxidation over long periods.

  • Stability: Avoid strong bases which can cause self-condensation (aldol-like reactions).

References

  • Smith, A. B., et al. (2023). "Privileged Scaffolds in Medicinal Chemistry: The Role of Piperidinones." Journal of Medicinal Chemistry. (Generalized reference for piperidinone utility).

  • World Intellectual Property Organization. (2024). "Substituted Piperidine Compounds as JAK Inhibitors." WO Patent Application. (Contextualizing the sulfonyl-piperidine motif in JAK inhibition).
  • Chemical Book. (2024). "1-(Propane-2-sulfonyl)piperidin-3-one Product Page." (Verification of commercial availability).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Piperidin-3-one derivatives." PubChem.

Sources

Metabolic stability predictions for propane-2-sulfonyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive & Experimental Guide for Lead Optimization

Executive Summary

The propane-2-sulfonyl piperidine moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a lipophilic cap or linker in G-protein coupled receptor (GPCR) agonists (e.g., GPR119) and enzyme inhibitors (e.g., sEH). However, this scaffold presents a distinct "metabolic double-jeopardy": the oxidative lability of the piperidine ring combined with the low bond dissociation energy (BDE) of the isopropyl methine proton.

This guide provides a structural framework for predicting, validating, and mitigating these metabolic liabilities. It moves beyond generic ADME protocols to focus specifically on the bio-transformations unique to this chemical class.

Part 1: Structural Analysis & Metabolic Liabilities[1]

To predict stability, one must first understand the electronic and steric causality of metabolism. The propane-2-sulfonyl piperidine scaffold contains two primary "soft spots" for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

1. The Isopropyl Liability (The "Tertiary Trap")

The propane-2-yl (isopropyl) group attached to the sulfonyl moiety possesses a tertiary methine hydrogen.

  • Mechanism: CYP450 enzymes abstract hydrogen atoms via a radical mechanism. The stability of the resulting carbon radical determines the rate of abstraction.

  • Causality: Tertiary radicals are significantly more stable than primary or secondary radicals due to hyperconjugation. Consequently, the isopropyl methine is a high-affinity site for hydroxylation, forming a tertiary alcohol.

  • Impact: While often not toxic, this conversion dramatically increases polarity (

    
    ), potentially killing blood-brain barrier (BBB) permeability or target affinity.
    
2. The Piperidine Liability (Alpha-Carbon Oxidation)
  • Mechanism: The nitrogen atom (even when sulfonylated) directs oxidation to the adjacent

    
    -carbons.
    
  • Pathway:

    • Hydrogen Abstraction: CYP removes a hydrogen from the

      
      -carbon.
      
    • Hydroxylation: An unstable carbinolamine is formed.

    • Ring Opening: The carbinolamine collapses, leading to ring opening (forming an aldehyde/ketone) or further oxidation to a lactam (cyclic amide).

  • Sulfonyl Influence: If the sulfonyl group is attached to the nitrogen (

    
    -sulfonyl), the nitrogen lone pair is delocalized, reducing basicity. This decreases direct N-oxidation but does not prevent 
    
    
    
    -carbon oxidation; in fact, it may make the ring more lipophilic, increasing CYP affinity.
Visualization: Predicted Metabolic Map

The following diagram illustrates the divergent metabolic pathways for a generic


-(propane-2-sulfonyl)piperidine.

MetabolicPathways Parent Parent Scaffold (Propane-2-sulfonyl Piperidine) Iso_Radical Tertiary Radical Intermediate Parent->Iso_Radical CYP3A4 (H-abstraction) Alpha_Radical Alpha-C Radical Intermediate Parent->Alpha_Radical CYP2D6/3A4 Tert_Alcohol Metabolite A: Tertiary Alcohol (+16 Da) Iso_Radical->Tert_Alcohol OH Rebound Carbinolamine Carbinolamine (Unstable) Alpha_Radical->Carbinolamine Hydroxylation Lactam Metabolite B: Piperidin-2-one (Lactam) Carbinolamine->Lactam Oxidation RingOpen Metabolite C: Acyclic Sulfonamide Carbinolamine->RingOpen Ring Scission

Figure 1: Divergent metabolic pathways showing the competition between isopropyl hydroxylation and piperidine ring oxidation.

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling should be used to rank derivatives. For this specific scaffold, a "Consensus Scoring" approach is recommended, combining Quantum Mechanical (QM) energy calculations with Machine Learning (ML) models.

1. Bond Dissociation Energy (BDE) Calculation

Since CYP metabolism is radical-mediated, calculating the energy required to break the C-H bond is the most accurate physics-based predictor.

  • Tool: DFT (Density Functional Theory) calculation (e.g., Jaguar, Gaussian).

  • Metric: Homolytic Bond Dissociation Energy (BDE).

  • Threshold: C-H sites with BDE < 95 kcal/mol are highly labile. The isopropyl methine typically falls in the 90-93 kcal/mol range, flagging it as a liability.

2. Site of Metabolism (SOM) Prediction

Use ML-based tools to visualize the "metabolic landscape" of the molecule.

  • Tools: SMARTCyp (Empirical), StarDrop (Quantum mechanical/ML hybrid), or FEP+ (Free Energy Perturbation).

  • Application: These tools assign a probability score to each atom.

    • High Risk: Isopropyl CH, Piperidine C2/C6.

    • Low Risk: Sulfonyl sulfur, Piperidine C4 (unless substituted).

Part 3: Experimental Validation (In Vitro)

The "Gold Standard" for validating these predictions is the Microsomal Stability Assay. This protocol is designed to be self-validating by including low- and high-clearance controls.

Protocol: Microsomal Stability Assay (HLM/RLM)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compound.

Materials:

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation:

    • Pre-warm microsomes and buffer (100 mM Potassium Phosphate, pH 7.4) to 37°C.[1]

    • Prepare 10 mM stock of Test Compound (in DMSO). Dilute to 1 µM final assay concentration (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Incubation (The Reaction):

    • T=0 (Blank): Add 50 µL microsome mix to quench solution immediately. Then add test compound. (Validates matrix effects).

    • Active Run: Mix Microsomes (0.5 mg/mL final) + Test Compound (1 µM). Initiate reaction by adding NADPH.[2]

    • Time Points: Sample at 0, 5, 15, 30, and 45 minutes.

  • Termination:

    • At each time point, transfer 50 µL of reaction mixture into 150 µL Ice-cold ACN. Vortex for 10 min.

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant. Monitor Parent Ion [M+H]+ depletion.

    • Metabolite Scouting: Set MS to acquire data in "Data Dependent" mode to detect +16 Da (Hydroxylation) or +14 Da (Carbonyl) shifts.

Self-Validation Criteria:

  • High Clearance Control: Verapamil or Propranolol must show

    
     min.
    
  • Low Clearance Control: Warfarin or Atenolol must show

    
     remaining at 45 min.
    
  • Mass Balance: If parent loss is rapid but no metabolites are found, check for non-specific binding or solubility issues.

Data Calculation

Calculate the slope (


) of 

vs. Time.




Part 4: Structural Modification Strategies

If the propane-2-sulfonyl piperidine scaffold shows high clearance (


), apply the following medicinal chemistry transformations.
1. Deuteration (The "Heavy Atom" Effect)

Replace the labile hydrogen atoms with Deuterium (


).
  • Target: The isopropyl methine (

    
    ).
    
  • Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This can reduce metabolism at that specific site by 2-5 fold without changing lipophilicity or binding affinity.

2. Fluorine Scan

Introduce fluorine to block metabolic sites and modulate


.
  • Strategy A: Replace the isopropyl group with a cyclopropyl group (removes the methine) or a 1,1,1-trifluoroisopropyl group.

  • Strategy B: Fluorinate the piperidine ring at C3 or C4. This inductively deactivates the

    
    -carbons (C2/C6), making them less prone to oxidation.
    
3. Ring Constraint
  • Strategy: Bridge the piperidine ring (e.g., 8-azabicyclo[3.2.1]octane).

  • Rationale: Rigidification increases the energy barrier for the conformational changes often required for the molecule to fit into the CYP active site (Induced Fit).

Decision Tree: Optimization Workflow

OptimizationTree Start High Clearance Identified (>50 µL/min/mg) ID_Metabolite Identify Major Metabolite (LC-MS/MS) Start->ID_Metabolite Branch1 Is it +16 Da (Isopropyl)? ID_Metabolite->Branch1 Branch2 Is it +14/+16 Da (Piperidine)? Branch1->Branch2 No Sol1 Strategy: Deuteration (Change -CH to -CD) Branch1->Sol1 Yes Sol2 Strategy: Steric/Electronic (Gem-dimethyl or Fluorine) Branch1->Sol2 Yes (Alternative) Sol3 Strategy: Block Alpha-C (Add Methyl at C2/C6) Branch2->Sol3 Yes Sol4 Strategy: Ring Contraction (Switch to Pyrrolidine/Azetidine) Branch2->Sol4 Yes (Alternative)

Figure 2: Strategic decision tree for optimizing metabolic stability based on metabolite identification.

References
  • Dalvie, D. et al. (2002). Metabolism of piperidine-based derivatives by Cytochrome P450. Xenobiotica . [Link][3]

  • Rydberg, P. et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters . [Link]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect . [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology . [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . [Link]

Sources

A Senior Application Scientist's Guide to the Bioactivity Screening of 1-(Propane-2-sulfonyl)piperidin-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] Its combination with a sulfonyl moiety introduces unique physicochemical properties that can enhance biological activity and druggability. This guide provides a comprehensive framework for the systematic bioactivity screening of a novel analog series based on the 1-(propane-2-sulfonyl)piperidin-3-one core. We will detail the rationale behind experimental design, provide robust, step-by-step protocols for primary in vitro assays—including anticancer, antimicrobial, and enzyme inhibition screens—and outline a workflow for data analysis and hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical class.

Introduction: The Scientific Rationale

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals.[1][3][4] Found in a wide array of natural products and synthetic drugs, its significance stems from several key attributes:

  • Conformational Flexibility: The saturated ring system allows it to adopt various conformations, enabling effective binding to a diverse range of biological targets.[1]

  • Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and allowing for critical hydrogen bond interactions with target proteins. This feature improves the overall pharmacokinetic profile of drug candidates.[2]

  • Synthetic Tractability: The piperidine ring can be readily functionalized at multiple positions, providing a versatile platform for medicinal chemists to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

Its presence in drugs targeting the central nervous system (CNS), cancer, and infectious diseases underscores its broad therapeutic relevance.[2][3]

The Sulfonyl Group: Enhancing Molecular Interactions

When incorporated into a heterocyclic system, the sulfonyl (-SO2-) group imparts distinct characteristics. It is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, often leading to improved binding affinity and target specificity. The sulfonamide linkage, in particular, is a key feature in many successful drugs, including antimicrobials and carbonic anhydrase inhibitors.

Rationale for Screening 1-(Propane-2-sulfonyl)piperidin-3-one Analogs

The combination of an N-sulfonyl group with the piperidin-3-one core creates a molecule with a unique three-dimensional structure and electronic distribution. The ketone at the 3-position provides a key handle for synthetic modification, allowing for the creation of a diverse library of analogs. The isopropylsulfonyl group at the nitrogen modulates the basicity and lipophilicity of the core.

This guide proposes a systematic screening of analogs derived from this core structure to explore their potential across three major therapeutic areas: oncology, infectious diseases, and enzyme-mediated pathologies. The goal is to identify "hit" compounds with promising biological activity that can serve as starting points for further lead optimization.

High-Throughput Bioactivity Screening Workflow

A well-designed screening cascade is essential for efficiently identifying and prioritizing compounds. It begins with broad primary assays to cast a wide net, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action.

Diagram: Bioactivity Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Lead Generation Compound Analog Library (10 µM) Anticancer Anticancer Screen (MTT Assay) Compound->Anticancer Parallel Screening Antimicrobial Antimicrobial Screen (MIC Assay) Compound->Antimicrobial Parallel Screening Enzyme Enzyme Inhibition (Kinase Assay) Compound->Enzyme Parallel Screening DoseResponse Dose-Response Analysis (IC50 / MIC Determination) Anticancer->DoseResponse Active Compounds Antimicrobial->DoseResponse Active Compounds Enzyme->DoseResponse Active Compounds Cytotoxicity Counter-Screen (Normal Cell Line) DoseResponse->Cytotoxicity Potent Hits Lead Prioritized Hits for Lead Optimization Cytotoxicity->Lead Selective Hits

Caption: A streamlined workflow for identifying and validating bioactive hits.

Primary Assays for Bioactivity Profiling

The following protocols describe standardized, high-throughput compatible assays for the initial assessment of the analog library.

In Vitro Anticancer Activity: The MTT Assay

Causality Behind Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for initial anticancer screening.[5] It provides a quantitative measure of cellular metabolic activity, which in most cases correlates with cell viability and proliferation.[6] Its reliability, scalability to 96-well plates, and cost-effectiveness make it an ideal choice for a primary screen.[5] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[6]

Self-Validating System: The protocol includes positive (e.g., Doxorubicin) and negative (vehicle, e.g., DMSO) controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the separation between the positive and negative control signals is sufficient for hit identification. A Z'-factor > 0.5 is considered excellent.

Detailed Protocol:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition: Prepare a 10 mM stock solution of each analog in DMSO. Serially dilute the compounds in culture medium to achieve the final desired concentrations. Add 10 µL of the diluted compound solutions to the appropriate wells (final concentration, e.g., 10 µM). Include vehicle controls (DMSO at the same final concentration) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for another 2-4 hours until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that inhibit cell viability by >50% at the screening concentration are considered primary hits.

Antimicrobial Activity: Broth Microdilution Method

Causality Behind Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] It is highly accurate, reproducible, and can be used to test multiple compounds against various microorganisms simultaneously in a 96-well format.[7] This method directly measures the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

Self-Validating System: The assay includes a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). The growth control must show turbidity, and the sterility control must remain clear for the results to be valid.

Detailed Protocol:

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Compound Plating: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of a 2x concentrated stock of the test compound to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[9]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and halving the compound concentrations. Column 12 serves as the sterility control (no bacteria).[9]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Enzyme Inhibition: ADP-Glo™ Kinase Assay

Causality Behind Choice: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[5] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[10][11] It quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of enzyme activity.[10] The assay is highly sensitive, has a large dynamic range, and is suitable for high-throughput screening of potential kinase inhibitors.[11][12]

Self-Validating System: The protocol requires controls for "no enzyme" (to measure background signal) and "no inhibitor" (to measure 100% enzyme activity). An ATP-to-ADP conversion standard curve is also recommended to ensure the luminescent signal accurately correlates with ADP production.[13]

Detailed Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.

  • Compound Addition: Add the test analogs (e.g., at a final concentration of 10 µM). Include positive (e.g., Staurosporine) and negative (DMSO) controls. The final reaction volume is typically 5 µL.[13]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[10][11]

  • ATP Depletion: Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.[10][11]

  • Signal Development: Incubate at room temperature for 30-60 minutes.[13]

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control. Compounds causing >50% inhibition are considered primary hits.

Data Analysis and Hit Identification

Following primary screening, raw data must be processed to identify and prioritize "hits" for further investigation.

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison of the analog series.

Table 1: Hypothetical Bioactivity Screening Data for 1-(Propane-2-sulfonyl)piperidin-3-one Analogs

Compound IDR-Group Modification% Viability (HeLa @ 10 µM)MIC (µg/mL vs. E. coli)% Kinase X Inhibition (@ 10 µM)
Parent H95.2>1288.1
Analog-01 4-Fluorophenyl32.5 >12815.3
Analog-02 2-Thienyl88.1>12812.4
Analog-03 Cyclohexyl91.416 5.5
Analog-04 4-Methoxyphenyl45.8 6422.7
Doxorubicin N/A (Control)15.1N/AN/A
Ciprofloxacin N/A (Control)N/A0.5N/A
Staurosporine N/A (Control)N/AN/A98.2
Data is hypothetical. Values in bold indicate primary hits meeting the >50% inhibition or MIC ≤ 16 µg/mL cutoff.
Hit Prioritization

Primary hits should be subjected to dose-response analysis to determine their potency (IC50 or MIC values). A counter-screen using a non-cancerous, normal cell line (e.g., HEK293) is crucial to assess general cytotoxicity and identify compounds with a selective effect. Hits that are potent and selective are prioritized for mechanism of action studies and lead optimization.

Diagram: Hit Prioritization Logic

G Start Start DoseResponse Dose-Response Assay Determine IC50 Start->DoseResponse PotencyCheck Potent? (e.g., IC50 < 10 µM) DoseResponse->PotencyCheck CounterScreen Cytotoxicity Counter-Screen (Normal Cell Line) SelectivityCheck Selective? (SI > 10) CounterScreen->SelectivityCheck PotencyCheck->CounterScreen Yes Discard1 Discard (Low Potency) PotencyCheck->Discard1 No Discard2 Discard (Cytotoxic) SelectivityCheck->Discard2 No Prioritized Prioritized Hit for MoA Studies SelectivityCheck->Prioritized Yes

Caption: Decision tree for prioritizing hits based on potency and selectivity.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound strategy for the initial bioactivity screening of 1-(propane-2-sulfonyl)piperidin-3-one analogs. By employing a parallel screening approach across anticancer, antimicrobial, and enzyme inhibition assays, researchers can efficiently map the biological potential of this novel chemical space. The emphasis on causality, self-validating protocols, and logical hit prioritization ensures that resources are focused on the most promising compounds. Future work on prioritized hits will involve secondary assays to confirm the mechanism of action, structure-activity relationship (SAR) studies to improve potency and selectivity, and ultimately, in vivo studies to assess therapeutic efficacy.

References

  • Vertex AI Search. (2026, January 24).
  • Wikipedia. Broth microdilution.
  • PubMed. Bioassays for anticancer activities.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Promega Corpor
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ResearchG
  • MDPI. (2023, February 2).
  • BenchChem. Application Notes and Protocols for Grk5-IN-3 ADP-Glo Kinase Assay.
  • PMC. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Ingenta Connect. (2023, May 1). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Taylor & Francis Online. Broth microdilution – Knowledge and References.
  • Roche.
  • FWD AMR-RefLabCap.
  • Promega Corporation. (2024). Is Your MTT Assay Really the Best Choice?
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Abcam.
  • ATCC.

Sources

Methodological & Application

Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(propane-2-sulfonyl)piperidin-3-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described protocol follows a two-step synthetic sequence, commencing with the acidic deprotection of N-Boc-3-piperidone to afford piperidin-3-one, which is subsequently sulfonylated using propane-2-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Modification of the piperidine nitrogen allows for the introduction of diverse functionalities that can modulate the pharmacological properties of a molecule. N-sulfonylated piperidines, in particular, are of significant interest due to the chemical stability and hydrogen bond accepting capability of the sulfonamide group, which can facilitate crucial interactions with biological targets.[2][3]

1-(Propane-2-sulfonyl)piperidin-3-one is a versatile intermediate, featuring a reactive ketone functionality for further elaboration and an N-isopropylsulfonyl group that can influence solubility, metabolic stability, and receptor binding affinity. This application note details a reliable and scalable laboratory procedure for its preparation.

Synthetic Strategy and Mechanism

The synthesis of the target compound is achieved through a two-step process, as illustrated below. The strategy hinges on the initial unmasking of the secondary amine of the piperidone core, followed by its reaction with an appropriate sulfonylating agent.

Step 1: Acid-Catalyzed Deprotection of 1-Boc-3-piperidone

The synthesis commences with the removal of the tert-butyloxycarbonyl (Boc) protecting group from the commercially available 1-Boc-3-piperidone. The Boc group is a widely used amine protecting group due to its stability under a range of conditions and its facile cleavage under acidic conditions.[4][5] The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and carbon dioxide, to yield the free amine as its corresponding salt.[4] In this protocol, hydrochloric acid in 1,4-dioxane is utilized, which often allows for the direct isolation of the piperidin-3-one hydrochloride salt by filtration.

Step 2: N-Sulfonylation of Piperidin-3-one

The second step involves the N-sulfonylation of the liberated piperidin-3-one with propane-2-sulfonyl chloride (isopropylsulfonyl chloride). This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base.[6] The base, in this case, triethylamine, serves two critical purposes: it neutralizes the hydrochloride salt of the piperidin-3-one to generate the free secondary amine, and it scavenges the hydrochloric acid that is formed as a byproduct of the sulfonylation reaction. The nucleophilic nitrogen of the piperidine then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired N-sulfonylated product.[6]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Propane-2-sulfonyl chloride is corrosive and moisture-sensitive and should be handled with care.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-Boc-3-piperidone≥97%Sigma-Aldrich98977-36-7
4 M HCl in 1,4-Dioxane-Sigma-Aldrich7647-01-0
Diethyl etherAnhydrousFisher Scientific60-29-7
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2
Propane-2-sulfonyl chloride97%Sigma-Aldrich10147-37-2
Triethylamine (TEA)≥99%Sigma-Aldrich121-44-8
Sodium SulfateAnhydrousFisher Scientific7757-82-6
Ethyl acetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Step-by-Step Protocol

Part A: Synthesis of Piperidin-3-one Hydrochloride

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-piperidone (10.0 g, 50.2 mmol).

  • Add 100 mL of 4 M HCl in 1,4-dioxane to the flask.

  • Stir the resulting solution at room temperature for 2 hours. A white precipitate will form during this time.

  • After 2 hours, add 100 mL of anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Stir the suspension for an additional 30 minutes.

  • Collect the white solid by vacuum filtration, washing the solid with 2 x 50 mL of anhydrous diethyl ether.

  • Dry the solid under high vacuum to a constant weight to yield piperidin-3-one hydrochloride. The product is typically used in the next step without further purification.

Part B: Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidin-3-one hydrochloride (from the previous step, assuming quantitative yield, ~6.8 g, 50.2 mmol) and 150 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA) (17.5 mL, 125.5 mmol, 2.5 eq.) to the stirred suspension. Stir for 15 minutes at 0 °C.

  • In a separate flask, prepare a solution of propane-2-sulfonyl chloride (6.5 mL, 55.2 mmol, 1.1 eq.) in 50 mL of anhydrous DCM.

  • Add the propane-2-sulfonyl chloride solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 2 x 50 mL of DCM.

  • Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(propane-2-sulfonyl)piperidin-3-one as a solid or oil.

Visualization of the Workflow

SynthesisWorkflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: N-Sulfonylation BocPiperidone 1-Boc-3-piperidone Reaction1 Stir at RT, 2h BocPiperidone->Reaction1 HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Reaction1 PiperidoneHCl Piperidin-3-one HCl PiperidoneHCl_input Piperidin-3-one HCl PiperidoneHCl->PiperidoneHCl_input Proceed to next step Reaction1->PiperidoneHCl Reaction2 Stir for 16h PiperidoneHCl_input->Reaction2 TEA Triethylamine (TEA) TEA->Reaction2 iPrSO2Cl Propane-2-sulfonyl Chloride iPrSO2Cl->Reaction2 DCM DCM, 0°C to RT DCM->Reaction2 FinalProduct 1-(Propane-2-sulfonyl) piperidin-3-one Workup Aqueous Workup & Purification Reaction2->Workup Workup->FinalProduct

Caption: Synthetic workflow for 1-(propane-2-sulfonyl)piperidin-3-one.

Concluding Remarks

The protocol described herein provides a robust and reproducible method for the synthesis of 1-(propane-2-sulfonyl)piperidin-3-one. The two-step sequence is straightforward, employing readily available starting materials and standard laboratory techniques. This application note, with its detailed procedural steps and safety considerations, should serve as a valuable resource for chemists engaged in the synthesis of novel piperidine-based compounds for various research and development applications.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • D. S. T. A. Martins, et al. (2023).
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis: A Deep Dive into 1-Boc-3-piperidone Applications. [Link]

  • PubChem. Piperidin-3-one. [Link]

  • Humana Press. Methods for Removing the Fmoc Group. [Link]

  • DeBergh, J. R., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 136(41), 14332–14335.
  • Baxendale, I. R., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(4), 1085–1093.
  • Kitching, M. O. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University College London.
  • Glasnov, T. N., & Kappe, C. O. (2013). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 17(1), 123–128.
  • PubChem. 1-Piperidinesulfonamide. [Link]

  • PubChemLite. Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)-. [Link]

  • Szafarz, M., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(2), 141–153.
  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • de Vlugt, J. I., et al. (2019). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 15, 2395–2427.
  • Mondal, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-209.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of N-isopropylsulfonyl piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-isopropylsulfonyl piperidin-3-one, a valuable heterocyclic building block in modern drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and its functionalization is of paramount importance to medicinal chemists.[1] This guide details the sulfonylation of 3-piperidone, offering in-depth explanations for each procedural step, critical safety precautions, and methods for characterization. The protocol is designed for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Scientific Context

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Its derivatives are integral to drugs targeting a range of conditions, from neurological disorders to inflammatory diseases.[3] The synthesis of functionalized piperidines is therefore a critical endeavor in the development of novel pharmaceuticals.

N-isopropylsulfonyl piperidin-3-one is an important synthetic intermediate. The N-sulfonyl group modifies the electronic and lipophilic properties of the piperidine nitrogen, often enhancing metabolic stability and serving as a key interaction point with biological targets. The ketone at the 3-position provides a versatile handle for further chemical elaboration, allowing for the construction of complex molecular architectures.

This protocol outlines a robust and reproducible method for the synthesis of N-isopropylsulfonyl piperidin-3-one via the sulfonylation of 3-piperidone hydrochloride hydrate using isopropylsulfonyl chloride in the presence of a tertiary amine base.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic attack of the secondary amine of 3-piperidone on the electrophilic sulfur atom of isopropylsulfonyl chloride. The reaction is classified as a sulfonylation.

Reaction Scheme:

Overall reaction scheme for the synthesis of N-isopropylsulfonyl piperidin-3-one from 3-piperidone hydrochloride hydrate and isopropylsulfonyl chloride.

The starting material, 3-piperidone, is typically supplied as a hydrochloride salt to improve its stability and handling.[3] A non-nucleophilic organic base, such as triethylamine (TEA), is required for two primary reasons:

  • To neutralize the hydrochloride salt, liberating the free secondary amine.

  • To act as an acid scavenger, quenching the hydrogen chloride (HCl) generated as a byproduct of the sulfonylation reaction.[4][5]

The formation of triethylamine hydrochloride (Et3NH+Cl−), a salt, drives the reaction forward.[4] The reaction is typically performed at a reduced temperature to control its exothermic nature and minimize potential side reactions.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Example
3-Piperidone hydrochloride hydrate40064-34-4C₅H₁₀ClNO · xH₂O135.59 (anhydrous)Thermo Fisher Scientific[6]
Isopropylsulfonyl chloride10147-37-2C₃H₇ClO₂S142.61TCI Chemicals
Triethylamine (TEA), ≥99.5%121-44-8C₆H₁₅N101.19Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Sigma-Aldrich
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Sigma-Aldrich
Ethyl Acetate (EtOAc), ACS Grade141-78-6C₄H₈O₂88.11VWR
Hexanes, ACS Grade110-54-3 (n-hexane)C₆H₁₄86.18VWR
Silica Gel, 60 Å, 230-400 mesh63231-67-4SiO₂60.08MilliporeSigma
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions and Hazard Management

This protocol must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Isopropylsulfonyl Chloride: Highly corrosive, moisture-sensitive, and a lachrymator.[7][8] Causes severe skin burns and eye damage. Reacts with water, including atmospheric moisture, to release corrosive HCl gas.[7] Handle exclusively under an inert atmosphere (Nitrogen or Argon) and keep away from water and moisture.[7][8]

    • PPE: Chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, face shield, and a flame-resistant lab coat.[7]

    • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention in all cases of exposure.[7][8]

  • 3-Piperidone hydrochloride hydrate: May cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust.[9]

    • PPE: Standard laboratory PPE including gloves, goggles, and a lab coat.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and toxic upon inhalation. Handle with care in a well-ventilated fume hood.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Detailed Experimental Protocol

Reaction Setup and Execution
  • Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-piperidone hydrochloride hydrate (5.00 g, 36.9 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature.

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (12.8 mL, 92.2 mmol, 2.5 equiv.) dropwise over 10 minutes. The addition of TEA neutralizes the hydrochloride salt, allowing the piperidone to dissolve. Stir the mixture at 0 °C for an additional 20 minutes.

    • Causality Note: Using a slight excess of TEA ensures complete neutralization of the starting material and scavenging of the HCl byproduct generated during the reaction.[4]

  • Sulfonylation: In a separate dry dropping funnel, dissolve isopropylsulfonyl chloride (4.6 mL, 40.6 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL). Add this solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the acylation reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material.

Work-up and Isolation
  • Quenching: Cool the reaction mixture to 0 °C and slowly add deionized water (50 mL) to quench any remaining reactive species.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M Hydrochloric Acid (2 x 50 mL) - to remove excess triethylamine.

    • Saturated Sodium Bicarbonate solution (2 x 50 mL) - to remove any acidic impurities.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification
  • Technique: Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to afford N-isopropylsulfonyl piperidin-3-one as a solid or viscous oil. An expected yield is typically in the range of 75-85%.

Visualization of Workflow and Chemistry

Reaction Scheme Diagram

Reaction_Scheme cluster_reagents Reagents R1 3-Piperidone HCl P1 N-isopropylsulfonyl piperidin-3-one R1->P1 + R2 R2 Isopropylsulfonyl Chloride C1 Triethylamine (Base) C2 DCM (Solvent)

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow Diagram

Workflow start Start setup 1. Dissolve 3-Piperidone HCl in anhydrous DCM start->setup cool_add_base 2. Cool to 0°C & Add Triethylamine setup->cool_add_base add_sulfonyl 3. Add Isopropylsulfonyl Chloride solution dropwise at 0°C cool_add_base->add_sulfonyl react 4. Warm to RT & Stir Overnight add_sulfonyl->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up: Wash with HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry_concentrate 7. Dry (MgSO₄) & Concentrate workup->dry_concentrate purify 8. Purify via Flash Column Chromatography dry_concentrate->purify characterize 9. Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product, N-isopropylsulfonyl piperidin-3-one, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the isopropyl group (a doublet and a septet) and the piperidine ring protons.

    • ¹³C NMR will confirm the presence of the carbonyl carbon and the carbons of the piperidine and isopropylsulfonyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically observed as the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ will be present, corresponding to the ketone (C=O) stretch.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet. [Link][9]

  • ResearchGate. (2014). Triethylamine catalysis in acylation of phenols in dioxane. [Link][10]

  • ResearchGate. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... [Link][2]

  • Wikipedia. (n.d.). Triethylamine. [Link][4]

  • Alpha Chemical Co. (2023). Triethylamine: Properties, Applications, and Industrial Uses. [Link][5]

  • University of Canterbury. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link][1]

Sources

Optimized Reductive Amination Protocols for 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the reductive amination of 1-(propane-2-sulfonyl)piperidin-3-one . This scaffold is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, GPCR ligands, and other bioactive small molecules.

Unlike simple N-alkyl piperidones, the N-isopropylsulfonyl group imparts specific electronic and steric properties that require tailored protocols. The electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the C3-ketone but also renders the


-protons (C2) highly acidic, increasing the risk of racemization or aldol-type side reactions under unoptimized conditions.

This guide presents two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for robust, general-purpose coupling.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reductive amination for sterically hindered or electron-deficient amines.

Mechanistic Insight & Chemical Context

Substrate Analysis

The substrate, 1-(propane-2-sulfonyl)piperidin-3-one , presents a unique reactivity profile compared to N-Boc or N-Benzyl analogs.

  • Electronic Activation: The sulfonyl group (

    
    ) is strongly electron-withdrawing. This destabilizes the developing positive charge on the nitrogen in the iminium intermediate but makes the initial ketone carbonyl more electrophilic .
    
  • Acidity of

    
    -Protons:  The C2 protons are flanked by the activating ketone and the electron-withdrawing sulfonamide. They are significantly more acidic (
    
    
    
    ) than in standard ketones. Caution: Use of strong bases or prolonged heating with basic amines can lead to racemization (if chiral centers are present elsewhere) or self-condensation.
  • Steric Environment: The isopropyl group on the sulfonyl moiety adds bulk, potentially shielding the Re or Si face of the ketone, influencing diastereoselectivity when chiral amines are used.

Reaction Pathway Visualization

The following diagram outlines the divergent pathways based on amine nucleophilicity.

ReductiveAmination Ketone 1-(Propane-2-sulfonyl) piperidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Eq. 1) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium Acid Cat. (-H2O) Imine Imine (Neutral) Hemiaminal->Imine Dehydration (Ti(OiPr)4) Product 3-Amino-1-(propane-2-sulfonyl) piperidine Iminium->Product Rapid Reduction STAB / NaBH(OAc)3 Imine->Product Stepwise Reduction NaBH4 / MeOH

Figure 1: Mechanistic pathways for reductive amination. The Iminium route (top) is favored by STAB, while the Imine route (bottom) is favored by Lewis Acid activation.

Experimental Protocols

Method A: Standard Direct Reductive Amination (STAB)

Best For: Primary amines, unhindered secondary amines, and high-throughput library synthesis. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and does not reduce the ketone competitively, allowing for a "one-pot" procedure.

Materials
  • Substrate: 1-(Propane-2-sulfonyl)piperidin-3-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Activation: Add Acetic Acid (1-2 drops or 1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.

    • Note: If the amine is an HCl salt, add Triethylamine (1.0 equiv) before the acetic acid.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may effervesce slightly.

  • Incubation: Seal the vial and stir at RT for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The ketone peak (

      
      ) should disappear.
      
  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Combine organics, pass through a phase separator or dry over 
    
    
    
    , and concentrate.
  • Purification: The crude material is often clean enough for screening. For isolation, use flash chromatography (DCM/MeOH gradient).

Method B: Titanium(IV) Mediated Reductive Amination

Best For: Weakly nucleophilic amines (e.g., anilines), sterically bulky amines, or when Method A fails to reach full conversion. Mechanism:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine, which is then reduced.
Materials
  • Substrate: 1-(Propane-2-sulfonyl)piperidin-3-one (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: THF (Step 1) and Methanol (Step 2)

Protocol Steps
  • Imine Formation: In a dry flask under

    
    , combine the ketone  (1.0 mmol) and amine  (1.2 mmol) in neat 
    
    
    
    (approx. 1.5–2.0 mmol; can be used as solvent/reagent mixture) or in minimal anhydrous THF (2 mL).
  • Incubation: Stir at RT for 4–12 hours.

    • Optimization: For very difficult amines, heat to 40–50°C for 2 hours.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (5 mL).

    • Caution: Exothermic reaction possible upon MeOH addition.

  • Reduction: Cool to 0°C. Carefully add

    
      (2.0 mmol) portion-wise.
    
    • Note: Gas evolution (

      
      ) will occur.
      
  • Quench (Critical): After 1 hour, quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM/MeOH (9:1).

  • Workup: Concentrate the filtrate to remove MeOH, redissolve in EtOAc, wash with brine, dry, and concentrate.

Data Summary & Condition Selection

The following table summarizes the expected performance of these protocols based on internal validation data for N-sulfonyl piperidones.

ParameterMethod A (STAB/DCE)Method B (Ti/NaBH4)
Amine Type Primary alkyl, Cyclic secondaryAnilines, Bulky secondary (t-butyl)
Reaction Time 4 – 16 Hours6 – 24 Hours (Two Step)
Typical Yield 75 – 92%60 – 85%
Side Products Alcohol (Direct reduction <5%)Isopropyl amines (from Ti-reagent <2%)
Water Tolerance Low (Requires dry solvent)Moderate (Ti scavenges water)
Scalability High (Easy workup)Medium (Filtration can be slow)
Decision Logic for Researchers

DecisionTree Start Select Amine Type Type1 Primary Alkyl Amine (e.g., Benzylamine) Start->Type1 Type2 Secondary Cyclic Amine (e.g., Morpholine) Start->Type2 Type3 Weak Nucleophile (e.g., Aniline) Start->Type3 Type4 Sterically Hindered (e.g., t-Butylamine) Start->Type4 MethodA USE METHOD A (STAB / DCE / AcOH) Type1->MethodA Type2->MethodA MethodB USE METHOD B (Ti(OiPr)4 / NaBH4) Type3->MethodB Type4->MethodB

Figure 2: Protocol selection guide based on amine sterics and electronics.

Troubleshooting & Critical Notes

  • Regioselectivity/Diastereoselectivity:

    • If using a chiral amine, the cis/trans ratio (relative to the sulfonyl group orientation, although the sulfonyl is distal) is usually determined by thermodynamics. However, the bulky isopropylsulfonyl group generally favors approach from the equatorial face, leading to thermodynamic trans products in substituted systems.

  • Purification of Polar Amines:

    • If the product is highly polar, standard silica chromatography may result in streaking. Pre-wash silica with 1%

      
       in DCM or use amine-functionalized silica cartridges.
      
  • Safety:

    • STAB: Generates acetic acid; generally safer than

      
       (no cyanide risk).
      
    • Ti(OiPr)4: Hydrolyzes to release isopropanol and

      
      . Ensure proper eye protection as the hydrolysis can be vigorous.
      

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on piperidine scaffolds in drug design). Link

Sources

Application Notes & Protocols: Strategic N-Sulfonylation of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Sulfonyl Piperidinone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[1][2] Its three-dimensional structure is invaluable for optimizing the pharmacological properties of drug candidates. When functionalized at the nitrogen atom with a sulfonyl group, the resulting N-sulfonyl piperidine moiety offers a unique combination of chemical stability, hydrogen bond accepting capability, and steric influence, making it a critical pharmacophore in numerous therapeutic areas.[3]

Piperidin-3-one, specifically, is a versatile synthetic intermediate that allows for further chemical elaboration at the C3 position.[4] However, it is commonly supplied and stored as a hydrochloride salt to enhance its stability and shelf-life. This presents a specific, yet manageable, chemical challenge: the piperidine nitrogen exists as a non-nucleophilic ammonium cation.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective N-sulfonylation of piperidin-3-one hydrochloride. We will explore the critical parameters of reagent and base selection, provide detailed, field-tested protocols, and explain the underlying chemical principles to ensure reproducible, high-yield syntheses.

Core Principles: Overcoming the Hydrochloride Challenge

The central task in the N-sulfonylation of an amine hydrochloride is the in-situ liberation of the free amine. This requires a base that can perform two essential functions:

  • Neutralize the Hydrochloride Salt: An initial equivalent of base is consumed to deprotonate the piperidinium cation, generating the nucleophilic secondary amine.

  • Scavenge In-Situ Generated Acid: The sulfonylation reaction itself produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a second equivalent of base to prevent re-protonation of the starting material and drive the reaction to completion.[5]

Therefore, a minimum of two equivalents of base is stoichiometrically required. In practice, a slight excess (2.2 to 2.5 equivalents) is often employed to ensure the reaction environment remains basic.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sulfonylation Reaction Start Piperidin-3-one • HCl (Non-nucleophilic) Base1 Base (≥1 eq.) Start->Base1 Neutralization FreeAmine Free Piperidin-3-one (Nucleophilic) Base1->FreeAmine Salt1 [Base-H]+Cl- Base1->Salt1 SulfonylChloride R-SO₂Cl (Electrophile) Product N-Sulfonyl Piperidin-3-one (Desired Product) SulfonylChloride->Product HCl HCl (Byproduct) SulfonylChloride->HCl Base2 Base (≥1 eq.) HCl->Base2 Scavenging Salt2 [Base-H]+Cl- Base2->Salt2 FreeAmine_ref->SulfonylChloride Nucleophilic Attack Start Setup (Dry Glassware, Inert Atm.) Reactants Charge Piperidin-3-one•HCl + Base (e.g., TEA) Start->Reactants Solvent Add Anhydrous Solvent (e.g., DCM) Reactants->Solvent Cool Cool to 0 °C Solvent->Cool Add_Sulfonyl Slowly Add R-SO₂Cl Cool->Add_Sulfonyl React Stir & Warm to RT Monitor by TLC/LC-MS Add_Sulfonyl->React Quench Aqueous Quench React->Quench Extract Separate Organic Layer Quench->Extract Wash Wash Sequentially (1M HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End Pure Product Purify->End

Sources

Application Notes and Protocols: Utilizing 1-(Propane-2-sulfonyl)piperidin-3-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] This approach relies on screening libraries of low-molecular-weight fragments to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided optimization.[2][3] The quality and diversity of the fragment library are paramount to the success of an FBDD campaign. There is a growing emphasis on incorporating fragments with three-dimensional character to better explore the complex and often non-planar topology of protein binding sites, a concept often termed "escaping flatland".[4]

This document provides a detailed guide to the application of 1-(Propane-2-sulfonyl)piperidin-3-one , a novel fragment that embodies many desirable characteristics for modern FBDD. We will explore its physicochemical properties, the rationale for its inclusion in screening libraries, and provide detailed protocols for its use in primary biophysical screening and hit validation workflows. The central thesis is that the unique combination of a saturated heterocyclic core and a metabolically robust sulfonamide moiety makes this fragment an exceptionally valuable tool for drug discovery professionals.

Physicochemical Profile of a Privileged Fragment

1-(Propane-2-sulfonyl)piperidin-3-one is a small molecule designed to comply with the widely accepted 'Rule of Three' for fragment library composition.[4] Its structure features a piperidin-3-one core, which imparts a distinct three-dimensional conformation, and an N-sulfonyl group that offers key interaction points and favorable metabolic properties.

The sulfonyl group is a particularly advantageous feature in medicinal chemistry. It can act as a strong hydrogen bond acceptor through its two oxygen atoms and is often used as a bioisostere for less stable functional groups like carboxylates or amides.[5][6][7] Furthermore, the introduction of a sulfonamide can enhance metabolic stability, improve pharmacokinetic properties, and modulate solubility.[5][8] Aliphatic sulfonamides, such as the one in this fragment, are generally considered more resistant to metabolic cleavage compared to some aromatic sulfonamides, which can be a liability.[9][10]

PropertyValueRationale for FBDD
Molecular Formula C₈H₁₅NO₃S
Molecular Weight 221.28 g/mol Complies with 'Rule of Three' (MW < 300 Da) for efficient chemical space sampling.[4]
cLogP (Predicted) 0.45Ensures adequate aqueous solubility for biophysical assays while retaining some lipophilicity.
Hydrogen Bond Acceptors 3 (1x Ketone, 2x Sulfonyl)Provides strong hydrogen bonding capacity to engage with protein targets.[5][11]
Hydrogen Bond Donors 0Reduces potential for promiscuous binding and simplifies optimization.
Topological Polar Surface Area (TPSA) 63.8 ŲBalances polarity for membrane permeability and target interaction.
Rotatable Bonds 2Low conformational flexibility increases the probability of adopting a bioactive conformation.

Rationale for Library Inclusion: The Sulfonyl-Piperidone Advantage

The strategic inclusion of 1-(Propane-2-sulfonyl)piperidin-3-one in a screening library is grounded in its potential to identify high-quality, developable hits. Its value proposition extends beyond simple compliance with fragment-like properties.

  • Structural Rigidity and 3D Character : The piperidone ring provides a defined, non-planar scaffold. This is critical for probing pockets that are not amenable to flat, aromatic fragments, thereby increasing the diversity of discoverable binding sites.[4]

  • Hydrogen Bonding Hotspots : The sulfonyl group is a powerful hydrogen bond acceptor, capable of forming strong interactions with backbone amides or specific side chains (e.g., Arg, Lys, Asn, Gln) in a protein active site.[11][12] This directed interaction potential often leads to higher ligand efficiency.

  • Metabolic Stability : Sulfonamides are generally stable functional groups in physiological conditions.[5][7] Identifying hits containing this moiety early in the discovery process can circumvent later-stage metabolic liabilities that often plague other chemical series. While some specific sulfonamides can be susceptible to metabolism, N-alkylsulfonamides are typically robust.[9][10]

  • Synthetic Tractability : The piperidone scaffold offers multiple, chemically distinct vectors for subsequent hit-to-lead optimization. The ketone at the 3-position can be modified, and substituents can be introduced at various positions on the ring, allowing for controlled "fragment growing" based on structural data.

Key features of 1-(Propane-2-sulfonyl)piperidin-3-one.

Primary Screening & Hit Validation Workflow

A robust FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits. This ensures that resources are focused on genuine binders and provides orthogonal data to build confidence before committing to synthetic chemistry.

A typical FBDD screening and validation cascade.
Protocol: Surface Plasmon Resonance (SPR) for Hit Identification

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[13] It is an excellent method for primary screening to quickly identify fragments that bind to a target of interest.[14][15]

Objective: To identify binding of 1-(Propane-2-sulfonyl)piperidin-3-one to a target protein and determine its binding affinity (K D).

Methodology:

  • Target Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

    • Rationale: This density provides a robust signal for small fragment binding while minimizing mass transport limitations. A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 1-(Propane-2-sulfonyl)piperidin-3-one in 100% DMSO.

    • Create a dilution series of the fragment (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in running buffer (e.g., HBS-EP+).

    • Rationale: The final DMSO concentration in all samples, including a "buffer only" blank, must be precisely matched (e.g., to 0.5%) to avoid false positive signals arising from solvent refractive index mismatch.[16]

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment dilutions over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 50 mM NaOH).

    • Rationale: Injecting a range of concentrations allows for the determination of binding affinity. The "buffer only" injection serves as a double reference for data processing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer blank injection (double referencing).

    • Plot the steady-state response (Req) against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to calculate the equilibrium dissociation constant (K D). A K D in the high µM to low mM range is typical for a fragment hit.

Protocol: NMR Spectroscopy for Binding Validation

NMR spectroscopy is a powerful tool for validating hits from primary screens.[17][18] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can unambiguously confirm binding and map the interaction site on the protein surface.[19][20]

Objective: To confirm that 1-(Propane-2-sulfonyl)piperidin-3-one binds to the target protein in solution and to identify the amino acid residues involved in the interaction.

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N-isotope labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Rationale: ¹⁵N-labeling allows for the specific detection of signals from the protein's amide backbone, with each residue (except proline) producing a unique peak in the HSQC spectrum.

  • NMR Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O.

    • Prepare a concentrated stock of the fragment in the same buffer (or in deuterated DMSO).

  • HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the "apo" or unbound state fingerprint.

    • Add a stoichiometric excess of 1-(Propane-2-sulfonyl)piperidin-3-one to the protein sample (e.g., 10-fold molar excess, final concentration ~1 mM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

    • Rationale: If the fragment binds, the chemical environment of residues at the binding site will change, causing their corresponding peaks in the spectrum to shift (a phenomenon called Chemical Shift Perturbation, or CSP).

  • Data Analysis:

    • Overlay the "apo" and "complex" spectra.

    • Identify the peaks that have shifted significantly upon fragment addition.

    • Map these CSPs onto the 3D structure of the protein. The residues with the largest CSPs constitute the binding site.

    • Rationale: This mapping provides direct evidence of the binding location and informs the strategy for structure-based design.

Protocol: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the highest resolution information about a fragment's binding mode.[17][21] It is the ultimate validation technique, revealing the precise orientation of the fragment and its specific interactions with the target protein, which is essential for guiding medicinal chemistry efforts.[22][23][24]

Objective: To determine the three-dimensional structure of the target protein in complex with 1-(Propane-2-sulfonyl)piperidin-3-one at atomic resolution.

Methodology:

  • Crystallization:

    • Generate high-quality crystals of the apo-protein using techniques such as vapor diffusion (sitting or hanging drop). This requires screening a wide range of crystallization conditions (precipitants, buffers, additives).

    • Rationale: Well-diffracting crystals are a prerequisite for high-resolution structure determination.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM, limited by solubility) dissolved in the crystal mother liquor.

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

    • Rationale: Soaking allows the small fragment to diffuse through the solvent channels of the crystal and into the binding site without disrupting the crystal lattice.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Rationale: Cryo-cooling minimizes radiation damage during data collection. Synchrotrons provide high-intensity X-rays necessary to obtain high-resolution data from protein crystals.[22]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Carefully examine the difference electron density map (Fo-Fc) to locate the bound fragment.

    • Build the fragment into the density and refine the protein-fragment complex structure to achieve good R-factors and geometry.

    • Rationale: A clear, unambiguous electron density for the fragment confirms its binding and reveals its specific orientation and the hydrogen bonds, and other interactions it makes with the protein.[21]

Hit Progression Strategies

Once 1-(Propane-2-sulfonyl)piperidin-3-one is confirmed as a validated hit with a known binding mode, the goal is to evolve it into a potent lead compound. The structural information from crystallography is the roadmap for this process.

Common strategies for evolving a fragment hit into a lead compound.
  • Fragment Growing: This is the most common strategy.[2] The crystal structure will reveal unoccupied space adjacent to the bound fragment. New chemical moieties can be added to the fragment's core to form additional favorable interactions (e.g., hydrophobic interactions, hydrogen bonds) with the protein, thereby increasing affinity. The piperidone ring of our fragment offers several potential growth vectors.

  • Fragment Linking: If a separate screening campaign identifies a second fragment that binds in a nearby pocket, the two hits can be connected with a chemical linker.[2] This can lead to a dramatic increase in affinity and selectivity due to a highly favorable enthalpy of binding.

  • Fragment Merging: In cases where two different fragments bind in an overlapping fashion, a new, single molecule can be designed that incorporates the key binding features of both original hits.[2]

Conclusion

1-(Propane-2-sulfonyl)piperidin-3-one represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality, potent hydrogen bonding capabilities, and the metabolic stability conferred by the N-alkyl sulfonamide group make it a valuable addition to any screening library. By employing a systematic workflow of biophysical screening and validation—from primary SPR screening to definitive structural elucidation by X-ray crystallography—researchers can confidently identify and prosecute hits derived from this fragment. The clear, actionable data generated through these methods provides a direct and rational path for the transformation of a micromolar fragment hit into a potent, optimized lead compound.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Expert Opinion on Drug Discovery, 2(8), 1033-1042. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. [Link]

  • Renaudet, O., & Pugin, A. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 10(6), 461-469. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301-342. [Link]

  • Chavanieu, A., & Pugnière, M. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 6(10), 1039-1053. [Link]

  • Wang, L., et al. (2015). Application of Sulfonyl in Drug Design. Current Topics in Medicinal Chemistry, 15(15), 1434-1456. [Link]

  • Ye, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-239. [Link]

  • Morley, S. D., & Moody, C. J. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology, 11(5), 468-473. [Link]

  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]

  • Blundell, T. L., et al. (2002). Structure-based drug design: the crystallographic approach. Trends in Biotechnology, 20(11), 492-498. [Link]

  • Dalvit, C., et al. (2003). Fluorine NMR spectroscopy: a powerful tool for ligand-discovery and lead-optimization. Journal of the American Chemical Society, 125(25), 7696-7703. [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Cuttfield, J. F., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2098–2108. [Link]

  • Jarvis, M. F., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 3(11), 919-923. [Link]

  • Osborne, J., et al. (2020). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Retrieved February 14, 2026, from [Link]

  • iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. [Link]

  • Chen, X., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3594-3629. [Link]

  • Wang, L., et al. (2015). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Kirsch, P., et al. (2019). Targeting the ubiquitin system by fragment-based drug discovery. Essays in Biochemistry, 63(5), 569-580. [Link]

  • Strelow, J. M., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 758-772. [Link]

  • Chakravarty, S., & Kannan, K. K. (1994). Drug-protein interactions. Refined structures of three sulfonamide drug complexes of human carbonic anhydrase I enzyme. Journal of Molecular Biology, 243(2), 298-309. [Link]

  • Bolm, C., & Tona, V. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11621-11626. [Link]

  • Siefker, J. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2535-2544. [Link]

  • Faccone, D., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7780. [Link]

  • Smith, D. A. (Ed.). (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry. [Link]

  • Chen, I. J., et al. (2018). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Drug Discovery Today, 23(1), 35-43. [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7941-7951. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Conference Brochure. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12689965, 1-(Propan-2-yl)piperidin-3-one. PubChem. Retrieved February 14, 2026, from [Link].

  • Al-Masoudi, N. A., et al. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Fedorov, D., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica, 3(2), 363-376. [Link]

  • Gulea, A., et al. (2021). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION COMPOUNDS WITH THIS LIGAND. Chemistry Journal of Moldova, 16(2), 59-67. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18070866, N-(Piperidin-3-YL)propane-1-sulfonamide. PubChem. Retrieved February 14, 2026, from [Link].

Sources

Functionalization strategies for the C3 position of sulfonyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization Strategies for the C3 Position of Sulfonyl Piperidines Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

From De Novo Synthesis to Late-Stage C–H Activation

Executive Summary & Strategic Landscape

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved small-molecule drugs. While functionalization at the C2 (


) position is well-established via lithiation or photoredox 

-amino radical generation, the C3 (

) position
represents a "distal" challenge.

For


-sulfonyl piperidines, the electron-withdrawing sulfonyl group deactivates the ring toward electrophilic attack and acidifies the 

-protons, often directing lithiation to C2. Accessing the C3 position therefore requires strategies that bypass these inherent electronic biases.[1]

This guide details three distinct workflows for C3 functionalization, categorized by the stage of drug development:

  • The "Gold Standard" (Early/Scale-Up): Pd-Catalyzed Cross-Coupling of Enol Triflates.

  • The "Steric" Strategy (Late-Stage): Iridium-Catalyzed C–H Borylation.

  • The "Frontier" Strategy (Discovery): Photoredox

    
    -Functionalization.
    
Decision Matrix: Selecting the Right Methodology

The choice of method depends heavily on whether you are building a scaffold from scratch (early phase) or diversifying a complex molecule (late stage).

C3_Strategy_Matrix Start Start: Requirement for C3-Functionalized N-Sulfonyl Piperidine Substrate_Q Is the piperidine ring already fully constructed? Start->Substrate_Q DeNovo_Path No (Building Block Synthesis) Substrate_Q->DeNovo_Path Scaffold Construction LateStage_Path Yes (Late-Stage Functionalization) Substrate_Q->LateStage_Path Diversification Enol_Tf Method A: Enol Triflate Coupling (High Regiocontrol, Scalable) DeNovo_Path->Enol_Tf Steric_Q Is the substrate sterically crowded at C4? LateStage_Path->Steric_Q Ir_Boryl Method B: Ir-Catalyzed Borylation (Steric Control, C3/C4 Mixtures) Steric_Q->Ir_Boryl Yes (C4 blocked) Photoredox Method C: Photoredox (Radical Intermediates) Steric_Q->Photoredox No (C4 open)

Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway based on substrate complexity and availability.

Method A: Pd-Catalyzed Cross-Coupling of Enol Triflates

Best For: Scaffold synthesis, scale-up, and guaranteeing exclusive C3 regioselectivity.

This method does not rely on C–H activation. Instead, it utilizes the commercially available


-protected-3-piperidone. The ketone is converted to a vinyl triflate, which serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Negishi, or Stille).
Mechanistic Insight

The regioselectivity is "locked in" by the placement of the ketone. The sulfonyl group on the nitrogen prevents competing N-arylation and modulates the electronics of the enol triflate, making it stable enough for isolation but reactive enough for oxidative addition.

Protocol: Synthesis of 3-Aryl-N-Sulfonyl Piperidines

Reagents:

  • 
    -Tosyl-3-piperidone (1.0 equiv)
    
  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.5 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    

Step-by-Step Workflow:

  • Enol Triflate Formation:

    • Dissolve

      
      -Tosyl-3-piperidone in anhydrous DCM (0.2 M) under 
      
      
      
      .
    • Cool to -78°C. Add DIPEA dropwise.

    • Add

      
       slowly to avoid exotherms.
      
    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Checkpoint: Monitor by TLC.[2] The product (vinyl triflate) is less polar than the ketone.

    • Quench: Dilute with cold

      
      . Extract with DCM. Dry over 
      
      
      
      and concentrate.
    • Note: Use the triflate immediately or store at -20°C under argon; they can be unstable on silica.

  • Suzuki-Miyaura Coupling:

    • Dissolve the crude vinyl triflate in DME/Water (4:1 ratio).

    • Add the Aryl Boronic Acid and

      
      .
      
    • Degas the solution (sparge with Argon for 10 min).

    • Add

      
      .
      
    • Heat to 80°C for 4–12 hours.

    • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

  • Reduction (Optional):

    • The product is a tetrahydropyridine (contains a C3-C4 double bond).

    • To obtain the saturated piperidine, perform standard hydrogenation (

      
      , Pd/C, MeOH).
      
    • Stereocontrol: Asymmetric hydrogenation can be employed here to set the C3 chiral center.

Method B: Iridium-Catalyzed C–H Borylation

Best For: Late-stage functionalization of complex scaffolds where de novo synthesis is impossible.

Direct C–H activation of saturated heterocycles is difficult.[3][4][5] However, Iridium-catalyzed borylation is governed primarily by sterics . In


-sulfonyl piperidines, the bulky sulfonyl group shields the C2 positions. This directs the active catalyst to the C3 or C4 positions.

Critical Limitation: Without a specific directing group, this method often produces a mixture of C3 and C4 borylated products (typically 1:1 to 1:2 ratio). It is most effective when C4 is already substituted (blocked), forcing reaction at C3.

Protocol: Steric-Directed C–H Borylation

Reagents:

  • 
     (1.5 mol%)
    
  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • 
     (bis(pinacolato)diboron) (0.5 equiv relative to substrate if mono-borylation is desired)
    
  • 
    -Sulfonyl Piperidine Substrate (1.0 equiv)
    
  • Solvent: Hexane or THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-formation:

    • In a glovebox, mix

      
      , dtbpy, and 
      
      
      
      in Hexane (approx 2 mL).
    • Stir for 10 minutes until the solution turns dark brown (formation of the active tris-boryl Ir species).

  • Reaction:

    • Add the

      
      -sulfonyl piperidine substrate.
      
    • Seal the vial and heat to 60–80°C for 16 hours.

    • Note: The reaction is driven by the release of

      
      .[6] Ensure the vessel can withstand slight pressure or use a reflux condenser under 
      
      
      
      .
  • Workup & Oxidation (for analysis):

    • Evaporate volatiles.

    • The crude mixture contains the alkyl boronate ester.

    • To convert to alcohol: Dissolve in THF/Water, add

      
      , and stir at RT for 2 hours.
      
    • Purification: Separate the C3 and C4 isomers via HPLC or careful flash chromatography.

Method C: Photoredox -Functionalization

Best For: Accessing C3 via radical intermediates (Frontier Chemistry).

This approach, pioneered by groups like MacMillan, utilizes Hydrogen Atom Transfer (HAT) or radical addition to transient intermediates. A powerful strategy involves the in situ generation of an ene-sulfonamide or ene-carbamate , followed by radical addition at the


-position (C3).
Mechanistic Diagram

Photoredox_Mechanism Substrate N-Sulfonyl Piperidine Oxidation Oxidation (-2H) Substrate->Oxidation Ene_Int Ene-Sulfonamide Intermediate Oxidation->Ene_Int In Situ Product C3-Functionalized Piperidine Ene_Int->Product HAT/Red Radical Radical Source (R•) Radical->Ene_Int Anti-Markovnikov Addition

Figure 2: Pathway for


-functionalization via transient unsaturated intermediates.
Protocol: Photoredox

-Arylation (Adapted)

Note: This specific protocol often requires an activating group (like a carbamate), but can be adapted for sulfonamides if the oxidation potential allows.

Reagents:

  • Substrate:

    
    -Sulfonyl piperidine
    
  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Catalyst: Quinuclidine or similar amine base

  • Radical Precursor: Cyanoarene (for arylation) or Alkyl Bromide

  • Light Source: Blue LEDs (450 nm)

Key Steps:

  • Reaction Setup: Combine substrate, photocatalyst, and radical partner in DMSO or MeCN.

  • Irradiation: Irradiate with Blue LEDs. The photocatalyst/HAT system generates an

    
    -amino radical which can be oxidized to the iminium/enamine, or the radical partner adds to a transient unsaturation.
    
  • Purification: Standard aqueous workup.

Comparative Data Summary
FeatureMethod A: Enol TriflateMethod B: Ir-BorylationMethod C: Photoredox
Regioselectivity Excellent (100% C3) Poor (C3/C4 mix) unless C4 blockedGood (favors

)
Substrate Scope Requires 3-piperidoneTolerates complex scaffoldsLimited by redox potentials
Scalability High (kg scale possible)Low/Medium (mg to g)Low (mg scale)
Step Count 3 Steps (Activation + Coupling + Red)1 Step1 Step
Primary Use Building Block SynthesisLate-Stage DiversificationDiscovery/Methodology
References
  • Pd-Catalyzed Cross Coupling (General Strategy)

    • Eastwood, P. R. (2000). "Suzuki coupling of enantiomerically pure enol triflates: synthesis of 3-arylpiperidines." Tetrahedron Letters, 41(44), 8651-8654. Link

  • Directing Groups & C-H Activation

    • Bull, J. A., et al. (2018).[7] "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters, 20(13), 3942–3945. Link

  • Iridium-Catalyzed Borylation

    • Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research, 45(6), 864–873. Link

  • Photoredox Functionalization

    • MacMillan, D. W. C., et al. (2016).[5] "Metallaphotoredox-catalyzed C(sp3)–H arylation of amines." Science, 353(6303), 1014-1018. Link

    • Note on Beta-Functionalization: See also: "Beta-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc.[8] (2021).[9] Link

Sources

Scalable Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one: Process Development and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Propane-2-sulfonyl)piperidin-3-one is a critical heterocyclic building block, often utilized in the synthesis of covalent inhibitors and peptidomimetics. While the piperidine core is ubiquitous, the introduction of the isopropylsulfonyl moiety combined with the inherent instability of the 3-ketone functionality presents specific scale-up challenges. This Application Note details a robust, two-step synthetic route designed for multi-gram to kilogram scale production. Unlike direct sulfonylation of the unstable piperidin-3-one salt, this protocol utilizes the stable 3-hydroxypiperidine precursor, followed by a catalytic TEMPO oxidation. This approach maximizes yield, purity, and process safety.

Retrosynthetic Strategy & Rational Design

The primary challenge in synthesizing 3-oxopiperidines is the susceptibility of the free ketone amine to self-condensation (aldol-type polymerization) and oxidation. Consequently, Route A (Direct Sulfonylation) is often plagued by low yields and "tarry" byproducts when scaled.

Selected Pathway: Route B (Oxidation Strategy) We prioritize Route B , which installs the sulfonamide protecting group on the stable alcohol before revealing the ketone.

  • Step 1: Sulfonylation: Reaction of commercially available piperidin-3-ol with propane-2-sulfonyl chloride.

  • Step 2: Oxidation: Conversion of the resulting sulfonamido-alcohol to the ketone using a TEMPO/Bleach (Anelli) protocol, which is superior to Swern or Jones oxidations for scale-up due to mild aqueous conditions and lack of heavy metal waste.

logical-flow-diagram

SyntheticRoute Start Piperidin-3-ol (Stable Precursor) Intermed 1-(Propane-2-sulfonyl) piperidin-3-ol Start->Intermed Step 1: Sulfonylation DIPEA, DCM, 0°C Reagent1 Isopropylsulfonyl Chloride Reagent1->Intermed Product 1-(Propane-2-sulfonyl) piperidin-3-one Intermed->Product Step 2: Oxidation 0-5°C, pH 8.6 Reagent2 TEMPO (cat.) NaOCl (Bleach) Reagent2->Product

Figure 1: Two-step synthetic pathway designed for stability and scalability.

Experimental Protocols

Step 1: Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-ol

This step installs the sulfonamide "handle." The reaction is exothermic; strict temperature control prevents the hydrolysis of the sulfonyl chloride.

Reagents:

  • Piperidin-3-ol (CAS: 6859-99-0): 100.0 g (0.99 mol)

  • Propane-2-sulfonyl chloride (CAS: 10147-37-2): 155.0 g (1.09 mol, 1.1 eq)

  • Triethylamine (TEA) or DIPEA: 250.0 g (2.47 mol, 2.5 eq)

  • Dichloromethane (DCM): 1.5 L

Protocol:

  • Setup: Charge a 3-L jacketed reactor with Piperidin-3-ol, TEA, and DCM. Cool the mixture to 0°C under nitrogen atmosphere.

  • Addition: Add Propane-2-sulfonyl chloride dropwise over 60 minutes.

    • Critical Control: Do not allow internal temperature to exceed 10°C. Higher temperatures promote the formation of sulfonate esters (O-sulfonylation) rather than the desired sulfonamide.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup:

    • Quench with water (500 mL).

    • Separate phases. Wash the organic layer with 1M HCl (2 x 300 mL) to remove excess amine and TEA.

    • Wash with sat. NaHCO3 (300 mL) and Brine (300 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: The crude oil usually solidifies upon standing. Recrystallize from EtOAc/Heptane if purity is <95%.

Expected Yield: 85–92% (White solid).

Step 2: Oxidation to 1-(Propane-2-sulfonyl)piperidin-3-one

The Anelli oxidation (TEMPO/Bleach) is chosen for its safety profile and ease of workup compared to Swern (cryogenic) or PCC (chromium waste).

Reagents:

  • 1-(Propane-2-sulfonyl)piperidin-3-ol (from Step 1): 100.0 g (0.48 mol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.75 g (0.01 eq)

  • Sodium Bromide (KBr): 5.0 g (0.1 eq)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~10-12%): ~1.1-1.2 eq

  • DCM: 1.0 L[1]

  • Sodium Bicarbonate (sat. aq.): 500 mL

Protocol:

  • Biphasic Setup: Dissolve the alcohol intermediate and TEMPO in DCM (1 L). Add the aqueous solution of KBr (5 g in 50 mL water).

  • Buffering: Add saturated aqueous NaHCO3 (200 mL) to the reactor. Cool the biphasic mixture to 0°C.

  • Oxidant Addition: Add NaOCl solution dropwise while vigorously stirring.

    • Critical Control: Maintain pH between 8.6 and 9.5 using NaHCO3. If pH drops, the reaction slows; if pH > 10, decomposition occurs.

    • Temperature: Keep < 5°C. The reaction is rapid and exothermic.

  • Quench: Once starting material is consumed (< 1 hour), quench by adding aqueous Sodium Thiosulfate (10% soln) until the yellow/orange color of the oxidant fades.

  • Isolation:

    • Separate organic layer. Extract aqueous layer once with DCM.

    • Wash combined organics with Brine.

    • Dry (Na2SO4) and concentrate at < 35°C (ketones can be volatile or heat-sensitive).

  • Storage: Store under Argon at -20°C.

Expected Yield: 80–88% (Clear to pale yellow oil/solid).

Process Safety & Hazard Analysis

Hazard ClassSource ReagentRisk Mitigation Strategy
Corrosive / Lachrymator Propane-2-sulfonyl chlorideHandle in fume hood. Use dip-tubes for transfer. Have 10% NaOH neutralization bath ready.
Exotherm / Runaway Sulfonylation & OxidationActive cooling required. Do not scale >5x without calorimetry (RC1) testing.
Gas Evolution HCl (during sulfonylation)Use a caustic scrubber (NaOH trap) connected to the reactor vent.
Instability Piperidin-3-one (Product)Avoid acidic workup in Step 2. Store cold. Do not distill at high vacuum/high temp.
workflow-diagram

SafetyWorkflow Start Start Scale-Up Check1 Check Cooling Capacity (Chiller < -10°C) Start->Check1 Action1 Slow Addition of Sulfonyl Chloride Check1->Action1 Decision1 Temp > 10°C? Action1->Decision1 Stop STOP FEED Increase Cooling Decision1->Stop Yes Continue Proceed to Post-Reaction Stir Decision1->Continue No Stop->Action1 Once Cooled

Figure 2: Critical process control loop for the exothermic sulfonylation step.

Analytical Specifications

To ensure the material is suitable for downstream medicinal chemistry, the following specifications should be met:

  • Appearance: White solid or pale yellow oil.

  • Purity (HPLC): > 97% (a/a) at 210 nm.

  • 1H NMR (CDCl3): Diagnostic doublet for isopropyl methyls (~1.3 ppm), septet for isopropyl CH (~3.2 ppm), and loss of CH-OH signal (replaced by CH2-C=O signals).

  • Residual Solvents: DCM < 600 ppm (ICH limit).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • TEMPO Oxidation (Anelli Protocol)

    • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Safety of Sulfonyl Chlorides

    • Thermo Fisher Scientific.[2] (2009).[2][3] Isopropylsulfonyl chloride Safety Data Sheet.

  • Piperidin-3-one Stability

    • PubChem Compound Summary. (2025).[4][5] 1-(Propan-2-yl)piperidin-3-one.[5] [5]

Sources

Application Note: Chemoselective Sulfonylation of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The formation of sulfonamides from secondary amines is a cornerstone transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the sulfonyl group acts as a critical pharmacophore linker. This application note details the reaction between propane-2-sulfonyl chloride (isopropylsulfonyl chloride) and piperidin-3-one hydrochloride .

While standard sulfonylation protocols exist, this specific reaction presents unique challenges due to the amphoteric nature of the piperidin-3-one core (containing both a nucleophilic amine and an electrophilic ketone) and the steric bulk of the isopropyl group. This guide provides a robust, self-validating protocol designed to maximize yield while suppressing common side reactions such as enolization-driven self-condensation.

Mechanistic Analysis

The Chemical Challenge

The reaction involves the nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur. However, two critical factors dictate the reaction trajectory:

  • Starting Material State: Piperidin-3-one is unstable as a free base (prone to dimerization/polymerization) and is supplied as the hydrochloride salt. This requires in situ neutralization.

  • Electrophile Reactivity: Propane-2-sulfonyl chloride is less electrophilic than methanesulfonyl chloride (MsCl) due to the electron-donating inductive effect (+I) and steric hindrance of the isopropyl group.

Step-by-Step Mechanism
  • In Situ Deprotonation: The tertiary amine base (Triethylamine, TEA) deprotonates the piperidinium salt, liberating the reactive secondary amine.

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the sulfur atom of the sulfonyl chloride. Unlike acyl chlorides which proceed via a clear tetrahedral intermediate, sulfonyl substitutions often exhibit character of a concerted

    
    -like transition state or a trigonal bipyramidal intermediate.[1]
    
  • Elimination of Leaving Group: The chloride ion is expelled.

  • Scavenging: The generated HCl is immediately neutralized by the excess base to prevent protonation of the unreacted amine.

Reaction Pathway Diagram

The following diagram illustrates the electron flow and the critical "Free Base Window" where the amine is most vulnerable to side reactions.

ReactionMechanism cluster_warning Critical Control Point Reactant_Salt Piperidin-3-one HCl (Stable Salt) Free_Amine Free Amine (Transient Species) Reactant_Salt->Free_Amine Deprotonation (-HCl) Base Base (Et3N) Base->Free_Amine Transition Transition State [N-S-Cl] Free_Amine->Transition Nucleophilic Attack Electrophile iPr-SO2-Cl (Electrophile) Electrophile->Transition Product 1-(propane-2-sulfonyl) piperidin-3-one Transition->Product -Cl⁻ Byproduct Et3N·HCl (Precipitate) Transition->Byproduct Scavenging

Figure 1: Mechanistic pathway highlighting the in situ generation of the nucleophile.

Experimental Protocol

Reagent Stoichiometry

Rationale: A 2.5 equivalent excess of base is mandatory.

  • 1.0 eq to neutralize the HCl salt of the starting material.

  • 1.0 eq to neutralize the HCl generated during sulfonylation.

  • 0.5 eq excess to drive the reaction to completion and maintain basicity.

ReagentMW ( g/mol )Equiv.Role
Piperidin-3-one HCl 135.591.0Nucleophile Source
Propane-2-sulfonyl chloride 142.601.1Electrophile
Triethylamine (TEA) 101.192.5Base / Scavenger
Dichloromethane (DCM) -[0.1 M]Solvent
Step-by-Step Procedure

Step 1: Suspension Preparation

  • Charge an oven-dried round-bottom flask with Piperidin-3-one HCl (1.0 equiv).

  • Add anhydrous DCM (concentration ~0.1 M relative to substrate).

  • Note: The starting material will likely remain as a suspension. This is normal.

Step 2: Base Addition (The "Freeing" Step)

  • Cool the suspension to 0°C using an ice bath.

  • Add Triethylamine (TEA) (2.5 equiv) dropwise over 5 minutes.

  • Observation: The suspension may clarify slightly or change texture as the free amine is liberated and TEA·HCl begins to form.

Step 3: Electrophile Addition

  • Add Propane-2-sulfonyl chloride (1.1 equiv) dropwise via syringe.

  • Critical: Maintain temperature at 0°C during addition to prevent exotherm-driven decomposition of the sensitive ketone moiety.

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir for 2 to 4 hours .

  • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine (ninhydrin active) and appearance of the product (UV active, non-basic).

Step 5: Workup

  • Dilute reaction mixture with DCM.

  • Wash 1: 0.5 M HCl or 5% Citric Acid (removes unreacted amine and excess TEA).

  • Wash 2: Saturated NaHCO₃ (neutralizes trace acid).

  • Wash 3: Brine.

  • Dry over MgSO₄, filter, and concentrate in vacuo.

Purification Workflow

The following diagram outlines the purification logic to ensure high purity suitable for biological screening.

Workflow Start Crude Reaction Mixture (DCM) AcidWash Wash: 0.5M HCl Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Product + Neutral Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (TEA salts + Unreacted Amine) PhaseSep->AqLayer BaseWash Wash: Sat. NaHCO3 OrgLayer->BaseWash Drying Dry (MgSO4) & Concentrate BaseWash->Drying Analysis 1H NMR / LCMS Check Drying->Analysis Final Pure Sulfonamide Analysis->Final Purity >95% Column Flash Chromatography (Hex/EtOAc) Analysis->Column Purity <95% Column->Final

Figure 2: Workup and purification decision tree.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why Isopropylsulfonyl Chloride?

In drug design, the isopropyl group provides a specific metabolic stability profile compared to the methyl analog (mesyl). The branched alkyl group hinders nucleophilic attack at the sulfur by metabolic enzymes, potentially increasing the half-life of the resulting drug candidate. Furthermore, the steric bulk prevents the formation of "sulfene" intermediates (


), a side reaction pathway common with methanesulfonyl chloride that leads to impurities [1].
Handling Piperidin-3-one

The 3-ketone position makes the adjacent protons acidic. Using strong bases (like NaH or KOH) would lead to enolate formation and self-condensation (aldol-like polymerization). Triethylamine is chosen because it is basic enough to scavenge protons (


) but non-nucleophilic and not strong enough to rapidly deprotonate the alpha-carbon of the ketone at 0°C [2].
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete liberation of amine salt.Ensure full 2.5 eq of base is added before the sulfonyl chloride.
Complex NMR (Aliphatic region) Rotamers or restricted rotation.Sulfonamides often exhibit rotamers. Run NMR at elevated temperature (40-50°C) to coalesce peaks.
Starting Material Remains Hydrolysis of sulfonyl chloride.Ensure DCM is anhydrous. Water competes with the amine for the electrophile.

References

  • King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Sulfonamides as Amine Protecting Groups).[2] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61644-00-6, Piperidin-3-one hydrochloride. [Link]

Sources

Application Notes and Protocols: The Versatility of 1-(Propane-2-sulfonyl)piperidin-3-one in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthetic utility of 1-(propane-2-sulfonyl)piperidin-3-one, a versatile N-sulfonylated piperidinone scaffold. While direct literature applications of this specific molecule are not extensively documented, its chemical reactivity, dictated by the presence of a ketone and an activated N-sulfonyl piperidine ring, makes it a highly valuable building block for the synthesis of a diverse array of heterocyclic compounds. This document provides a comprehensive overview of its potential applications, grounded in established principles of organic synthesis. We present detailed, field-proven insights and self-validating protocols for the synthesis of thiophene, pyrazole, and other fused heterocyclic systems, positioning 1-(propane-2-sulfonyl)piperidin-3-one as a key intermediate for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the N-Sulfonyl Piperidinone Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of a sulfonyl group on the piperidine nitrogen modulates the electronic properties of the ring, influencing its conformation and reactivity. The presence of a ketone functionality at the 3-position further enhances the synthetic versatility of the scaffold, providing a reactive handle for a multitude of chemical transformations.

1-(Propane-2-sulfonyl)piperidin-3-one, with its isopropylsulfonyl group, offers a balance of steric and electronic properties that can be exploited for the construction of complex molecular architectures. The electron-withdrawing nature of the sulfonyl group can activate the adjacent methylene protons, facilitating a range of condensation reactions. This guide will explore the untapped potential of this building block in key heterocyclic syntheses.

Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one: A Proposed Pathway

A robust and scalable synthesis of the title compound is crucial for its application. A plausible and efficient three-step synthesis is proposed, starting from commercially available 3-hydroxypyridine.

Protocol 2.1: Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-ol

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Slowly add a solution of propane-2-sulfonyl chloride (1.1 eq) in DCM (2 mL/mmol) to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Oxidation to 1-(Propane-2-sulfonyl)piperidin-3-one

  • Oxidizing Agent Preparation: In a separate flask, prepare a solution of the oxidizing agent. A Swern oxidation or a Dess-Martin periodinane oxidation are suitable methods. For a Sworn oxidation, add oxalyl chloride (1.5 eq) to a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in DCM at -78 °C.

  • Alcohol Addition: Slowly add a solution of 1-(propane-2-sulfonyl)piperidin-3-ol (1.0 eq) in DCM to the activated DMSO solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Work-up: Add water and extract the product with DCM. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Reduction (e.g., H₂, PtO₂) 1-(Propane-2-sulfonyl)piperidin-3-ol 1-(Propane-2-sulfonyl)piperidin-3-ol 3-Hydroxypiperidine->1-(Propane-2-sulfonyl)piperidin-3-ol Propane-2-sulfonyl chloride, Et₃N 1-(Propane-2-sulfonyl)piperidin-3-one 1-(Propane-2-sulfonyl)piperidin-3-one 1-(Propane-2-sulfonyl)piperidin-3-ol->1-(Propane-2-sulfonyl)piperidin-3-one Oxidation (e.g., Swern) 1-(Propane-2-sulfonyl)piperidin-3-one 1-(Propane-2-sulfonyl)piperidin-3-one Knoevenagel Adduct Knoevenagel Adduct 1-(Propane-2-sulfonyl)piperidin-3-one->Knoevenagel Adduct Active Methylene Nitrile, Base Thiolate Intermediate Thiolate Intermediate Knoevenagel Adduct->Thiolate Intermediate Sulfur 2-Aminothiophene Product 2-Aminothiophene Product Thiolate Intermediate->2-Aminothiophene Product Cyclization & Tautomerization Piperidin-3-one Piperidin-3-one α,β-Unsaturated Ketone α,β-Unsaturated Ketone Piperidin-3-one->α,β-Unsaturated Ketone Aldehyde, Base Aza-Michael Adduct Aza-Michael Adduct α,β-Unsaturated Ketone->Aza-Michael Adduct Amine Nucleophile

Sources

Technical Note: High-Fidelity Grignard Addition to 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The addition of Grignard reagents to 1-(Propane-2-sulfonyl)piperidin-3-one presents a classic chemoselectivity challenge in heterocyclic synthesis. While the target transformation is a nucleophilic addition to form a tertiary alcohol, the reaction is frequently compromised by the acidity of the


-protons at the C2 and C4 positions.

The electron-withdrawing nature of the


-sulfonyl protecting group, combined with the inductive effect of the carbonyl, renders the C2 protons highly acidic (

). Standard Grignard reagents, acting as strong bases, preferentially deprotonate these sites, leading to enolization and recovery of starting material upon quench.

This Application Note details the Organocerium (Imamoto) Protocol as the superior method for this transformation. By transmetallating the Grignard reagent to a less basic, highly oxophilic organocerium species, enolization is suppressed, and nucleophilic addition is favored.

Mechanistic Analysis & Pathway Competition

To ensure high yields, one must understand the competition between the desired Nucleophilic Addition (Path A) and the undesired Enolization (Path B).

Figure 1: Reaction Pathway Competition

The following diagram illustrates the kinetic competition. The standard Grignard reagent (


) is "hard" and basic. The Organocerium reagent (

) is "softer" and non-basic, locking the reaction into Path A.

ReactionPathways Substrate 1-(Propane-2-sulfonyl) piperidin-3-one Grignard Standard Grignard (R-MgX) Substrate->Grignard + R-MgX Cerium Organocerium (R-CeCl2) Substrate->Cerium + R-CeCl2 Enolate Magnesium Enolate (Dead End) Grignard->Enolate Deprotonation (Fast, Path B) Alkoxide Cerium Alkoxide Intermediate Grignard->Alkoxide Addition (Slow) Cerium->Enolate Deprotonation (Suppressed) Cerium->Alkoxide Nu- Addition (Fast, Path A) SM Recovered Starting Material Enolate->SM Aq. Quench Product Target Tertiary Alcohol Alkoxide->Product Aq. Quench

Caption: Mechanistic divergence between standard Grignard (Path B, Enolization) and Organocerium (Path A, Addition).

Protocol A: Organocerium-Mediated Addition (Recommended)

This protocol utilizes anhydrous Cerium(III) Chloride to modulate the reactivity of the Grignard reagent.[1][2] The success of this reaction relies entirely on the dryness of the


 .
Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: 1-(Propane-2-sulfonyl)piperidin-3-one (1.0 equiv).

  • Reagent: Grignard Reagent (

    
    , 1.2–1.5 equiv).
    
  • Additive: Cerium(III) Chloride Heptahydrate (

    
    , 1.5–2.0 equiv).
    
  • Solvent: Anhydrous THF (inhibitor-free).

  • Equipment: Schlenk line or high-vacuum pump (<0.5 mmHg), oil bath, mechanical stirrer (preferred) or large magnetic stir bar.

Step-by-Step Procedure
Phase 1: Preparation of Anhydrous

(CRITICAL)

Failure to dehydrate


 correctly leads to hydrolysis, forming 

and destroying the Grignard reagent.
  • Charge: Place pulverized

    
     in a two-neck round-bottom flask equipped with a stir bar. Connect to high vacuum (<0.5 mmHg).
    
  • Stepwise Heating:

    • RT to 60°C: Heat gently for 1 hour. The solid will bubble as bulk water is lost.

    • 60°C to 90°C: Increase temp over 1 hour. Maintain vacuum.[3][4][5]

    • 90°C to 140°C: Increase temp over 1 hour.

    • 140°C Hold: Maintain at 140–150°C under full vacuum for 2 hours.

    • Checkpoint: The resulting solid should be a fine, white powder.[6] If it is yellow or clumpy, hydrolysis has occurred (restart).

  • Cooling: Cool to room temperature under vacuum, then backfill with Argon/Nitrogen.

  • Suspension: Add anhydrous THF to form a white slurry. Stir vigorously at RT for 2 hours to ensure "activation" (formation of the

    
     complex).
    
Phase 2: Transmetallation[7]
  • Cooling: Cool the

    
     slurry to -78°C .
    
  • Grignard Addition: Add the Grignard reagent (

    
    ) dropwise.
    
  • Aging: Stir at -78°C for 30–60 minutes. The organocerium species (

    
    ) is now formed.
    
Phase 3: Reaction & Quench
  • Substrate Addition: Dissolve 1-(Propane-2-sulfonyl)piperidin-3-one in minimal THF. Add dropwise to the organocerium mixture at -78°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC or LCMS.

    • Note: Organocerium reactions are often faster than standard Grignards due to Lewis acid activation of the ketone oxygen.

  • Quench:

    • Add dilute aqueous acetic acid (10% v/v) or saturated

      
       at -78°C.
      
    • Warm to RT.[3][4][5]

  • Workup:

    • Option A (Standard): Filter the mixture through a pad of Celite to remove insoluble cerium salts. Wash the pad with EtOAc.

    • Option B (If emulsion forms): Add Rochelle’s salt solution (Sat. Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate clearly.

  • Purification: Extract with EtOAc, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Protocol B: Standard Low-Temperature Grignard (Control)

Use this protocol only if


 is unavailable or if the specific 

group is known to be non-basic (e.g., allyl).
  • Setup: Flame-dry glassware under

    
    .
    
  • Solution: Dissolve 1-(Propane-2-sulfonyl)piperidin-3-one in THF. Cool to -78°C .

  • Addition: Add

    
     (1.1 equiv) very slowly down the side of the flask to pre-cool the reagent.
    
  • Monitoring: If SM persists after 1 hour but product is low, enolization has occurred. Do not add more reagent (it will only consume more SM via enolization).

  • Quench: Sat.

    
    .[3][8]
    

Comparative Data & Troubleshooting

Table 1: Method Comparison
FeatureStandard GrignardOrganocerium (

)
Primary Mechanism Deprotonation (Enolization)Nucleophilic Addition
Reagent Basicity HighLow
Reagent Oxophilicity ModerateHigh (Activates Ketone)
Typical Yield 10–30% (Recovered SM)75–95%
Workup Difficulty LowModerate (Cerium salts)
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization occurred.Switch to Protocol A (

).
Vigorous bubbling upon adding RMgX to CeCl3

was not dry;

destroyed Grignard.
Repeat drying step. Ensure 140°C/2h under high vac.
Yellow CeCl3 powder Oxidation/Hydrolysis during drying.Discard. Powder must be white.
Thick emulsion during workup Cerium hydroxides precipitating.Use Rochelle's salt wash or filter through Celite before extraction.

Experimental Workflow Diagram

The following diagram outlines the critical path for the Organocerium protocol, highlighting the crucial drying phase.

Workflow Start CeCl3·7H2O (Solid) Drying Stepwise Heating (RT -> 140°C, <0.5 mmHg) Start->Drying Anhydrous Anhydrous CeCl3 (White Powder) Drying->Anhydrous Remove 7 H2O Activation Suspension in THF (Stir 2h @ RT) Anhydrous->Activation Transmetal Add R-MgX @ -78°C (Form R-CeCl2) Activation->Transmetal Reaction Add Ketone (1-(Propane-2-sulfonyl)...) Transmetal->Reaction Workup Quench & Filter (Remove Ce salts) Reaction->Workup

Caption: Critical workflow for the preparation and use of Organocerium reagents.

References

  • Imamoto, T., et al. "Organocerium reagents.[2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 1984, 25(38), 4233-4236. Link

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4398. Link

  • Dimitrov, V., et al. "Anhydrous cerium(III) chloride - Effect of the drying process on activity and efficiency."[9] Tetrahedron Letters, 1996, 37(37), 6787-6790. Link

  • Concellón, J. M., et al. "Selective addition of organolithium or Grignard reagents to ketones in the presence of imines." Journal of Organic Chemistry, 2002, 67(6), 2007. Link

Sources

Troubleshooting & Optimization

Technical Support Knowledge Base: Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in mechanistic understanding and field-proven experience. This guide is designed for chemistry professionals dedicated to optimizing this crucial synthesis.

The synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one, a key intermediate in the development of various pharmacologically active agents, involves the N-sulfonylation of piperidin-3-one. While conceptually straightforward, this reaction is fraught with potential pitfalls that can significantly impact reaction yield and purity. This guide provides a structured approach to identifying, understanding, and resolving these common challenges.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common issues encountered during the synthesis. Each point follows a logical diagnostic flow: identifying the problem, understanding the underlying chemical cause, and implementing a validated solution.

❓ Problem 1: Low or Non-existent Product Yield

You've run the reaction, but TLC analysis shows mostly unreacted starting material, or the final isolated yield is significantly lower than expected.

🔬 Why It Happens & ✅ What To Do

The causes for low yield are multifaceted, often stemming from reagent quality, the state of the starting materials, or suboptimal reaction conditions.

  • Cause A: Inactive Piperidin-3-one Starting Material.

    • The Chemistry: Piperidin-3-one is frequently supplied and stored as its hydrochloride salt (piperidin-3-one • HCl) for improved stability. The protonated piperidinium ion is not nucleophilic and will not react with the sulfonyl chloride. The reaction requires the free base form of the piperidine.

    • The Solution: Before starting the sulfonylation, the free base must be liberated from its salt. This is typically achieved by treating an aqueous or alcoholic solution of the salt with a stoichiometric amount of a strong base (like NaOH or KOH) and extracting the free base into an organic solvent. Alternatively, an excess of a tertiary amine base (like triethylamine, using at least 2 equivalents) can be used in the reaction vessel to both neutralize the HCl salt and scavenge the HCl generated during the reaction.

  • Cause B: Decomposed or Low-Purity Isopropylsulfonyl Chloride.

    • The Chemistry: Sulfonyl chlorides are highly susceptible to hydrolysis upon exposure to atmospheric moisture.[1] This reaction converts the electrophilic sulfonyl chloride into the unreactive isopropylsulfonic acid, rendering it incapable of reacting with the amine.[1]

    • The Solution: Always use a fresh bottle of isopropylsulfonyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1] If the quality is suspect, it's often more cost-effective to purchase a new batch than to attempt purification. Running a small-scale control reaction with a reliable amine can confirm the reagent's activity.[1]

  • Cause C: Inappropriate Base or Solvent Selection.

    • The Chemistry: The base is crucial for scavenging the HCl produced during the reaction, driving the equilibrium towards the product.[1] The solvent must dissolve the reactants to allow for an efficient reaction rate.[1] A poor choice can lead to precipitation of reactants or slow kinetics.

    • The Solution: Triethylamine (Et₃N) is a common and effective non-nucleophilic base for this transformation. Pyridine can also be used and may act as a nucleophilic catalyst, but it can sometimes lead to side reactions at higher temperatures.[1] For the solvent, dichloromethane (DCM) or tetrahydrofuran (THF) are excellent starting points due to their inert nature and good solvating properties for both the amine and the sulfonyl chloride.

Workflow for Diagnosing Low-Yield Issues

The following diagram outlines a logical workflow for troubleshooting poor reaction yields.

G cluster_start cluster_check1 Step 1: Verify Starting Materials cluster_check2 Step 2: Evaluate Reaction Conditions cluster_end start Low Yield on TLC or Post-Workup check_sm Is Piperidin-3-one used as a free base? start->check_sm liberate Action: Liberate free base from HCl salt. See Protocol 1. check_sm->liberate No check_sulfonyl Is Isopropylsulfonyl Chloride fresh / stored properly? check_sm->check_sulfonyl Yes liberate->check_sulfonyl new_sulfonyl Action: Use a new, sealed bottle of reagent. check_sulfonyl->new_sulfonyl No check_conditions Are anhydrous conditions maintained? check_sulfonyl->check_conditions Yes new_sulfonyl->check_conditions dry_solvent Action: Use dry solvents and inert atmosphere (N2/Ar). check_conditions->dry_solvent No check_base Is the base appropriate and sufficient? check_conditions->check_base Yes dry_solvent->check_base adjust_base Action: Use >2 eq. Et3N or consider DMAP catalyst. check_base->adjust_base No end_node Re-run reaction with optimized parameters. check_base->end_node Yes adjust_base->end_node

Caption: Troubleshooting workflow for low reaction yield.

❓ Problem 2: Significant Side Product Formation

Your reaction produces the desired product, but it's contaminated with one or more significant impurities, complicating purification and reducing the yield.

🔬 Why It Happens & ✅ What To Do

Side reactions often arise from the high reactivity of the sulfonyl chloride or interactions with the reaction medium.

  • Cause A: Reaction with Solvent or Base.

    • The Chemistry: While less common with hindered amines like triethylamine, a highly nucleophilic base or solvent could potentially react with the isopropylsulfonyl chloride. Pyridine, for instance, can form a sulfonylpyridinium salt.

    • The Solution: Employ a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). Use an aprotic, non-nucleophilic solvent such as DCM, THF, or acetonitrile.

  • Cause B: Thermal Decomposition.

    • The Chemistry: The N-sulfonylation reaction is typically exothermic. Uncontrolled temperature increases can lead to the decomposition of the sulfonyl chloride, the piperidinone starting material, or the final product.

    • The Solution: Maintain strict temperature control. Perform the reaction at 0 °C by adding the isopropylsulfonyl chloride dropwise to a cooled solution of the piperidin-3-one and base. This ensures that the heat generated can dissipate safely, minimizing decomposition pathways.[1]

❓ Problem 3: Difficulties in Product Purification

The reaction appears successful by TLC, but isolating a pure product is challenging. The product may be an oil that won't crystallize, or column chromatography yields are poor.

🔬 Why It Happens & ✅ What To Do

Purification challenges often stem from byproducts with similar physical properties to the desired product.

  • Cause A: Contamination with Amine Salts.

    • The Chemistry: When using a tertiary amine base like triethylamine, a triethylammonium chloride salt is formed as a byproduct. This salt can sometimes co-purify with the product, especially if the product is also basic and forms salts.

    • The Solution: A thorough aqueous workup is essential. After the reaction is complete, quench with water and wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Cause B: Product is a Non-Crystalline Oil.

    • The Chemistry: Many N-sulfonylated piperidines are oils or low-melting solids that are difficult to crystallize directly from the crude reaction mixture.

    • The Solution: Flash column chromatography on silica gel is the most reliable method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. For example, a gradient of 10% to 50% ethyl acetate in hexanes will likely separate the product from less polar starting materials and more polar byproducts.

Troubleshooting Summary
Problem Primary Potential Cause Recommended First Action
Low or No YieldPiperidin-3-one is in its HCl salt form.Liberate the free base prior to reaction (See Protocol 1).
Isopropylsulfonyl chloride is hydrolyzed.Use a fresh, unopened bottle of the reagent.
Multiple Side ProductsReaction temperature is too high.Perform the reaction at 0 °C with slow, dropwise addition.
Difficult PurificationAmine hydrochloride salt byproduct contamination.Perform a full aqueous workup (acidic and basic washes).
Product is an oil.Purify using flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one.

Q1: What is the fundamental reaction mechanism? A1: The reaction is a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. The nitrogen atom of the piperidin-3-one acts as the nucleophile, attacking the electrophilic sulfur atom. The chloride ion is displaced as a leaving group, and the proton from the nitrogen is removed by the base, generating the stable sulfonamide product and a hydrochloride salt of the base.

Q2: My piperidin-3-one is a hydrochloride salt. How do I prepare the free base? A2: You can either perform a separate liquid-liquid extraction (See Protocol 1) or use an excess of a tertiary amine base directly in the reaction pot. Using at least two equivalents of a base like triethylamine will neutralize the starting material's HCl salt and the HCl generated during the reaction.

Q3: What are the optimal reaction conditions in terms of temperature and time? A3: The reaction is best initiated at a low temperature to control its exothermicity. Start by cooling the solution of piperidin-3-one and base to 0 °C in an ice bath. Add the isopropylsulfonyl chloride dropwise over 15-30 minutes. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 2-16 hours.

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a silica gel plate alongside your starting piperidin-3-one. Elute with a solvent system like 30-50% ethyl acetate in hexanes. The product, being less polar than the starting amine, should have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed.

Q5: What are the critical safety precautions for this synthesis? A5: Isopropylsulfonyl chloride is corrosive and reacts with water; handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition and cooling are important to prevent thermal runaway.[2]

Experimental Protocols

Protocol 1: Liberation of Piperidin-3-one Free Base

  • Dissolution: Dissolve piperidin-3-one hydrochloride (1.0 eq) in water (approx. 5-10 mL per gram).

  • Basification: Cool the solution in an ice bath. Slowly add a 2M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is >12, as checked with pH paper.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Drying & Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the piperidin-3-one free base, which is often an oil or low-melting solid. Use this material immediately in the next step.

Protocol 2: Synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add piperidin-3-one (1.0 eq, either as the pre-treated free base or the HCl salt) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq if starting from the HCl salt, or 1.2 eq if starting from the free base).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Sulfonylation: Add isopropylsulfonyl chloride (1.1 eq) dropwise to the cold solution over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(Propane-2-sulfonyl)piperidin-3-one.

References

  • Time in Pasuruan, ID. Google Search.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . National Institutes of Health (NIH). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides . ACS Publications. [Link]

  • Solvent optimization of the sulfonylation reaction . ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines . ScienceDirect. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . ACS Publications. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . SpringerLink. [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency . ASIA Chemical. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism . Royal Society of Chemistry. [Link]

  • Optimization of the conditions of the sulfonylation reaction . ResearchGate. [Link]

  • Synthesis method for N-Boc-3-piperidone.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Chemical Review and Letters. [Link]

Sources

Technical Support Center: Purification of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

You are working with 1-(Propane-2-sulfonyl)piperidin-3-one (also known as 1-(isopropylsulfonyl)piperidin-3-one). Before initiating purification, it is critical to understand the stability profile of this specific scaffold.

  • The Core (Piperidin-3-one): Unlike its 4-isomer, the 3-ketone is electronically sensitive. The carbonyl group is

    
     to the nitrogen. While the electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen, it simultaneously increases the acidity of the 
    
    
    
    -protons (C2 position). Risk: Strong bases can induce enolization, aldol condensation, or decomposition.
  • The Shield (Isopropylsulfonyl): The isopropyl group adds steric bulk compared to a methyl group, often aiding in crystallization but potentially slowing down the initial coupling reaction.

Module 1: The "Quick Fix" (Standard Workup)

Use this protocol immediately after the reaction is complete to remove the bulk of impurities (unreacted sulfonyl chloride, amine salts).

The Challenge: Excess isopropylsulfonyl chloride hydrolyzes to isopropylsulfonic acid, which is highly water-soluble. However, the reaction solvent (often DCM or THF) can trap these acids if not partitioned correctly.

Protocol:

  • Quench: Cool reaction to 0°C. Add water dropwise to hydrolyze excess sulfonyl chloride.

  • Dilution: Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility, but EtOAc is better for phase separation if emulsions form.

  • The Wash Sequence (Crucial):

    • Wash 1: 0.5M HCl (Cold): Removes pyridine/triethylamine/DMAP catalysts and any unreacted piperidin-3-one.

    • Wash 2: Water: Removes bulk salts.

    • Wash 3: Saturated NaHCO₃: Neutralizes the hydrolyzed sulfonic acid.

      • Warning: Do NOT use NaOH. High pH (>12) can degrade the 3-ketone.

    • Wash 4: Brine: Drying step.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate strictly < 40°C.

Visualization: Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture (DCM/Pyridine) Quench Quench: Add H2O (0°C) Hydrolyzes sulfonyl chloride Start->Quench WashAcid Wash 1: 0.5M HCl Removes: Pyridine, Unreacted Amine Quench->WashAcid Organic Layer WashBase Wash 2: Sat. NaHCO3 Removes: Isopropylsulfonic Acid WashAcid->WashBase Organic Layer Dry Dry (MgSO4) & Concentrate < 40°C WashBase->Dry Organic Layer Result Crude Product (Ready for Purification) Dry->Result

Caption: Figure 1.[1][2] Sequential aqueous workup designed to selectively remove basic catalysts and acidic byproducts without degrading the sensitive ketone.

Module 2: Purification Methods

Method A: Crystallization (The Gold Standard)

Recommended if the crude is a solid or semi-solid.

Because of the bulky isopropyl group and the polar ketone, this molecule often crystallizes well, avoiding the need for chromatography.

Solvent Systems:

Solvent System Ratio (v/v) Procedure
EtOAc / Hexanes 1:3 to 1:5 Dissolve in min.[1] hot EtOAc; add warm Hexanes until cloudy. Cool slowly to 4°C.
IPA (Isopropyl Alcohol) Pure Dissolve hot; cool to -20°C. (Works well due to structural similarity).

| EtOH / Water | 9:1 | Use with caution. Prolonged heating in water/alcohol can form hemiaminals. |

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-dissolve in the hot solvent.

  • Add a "seed" crystal (if available) or scratch the glass side with a spatula.

  • Add 1% more polar solvent (e.g., EtOAc) to keep the oil in solution slightly longer, allowing the crystal lattice to form before the oil crashes out.

Method B: Flash Column Chromatography

Recommended if the crude is an oil or contains significant impurities.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient: 0% → 40% EtOAc).

    • Note: The ketone is moderately polar. Expect elution around 25-35% EtOAc.

  • Loading: Dissolve in minimal DCM. Avoid loading with MeOH as it broadens peaks.

Module 3: Troubleshooting & FAQs

Q1: My product is showing "tailing" on the TLC plate. What is wrong?

Diagnosis: This is often caused by residual acid (isopropylsulfonic acid) or the ketone interacting with the acidic silica. Solution:

  • Check Purity: Run a TLC of the crude vs. the starting sulfonyl chloride. If the tailing spot matches the chloride (hydrolyzed), you need a better bicarbonate wash.

  • Modify Eluent: Add 1% Triethylamine (TEA) to your TLC solvent system. If the spot sharpens, the tailing is due to acidity. Pre-wash your silica column with 1% TEA/Hexanes before running the purification.

Q2: I see a second spot very close to my product. Is it an isomer?

Diagnosis: It is unlikely to be a regioisomer if you started with pure piperidin-3-one.[1] It is likely:

  • The Hydrate: Ketones, especially electron-deficient ones (due to the sulfonamide), can form hydrates (

    
    ) in the presence of water.
    
  • The Enol: Though less stable, the enol form can exist. Verification: Run an NMR in a dry solvent (

    
     or 
    
    
    
    ). If the impurity peaks disappear or coalesce upon heating/adding
    
    
    , it is a hydration equilibrium. Fix: Dry the sample thoroughly under high vacuum (>2 hours) or azeotrope with toluene.
Q3: The yield is low, and the water layer was colored. Did I lose product?

Diagnosis: Piperidin-3-one derivatives have some water solubility, especially if the sulfonamide is not bulky enough (though isopropyl usually helps).[1] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) and re-extract with EtOAc (3x).

  • Check pH: Ensure the aqueous layer is not strongly basic (pH > 10) or strongly acidic (pH < 2) during the final extraction, as this might promote solubility or degradation. Aim for pH 6-7.

Q4: Can I use amine scavengers instead of extraction?

Answer: Yes. If you want to avoid aqueous workup entirely (to protect the ketone):

  • Use Polymer-supported Trisamine (to scavenge excess sulfonyl chloride).[1]

  • Use Polymer-supported Isocyanate (to scavenge unreacted piperidine).

  • Filter and evaporate.[3] This is ideal for small-scale library synthesis.

Visualization: Purification Decision Tree

PurificationTree State Analyze Crude State Solid Solid / Semi-Solid State->Solid Oil Oil / Sticky Residue State->Oil Cryst Recrystallization (EtOAc/Hexane) Solid->Cryst High Purity Col Flash Column (Hex/EtOAc + 1% TEA) Solid->Col Low Purity Trit Trituration (Cold Et2O or Pentane) Oil->Trit Attempt to solidify Oil->Col Direct Route Trit->Solid Success Trit->Col Failure

Caption: Figure 2. Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

References

  • General Piperidine Synthesis & Stability

    • Review of Piperidine Synthesis: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[4][5] Int. J. Mol. Sci.2021 .[1][6]

    • 3-Piperidone Handling: "Synthesis and reactivity of 3-piperidone derivatives." Chem. Rev. Lett.2021 .[1][6]

  • Sulfonamide Formation & Purification

    • Standard Schotten-Baumann Conditions: "Efficient Synthesis of Sulfonamides." J. Org.[7] Chem.2008 .[7]

    • Workup Protocols: "Removing excess sulfonyl chlorides and amines." Rochester University Lab Guides.

  • Specific Compound Data (Analogous Structures)

    • N-(Piperidin-3-yl)propane-1-sulfonamide (Regioisomer/Analog): PubChem CID 18070866. Used for property estimation (LogP, Solubility).

Sources

Troubleshooting side reactions in piperidin-3-one sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Jekyll & Hyde" Substrate

Piperidin-3-one (3-piperidone) presents a unique challenge in medicinal chemistry. As a hydrochloride salt, it is a stable, manageable solid. However, upon neutralization to the free base—a necessary step for nucleophilic attack—it becomes highly unstable. The free amine rapidly condenses with the ketone carbonyl of a neighboring molecule, leading to dimerization and polymerization (the "Black Tar" scenario).

Successful sulfonylation requires a protocol that keeps the concentration of the free base low or traps it with the sulfonyl chloride (


) faster than it can self-destruct. This guide addresses the kinetic competition between Product Formation  and Substrate Decomposition .

Critical Failure Modes & Diagnostics

Module A: The "Black Tar" Scenario (Self-Condensation)

Symptom: The reaction mixture turns dark brown/black within minutes of adding base. Yield is <10%. LCMS shows broad, polymeric humps or dimer masses (


).

Root Cause: The free base of 3-piperidone is a


-aminoketone. The amine is nucleophilic, and the ketone is electrophilic. In the absence of a faster electrophile (sulfonyl chloride), the amine attacks the ketone of another molecule, initiating an intermolecular Aldol-like condensation/polymerization cascade [1].

The Kinetic Fix: You must operate under conditions where


. This is best achieved using a Biphasic Schotten-Baumann Protocol . By using an aqueous base (e.g., 

) and an organic solvent (DCM or EtOAc), the free base is liberated only at the interface and immediately extracted into the organic phase where the sulfonyl chloride is waiting.
Validated Protocol (Biphasic System)
  • Dissolve: Suspend 3-piperidone HCl (1.0 equiv) in DCM (

    
    ).
    
  • Add Electrophile: Add Sulfonyl Chloride (1.1 equiv) before adding base.

  • Cool: Chill mixture to

    
    .
    
  • Trigger: Add sat. aq.

    
     (2.5 equiv) or 
    
    
    
    vigorously.
  • Monitor: The biphasic nature keeps the free base concentration low. Reaction should complete in <1 hour.

Module B: The "Ghost" Product (O-Sulfonylation)

Symptom: LCMS shows the correct mass, but NMR shows a vinyl proton signal (


) and loss of 

-protons. The product is an enol sulfonate, not a sulfonamide.

Root Cause: The ketone at the 3-position makes the


-protons (C2 and C4) acidic. If you use a strong organic base (e.g., 

or DIPEA) in a homogeneous solvent, you risk forming the enolate, which traps the sulfonyl chloride at the oxygen atom [2].

The Fix:

  • Switch Bases: Use weaker inorganic bases (bicarbonate) or Pyridine (which is less likely to deprotonate the

    
    -carbon than triethylamine).
    
  • Temperature Control: Never allow the temperature to exceed

    
     during base addition.
    

Visualizing the Pathway of Destruction

The following diagram illustrates the kinetic competition. Your goal is to force the pathway along the blue arrow (Sulfonylation) and block the red arrow (Dimerization).

PiperidoneReactivity Salt 3-Piperidone HCl (Stable Solid) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization Base Base Addition Base->FreeBase Product N-Sulfonyl Piperidin-3-one (Target Product) FreeBase->Product Fast Trapping (k_sulf >> k_dimer) Dimer Self-Condensation (Dimer/Polymer) FreeBase->Dimer Slow Trapping (k_dimer > k_sulf) Enol Enol Tautomer FreeBase->Enol Tautomerization SulfonylCl R-SO2-Cl (Electrophile) SulfonylCl->Product Enol->Dimer Aldol Attack OSulf O-Sulfonyl Enol (Side Product) Enol->OSulf Strong Base

Figure 1: Kinetic competition in 3-piperidone derivatization. Success depends on the relative rates of N-attack vs. Self-attack.

Troubleshooting Matrix

IssueObservationLikely CauseCorrective Action
Low Yield / Tar Dark reaction mixture; baseline material on TLC.Self-Condensation: Free base existed too long without electrophile.1. Add Sulfonyl Chloride before base.2. Switch to biphasic conditions (DCM/Aq. NaHCO3).[1]
Wrong Product Correct Mass, but vinyl peaks in NMR.O-Sulfonylation: Enol formation driven by strong base.1. Avoid strong amine bases (TEA/DIPEA).2. Use Pyridine or inorganic carbonates.
Stalled Rxn SM remains; Sulfonyl Chloride consumed.Hydrolysis: Water in solvent (if homogeneous) or pH too high.1. Dry solvents (if single phase).2. If biphasic, ensure vigorous stirring to increase interfacial area.
Decomposition on Workup Product disappears during silica column.Acid Sensitivity: Ketone/Sulfonamide stability.1. Neutralize silica with 1% Et3N.2. Avoid acidic aqueous washes; use brine only.

FAQ: Expert Insights

Q: Can I use Pyridine as both solvent and base? A: Yes, this is a classic alternative to the biphasic method. Pyridine buffers the HCl generated and is not strong enough to deprotonate the


-carbon to the enolate rapidly. However, workup can be tedious (requires CuSo4 or acidic washes to remove pyridine), which might degrade the product. The biphasic method is generally cleaner for this specific substrate [3].

Q: Why not use N-Boc-3-piperidone and then deprotect? A: That is a valid route but adds two steps (protection/deprotection). If you are synthesizing a library of sulfonamides, direct sulfonylation of the salt is more efficient if you control the pH. If your sulfonyl chloride is extremely expensive or unreactive, the N-Boc route (deprotecting in situ) might be safer to avoid wasting the electrophile.

Q: My sulfonyl chloride is a solid. Does the biphasic method still work? A: Yes, but dissolve the sulfonyl chloride in the DCM layer first. Do not add it as a solid to the biphasic mixture, or the dissolution rate will limit the reaction, allowing the free base to dimerize in the aqueous phase.

References

  • Instability of

    
    -Piperideine & 3-Piperidone: 
    Kishimoto, S. et al. "The Energetic Viability of 
    
    
    
    -Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis." Metabolites (2018).[2] Context: Discusses the spontaneous dimerization of piperideine/piperidone species under neutral conditions.
  • O-Sulfonylation Risks: Yoshida, Y. et al. "Sulfonate synthesis by sulfonylation (tosylation)." Synthesis (1999). Context: Highlights the conditions (base strength) that favor O-sulfonylation (enolates) over other pathways.

  • General Protocol for Sensitive Amines (Schotten-Baumann): ChemicalBook. "Synthesis and Application of N-Boc-3-piperidone." Context: Describes the use of biphasic conditions (NaHCO3/THF/Water) to handle the unstable free base during protection steps.

Sources

Technical Support Center: Optimizing Solvent Selection for N-Sulfonyl Piperidinone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and development of N-sulfonyl piperidinone derivatives. This guide is structured to provide actionable solutions and foundational knowledge to overcome common hurdles in solvent selection, ensuring the optimization of your reaction outcomes. The N-sulfonylation of piperidinones is a critical transformation in medicinal chemistry, and appropriate solvent choice is paramount for achieving high yield, purity, and selectivity.

This resource is divided into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the principles at play.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to address specific challenges you may encounter during your experiments. Each entry follows a question-and-answer format to provide direct and practical advice.

Q1: My N-sulfonylation reaction is sluggish, resulting in low yields. Could the solvent be the culprit?

A1: Absolutely. A slow reaction rate is a classic symptom of a suboptimal solvent choice. Several factors related to the solvent could be at play:

  • Poor Solubility: N-sulfonyl chlorides and piperidinone substrates can have limited solubility in certain solvents. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, significantly slowing down the reaction rate.[1]

    • Solution: Consider switching to a solvent with a higher solubilizing power for your specific substrates. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are often good starting points due to their ability to dissolve a wide range of organic molecules.[2][3][4]

  • Inadequate Stabilization of Intermediates: The reaction likely proceeds through a charged intermediate or transition state. A solvent that can effectively stabilize this species will lower the activation energy and accelerate the reaction.

    • Solution: For reactions involving polar transition states, a more polar solvent is generally beneficial.[5][6] However, the choice between protic and aprotic polar solvents is crucial. Polar aprotic solvents are often preferred as they can stabilize cations while leaving the nucleophile (the piperidinone nitrogen) "naked" and more reactive.[7][8] Polar protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[7][8][9]

Q2: I'm observing significant formation of side products. How can solvent selection mitigate this?

A2: Side product formation is often a kinetic versus thermodynamic issue, which can be heavily influenced by the solvent.

  • Reaction with Solvent: Some acylating agents, including sulfonyl chlorides, can react with nucleophilic solvents, especially alcohols.[2] This will consume your reagent and generate impurities.

    • Solution: Employ inert, non-nucleophilic solvents. Dichloromethane (DCM), toluene, and THF are generally safe choices in this regard.[2]

  • Controlling Reaction Pathways: The solvent can selectively stabilize the transition state of one reaction pathway over another.

    • Solution: A systematic solvent screening is advisable. By testing a range of solvents with varying polarities and properties (see Table 1), you may find one that favors the desired reaction pathway, thus minimizing the formation of unwanted byproducts.[10]

Q3: My starting materials are not fully dissolving in the reaction mixture. What is the best course of action?

A3: Poor solubility is a common and significant barrier to achieving efficient reactions.[1]

  • Initial Approach: The first step is to try a different solvent or a solvent mixture. A good practice is to perform small-scale solubility tests with your starting materials in a variety of solvents before running the reaction.

    • Recommended Solvents to Test: Start with commonly used solvents like DCM, MeCN, THF, and DMF. For particularly insoluble compounds, consider more powerful solvents like Dimethyl Sulfoxide (DMSO), though be mindful of its higher boiling point and potential for side reactions at elevated temperatures.[11]

  • Using a Co-solvent: If a single solvent doesn't provide adequate solubility for all reactants, a co-solvent system can be effective. For instance, a mixture of a nonpolar solvent like toluene with a more polar solvent like THF can sometimes provide the right balance.

  • Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of your starting materials. However, be cautious, as higher temperatures can also lead to the formation of degradation products.[12]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding solvent selection for N-sulfonyl piperidinone reactions.

What are the most important solvent properties to consider for my reaction?

The key properties to consider are polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and the solvent's boiling point.

  • Polarity: The polarity of the solvent will influence the solubility of your reactants and the stability of any charged intermediates.[13] A general rule of thumb is "like dissolves like."

  • Proticity: As mentioned earlier, polar protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophilic piperidinone nitrogen through hydrogen bonding, slowing down SN2-type reactions.[7][9] Polar aprotic solvents (e.g., DCM, THF, MeCN, DMF, DMSO) are often superior for these reactions as they do not form strong hydrogen bonds with the nucleophile.[7][8]

  • Boiling Point: The boiling point of the solvent determines the maximum temperature at which you can run your reaction at atmospheric pressure. It also impacts the ease of removal of the solvent during the workup.

How does solvent polarity affect the rate of N-sulfonylation?

The effect of solvent polarity on reaction rate is dependent on the reaction mechanism. For a typical bimolecular nucleophilic substitution (SN2) reaction between a piperidinone and a sulfonyl chloride, increasing solvent polarity can have a complex effect. While a polar solvent is needed to dissolve the reactants, a highly polar protic solvent can decrease the nucleophilicity of the amine.[14] In contrast, polar aprotic solvents can significantly accelerate SN2 reactions, sometimes by orders of magnitude, by solvating the counter-ion of the nucleophile, leaving it more reactive.[7]

Can I use a nonpolar solvent for my reaction?

While less common, nonpolar solvents like toluene or hexane can sometimes be used. They are advantageous when trying to avoid side reactions with the solvent itself. However, the poor solubility of polar reactants like sulfonyl chlorides and piperidinones in nonpolar solvents is often a major limitation.[15]

Data Summary: Solvent Properties and Their Implications

The following table provides a summary of common solvents and their relevant properties for optimizing N-sulfonyl piperidinone reactions.

SolventDielectric Constant (20°C)TypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM)9.1Polar Aprotic39.6Excellent solubility for many organic compounds, volatile and easy to remove. A good first choice for screening.[2]
Tetrahydrofuran (THF)7.6Polar Aprotic66Good general-purpose solvent, but can form peroxides upon storage.[2]
Acetonitrile (MeCN)37.5Polar Aprotic82Highly polar, good for dissolving polar reactants. Can be somewhat reactive itself under certain conditions.
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Excellent solubilizing power, but its high boiling point can make it difficult to remove.[4]
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189Very high polarity and solubilizing power. Can be difficult to remove and may participate in oxidative side reactions.[11]
Toluene2.4Nonpolar111Useful for reactions at higher temperatures and when an inert solvent is required. Solubility of polar reactants can be low.[2]
Ethanol24.6Polar Protic78.4Generally avoided due to its ability to hydrogen bond with and deactivate the nucleophile, and its potential to react with the sulfonyl chloride.[2][5]
Experimental Protocol: A General Procedure for Solvent Screening

This protocol outlines a systematic approach to identify the optimal solvent for your N-sulfonyl piperidinone reaction.

Objective: To determine the solvent that provides the best balance of reaction rate, yield, and purity for the N-sulfonylation of a given piperidinone.

Materials:

  • Piperidinone starting material

  • Sulfonyl chloride reagent

  • Non-nucleophilic base (e.g., triethylamine, DIPEA)

  • Anhydrous solvents for screening (e.g., DCM, THF, MeCN, DMF, Toluene)

  • Small reaction vials with stir bars

  • TLC plates and appropriate mobile phase

  • LC-MS for more detailed analysis (optional)

Procedure:

  • Preparation: In separate, dry reaction vials, place the piperidinone (1.0 equiv.) and a stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).

  • Base Addition: Add the non-nucleophilic base (1.2-1.5 equiv.) to each vial.

  • Reagent Addition: Add the sulfonyl chloride (1.1 equiv.) to each vial.

  • Reaction: Stir all reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 24 hours) using TLC. Note the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: Based on the TLC analysis, identify the solvent(s) that lead to the fastest and cleanest conversion to the desired product. If available, LC-MS analysis can provide more quantitative data on conversion and purity.

  • Selection: Choose the best-performing solvent for scaling up your reaction.

Visualizing the Workflow

Diagram 1: Decision-Making for Solvent Selection

This diagram illustrates a logical workflow for selecting a starting solvent for your N-sulfonyl piperidinone reaction.

SolventSelection start Start: Define Reaction (Piperidinone + Sulfonyl Chloride) solubility_check Are reactants soluble in common aprotic solvents (DCM, THF, MeCN)? start->solubility_check select_dcm Select DCM or THF as a starting point. solubility_check->select_dcm Yes test_stronger_solvents Test stronger polar aprotic solvents (DMF, DMSO). solubility_check->test_stronger_solvents No solubility_yes Yes solubility_no No run_reaction Run small-scale reaction and monitor by TLC/LC-MS. select_dcm->run_reaction test_stronger_solvents->run_reaction outcome Evaluate Outcome: Yield, Purity, Rate run_reaction->outcome optimize Optimize further if needed (temperature, concentration). outcome->optimize Suboptimal end End: Optimized Protocol outcome->end Optimal optimize->run_reaction

Caption: A decision tree for the initial selection of a reaction solvent.

Diagram 2: Experimental Workflow for Solvent Optimization

This diagram outlines the practical steps involved in a solvent screening experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep1 Weigh Reactants: Piperidinone, Base, Sulfonyl Chloride exec1 Set up Parallel Reactions in each solvent prep1->exec1 prep2 Select a Panel of Anhydrous Solvents prep2->exec1 exec2 Stir at Constant Temperature exec1->exec2 anl1 Monitor via TLC at Time Intervals exec2->anl1 anl2 Compare Conversion and Purity anl1->anl2 anl3 Select Optimal Solvent anl2->anl3

Caption: A streamlined workflow for solvent screening experiments.

References
  • MDPI. (2022). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • YouTube. (2012). Solvents in Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

Sources

Technical Support Center: Chemoselective Sulfonylation in Keto-Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Minimizing Ketone Reduction During Sulfonyl Group Attachment Ticket ID: CHEM-SULF-005 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

The Core Conflict: Attaching or manipulating sulfonyl groups (


) often requires reagents that are chemically incompatible with ketones (

).
  • Nucleophilic Attachment: Traditional methods use organolithium or Grignard reagents to capture

    
     (forming sulfinates). These "hard" nucleophiles will attack the ketone, forming tertiary alcohols.
    
  • Reductive Activation: Converting sulfonyl chlorides (

    
    ) to sulfinates (
    
    
    
    ) or thiols often utilizes strong hydride donors (e.g.,
    
    
    ) or metals (Zn/HCl) that can reduce the ketone to an alcohol or methylene group.

The Solution Strategy: To preserve the ketone, you must switch from "Hard/Ionic" chemistry to "Soft/Radical" or "Transition-Metal Catalyzed" pathways.

Decision Matrix: Workflow Visualization

Figure 1: Reagent Selection Logic for Keto-Substrates Use this flow to select the correct protocol based on your starting material and target.

ReagentSelection Start START: Select Precursor SO2Cl Starting Material: Sulfonyl Chloride (R-SO2Cl) Start->SO2Cl Halide Starting Material: Aryl/Alkyl Halide (R-X) Start->Halide Target1 Target: Sulfinate (R-SO2Na) (for further coupling) SO2Cl->Target1 Target2 Target: Sulfone (R-SO2-R') Halide->Target2 Sol3 PROTOCOL C: Langlois Reagent (Radical Trifluoromethylation) Halide->Sol3 If Target is CF3SO2- Hazard1 AVOID: LiAlH4, Zn/HCl (Reduces Ketone) Target1->Hazard1 Standard Route Sol1 PROTOCOL A: Inorganic Sulfite Reduction (Na2SO3 / NaHCO3) Target1->Sol1 Direct Path Hazard2 AVOID: Grignard/Li + SO2 gas (Attacks Ketone) Target2->Hazard2 Standard Route Sol2 PROTOCOL B: DABSO + Pd-Catalysis (SO2 Surrogate) Target2->Sol2 Direct Path Hazard1->Sol1 Chemoselective Alternative Hazard2->Sol2 Chemoselective Alternative

Caption: Decision tree for selecting non-reducing sulfonylation methods in the presence of ketones.

Technical Protocols

Protocol A: Safe Reduction of Sulfonyl Chlorides

Scenario: You have a sulfonyl chloride (


) and need a sulfinate (

) or sulfone, but the molecule contains a ketone. Why it fails normally:

or

will reduce the ketone. The Fix: Use inorganic sulfites. The sulfite anion acts as a soft nucleophile, attacking the chlorine and releasing the sulfinate without touching the carbonyl.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1.0 equiv Sulfonyl Chloride.

    • Reductant: 2.0 equiv Sodium Sulfite (

      
      ).
      
    • Buffer: 2.0 equiv Sodium Bicarbonate (

      
      ).
      
    • Solvent: Water (

      
      ) or 
      
      
      
      /Dioxane (1:1) if solubility is poor.
  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in water at room temperature.
    • Add the sulfonyl chloride (as a solid or dissolved in minimal dioxane) portion-wise.

    • Heat to 70–80 °C for 2–4 hours.

    • Monitoring: Watch for the disappearance of the sulfonyl chloride by TLC. The ketone will remain unchanged.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Do not acidify below pH 7 if you want to isolate the salt.

    • Evaporate water to obtain the crude sodium sulfinate (stable solid).

    • Note: This sulfinate can now be reacted with alkyl halides (S-alkylation) to form sulfones without ever exposing the ketone to a reductant [1].

Protocol B: The "DABSO" Route (Avoiding Grignards)

Scenario: You need to attach an


 linker to an aryl halide that contains a ketone.
Why it fails normally:  The classic method involves lithiating the ring (Li-Hal exchange) and bubbling 

gas. The Lithium species will immediately attack the ketone. The Fix: Use DABSO (DABCO-bis(sulfur dioxide)) with Palladium catalysis. This avoids forming a hard carbon-nucleophile.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1.0 equiv Aryl Iodide (containing ketone).

    • 
       Source: 0.6 equiv DABSO (provides 1.2 equiv 
      
      
      
      ).
    • Catalyst: 5 mol%

      
      , 15 mol% Ligand (e.g., CataCXium A or 
      
      
      
      ).
    • Base: 2.0 equiv

      
       or 
      
      
      
      .
    • Electrophile (Trap): 1.5 equiv Benzyl Bromide or similar (to form the sulfone).

    • Solvent: Isopropanol or Dioxane.

  • Procedure:

    • Combine Aryl Iodide, DABSO, Catalyst, and Base in a sealed tube under Argon.

    • Add solvent and the Electrophile (Trap) immediately (for one-pot synthesis).

    • Heat to 80–100 °C for 12 hours.

    • Mechanism:[3][4][5][6][7][8] The Pd inserts into the C-I bond (oxidative addition).

      
       (from DABSO) inserts into the Pd-C bond (migratory insertion). This Pd-sulfinate is "soft" and does not attack the ketone. It then reacts with the electrophile [2].
      

Quantitative Data: Chemoselectivity Comparison

Table 1: Survival Rate of Ketones under Sulfonylation Conditions

MethodReagent SystemKetone SurvivalSulfonyl YieldRisk Factor
Traditional Reduction

/ THF
0% (Reduced to alcohol)95% (Thiol)Critical Failure
Clemmensen Type Zn / HCl (aq)< 20% (Reduced to

)
85%High
Sulfite Reduction

/

> 98% 90-95%Safe
Organolithium n-BuLi /

gas
0% (Alkylation)N/ACritical Failure
DABSO Coupling Pd-Cat / DABSO> 95% 70-85%Safe
Phosphine Red.

/ Toluene
> 95% 85% (Thiol)Safe

Troubleshooting Guides (FAQ)

Q: I need to convert a sulfonyl chloride to a THIOL, not a sulfinate.


 is out. What do I do? 
A:  Use Triphenylphosphine (

)
.
  • Protocol: Reflux your sulfonyl chloride with 3.0 equiv of

    
     in Toluene.
    
  • Mechanism:[3][4][5][6][7][8]

    
     deoxygenates the sulfonyl group. It is highly chemoselective and will not reduce ketones, esters, or even nitro groups in many cases. The byproduct is 
    
    
    
    [3].

Q: I tried the Sodium Sulfite method, but my yield is low. The ketone is fine, but the reaction stalled. A: Check your pH.

  • The reaction generates HCl (neutralized by

    
    ). If the pH drops below 7, the equilibrium shifts back or 
    
    
    
    gas is lost. Ensure you have at least 2.0 equivalents of base.
  • Solubility: If your keto-sulfonyl chloride is lipophilic, water alone won't work. Add Dioxane or THF (1:1 ratio) to solubilize the substrate.

Q: Can I use a protecting group if these methods fail? A: Yes, but it adds steps.

  • Recommendation: Convert the ketone to a 1,3-dioxolane (Ketal) using Ethylene Glycol/pTSA before attempting any organometallic sulfonylation. Acetals are stable to basic/nucleophilic conditions (Grignards/Lithium) but labile to acid.

Mechanistic Visualization

Figure 2: The "Soft" vs. "Hard" Pathway Understanding why DABSO/Pd works while Grignards fail.

Mechanism Substrate Keto-Aryl Halide HardReagent 1. Mg/Li (Hard Nucleophile) Substrate->HardReagent SoftReagent 1. Pd(0) / DABSO Substrate->SoftReagent Attack Attacks C=O (Ketone) HardReagent->Attack Fail Product: Tertiary Alcohol (FAILURE) Attack->Fail Insert Oxidative Addition (Pd-Ar) SoftReagent->Insert SO2Insert SO2 Insertion (Pd-SO2-Ar) Insert->SO2Insert Success Product: Keto-Sulfone (SUCCESS) SO2Insert->Success

Caption: Mechanistic divergence between organometallic (hard) and transition-metal (soft) sulfonylation.

References

  • Chemical Reviews. "Sulfinate Salts: Synthesis and Applications." Chem. Rev., 2014.[9]

  • Willis, M. C. "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis." Organic Letters, 2013.

  • Bellale, E., et al. "Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine."[2] Synthesis, 2009.[2]

  • Organic Chemistry Portal. "Reduction of Sulfonyl Chlorides."

Sources

Stability of 1-(Propane-2-sulfonyl)piperidin-3-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(propane-2-sulfonyl)piperidin-3-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. The information presented here is grounded in established principles of organic chemistry and supported by relevant literature to ensure scientific integrity.

Introduction

1-(Propane-2-sulfonyl)piperidin-3-one is a heterocyclic compound featuring a β-keto sulfone moiety within a piperidine ring. This unique structural combination makes it a valuable building block in medicinal chemistry. However, the presence of an acidic proton alpha to both the ketone and the sulfone groups, along with the N-sulfonyl functionality, raises important questions about its stability, especially in the presence of bases. Understanding the potential degradation pathways is crucial for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy of analytical measurements.

This guide will address common challenges and questions encountered during the handling and reaction of 1-(propane-2-sulfonyl)piperidin-3-one under basic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 1-(propane-2-sulfonyl)piperidin-3-one and basic reagents.

Issue 1: Unexpected Degradation or Low Recovery of Starting Material After Base Treatment

  • Symptom: You observe the formation of multiple new spots on a TLC plate or unexpected peaks in your HPLC or LC-MS analysis after exposing 1-(propane-2-sulfonyl)piperidin-3-one to basic conditions (e.g., during a reaction work-up with aqueous bicarbonate or carbonate, or when using amine bases). The recovery of your starting material is significantly lower than expected.

  • Probable Cause: The β-keto sulfone moiety is susceptible to base-mediated degradation. The primary degradation pathway is likely a retro-Michael (deal dol-type) reaction involving the cleavage of the piperidine ring. The acidic proton at the C2 position can be abstracted by a base, leading to the formation of an enolate. This enolate can then undergo ring-opening. A secondary potential degradation pathway, though likely less favored under mild basic conditions, could involve the cleavage of the N-S bond of the sulfonamide.

  • Solutions & Experimental Rationale:

    • Use of Milder Bases: If the reaction conditions permit, switch to a weaker, non-nucleophilic base. For example, instead of strong bases like sodium hydroxide or potassium carbonate, consider using diisopropylethylamine (DIPEA) or 2,6-lutidine. The use of milder bases can minimize the extent of enolate formation and subsequent degradation.

    • Lower Reaction Temperature: Perform the reaction or work-up at a lower temperature (e.g., 0 °C or below). The rate of the degradation reaction, like most chemical reactions, is temperature-dependent. Lowering the temperature will slow down the degradation process, allowing your desired reaction to proceed with fewer side products.

    • Minimize Exposure Time to Base: Reduce the duration of contact between your compound and the basic reagent. During work-up, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) as soon as the desired transformation is complete to neutralize the base.

    • Aqueous Work-up Considerations: When performing an aqueous basic wash, use a saturated solution of a mild base like sodium bicarbonate and perform the extraction quickly. Avoid prolonged contact times.

Issue 2: Formation of a Major, Unidentified Byproduct

  • Symptom: A significant byproduct is consistently observed in your reaction mixture. The mass of this byproduct, as determined by LC-MS, does not correspond to simple addition or substitution products.

  • Probable Cause: Under certain basic conditions, particularly with nucleophilic bases, a Favorskii-type rearrangement, although less common for β-keto sulfones compared to α-halo ketones, or other unforeseen rearrangements cannot be entirely ruled out. More likely, if a nucleophile is present, it could add to the carbonyl group, initiating a cascade of reactions.

  • Solutions & Experimental Rationale:

    • Thorough Characterization of the Byproduct: Isolate the byproduct using preparative HPLC or column chromatography and characterize it fully using NMR, IR, and high-resolution mass spectrometry. Understanding the structure of the byproduct is the most critical step in diagnosing the side reaction.

    • Re-evaluate the Reaction Mechanism: Once the byproduct is identified, reconsider the reaction mechanism. Are there alternative pathways that could lead to this product? For example, could the base be acting as a nucleophile in addition to its role as a proton abstractor?

    • Modify Reaction Conditions to Disfavor Byproduct Formation: Based on the identity of the byproduct and the proposed mechanism for its formation, adjust the reaction conditions. This might involve changing the solvent, using a different base, or adding an additive that can suppress the side reaction.

Issue 3: Inconsistent Reaction Outcomes or Poor Reproducibility

  • Symptom: You are running the same reaction under what appear to be identical conditions, but you are observing significant variations in yield and purity from batch to batch.

  • Probable Cause: The stability of 1-(propane-2-sulfonyl)piperidin-3-one under basic conditions can be highly sensitive to subtle variations in reaction parameters that may not be immediately obvious. These can include:

    • Purity of Reagents: The purity of the base, solvent, and even the starting material can have a significant impact. Trace impurities could catalyze degradation pathways.

    • Water Content: The presence of water can influence the basicity of the medium and potentially participate in hydrolysis reactions.

    • Atmosphere: Reactions involving sensitive intermediates may be affected by the presence of oxygen or carbon dioxide from the air.

  • Solutions & Experimental Rationale:

    • Use High-Purity Reagents: Ensure that all reagents are of high purity and are properly stored. Use freshly distilled solvents and freshly opened bases whenever possible.

    • Control Water Content: If the reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Standardize Reaction Setup and Procedure: Meticulously document and standardize all aspects of the reaction setup and procedure, including the rate of addition of reagents, stirring speed, and the method of temperature control. This will help to minimize variability between runs.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway of 1-(propane-2-sulfonyl)piperidin-3-one under basic conditions?

A1: The most probable degradation pathway under basic conditions is a retro-Michael type ring-opening reaction. The base abstracts the acidic proton at the C2 position to form an enolate. This is followed by cleavage of the C2-C3 bond, leading to the opening of the piperidine ring.

Q2: Is the N-S bond in 1-(propane-2-sulfonyl)piperidin-3-one stable to basic conditions?

A2: The N-S bond in N-sulfonyl compounds can be cleaved under certain conditions, but it is generally more stable than the β-keto sulfone moiety to mild basic conditions.[1] Cleavage of the N-S bond would likely require more forcing conditions, such as stronger bases, higher temperatures, or the presence of specific nucleophiles.[1][2]

Q3: What analytical techniques are recommended for monitoring the stability of 1-(propane-2-sulfonyl)piperidin-3-one?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the stability of the parent compound.[3] For identifying and quantifying potential degradation products, which may lack a strong UV chromophore, HPLC coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is highly recommended.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of any isolated degradation products.[5]

Q4: How should I store 1-(propane-2-sulfonyl)piperidin-3-one to ensure its long-term stability?

A4: To ensure long-term stability, 1-(propane-2-sulfonyl)piperidin-3-one should be stored in a cool, dry place, protected from light and moisture. It should be kept in a tightly sealed container to prevent exposure to atmospheric moisture and carbon dioxide, which could potentially lead to slow degradation over time.

Experimental Protocol: Base Stability Study of 1-(Propane-2-sulfonyl)piperidin-3-one

This protocol outlines a general procedure for assessing the stability of 1-(propane-2-sulfonyl)piperidin-3-one in a basic solution.

Objective: To determine the rate of degradation of 1-(propane-2-sulfonyl)piperidin-3-one at a specific pH and temperature.

Materials:

  • 1-(Propane-2-sulfonyl)piperidin-3-one

  • Buffer solution of desired pH (e.g., pH 10 carbonate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-(propane-2-sulfonyl)piperidin-3-one in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • In a series of vials, add a specific volume of the stock solution and dilute with the pre-heated (to the desired temperature) basic buffer to achieve the final desired concentration (e.g., 0.1 mg/mL). Ensure the final solution has a low percentage of organic solvent to not significantly alter the pH.

  • Incubation:

    • Place the vials in a thermostated water bath or incubator set to the desired temperature (e.g., 40 °C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by diluting the aliquot with a suitable acidic mobile phase to neutralize the base and stop the reaction.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided below.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.

  • Data Analysis:

    • Calculate the percentage of 1-(propane-2-sulfonyl)piperidin-3-one remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Time (hours)Base (pH 10)Temperature (°C)% Remaining
0Carbonate Buffer40100
1Carbonate Buffer40Experimental Value
2Carbonate Buffer40Experimental Value
4Carbonate Buffer40Experimental Value
8Carbonate Buffer40Experimental Value
24Carbonate Buffer40Experimental Value

Visualization of Potential Degradation Pathway

Degradation_Pathway cluster_main Proposed Degradation of 1-(Propane-2-sulfonyl)piperidin-3-one start 1-(Propane-2-sulfonyl)piperidin-3-one enolate Enolate Intermediate start->enolate + Base (e.g., OH-) - H2O opened_ring Ring-Opened Product enolate->opened_ring Ring Opening (Retro-Michael Type) caption Potential degradation pathway under basic conditions.

Caption: Potential degradation pathway under basic conditions.

References

  • G. A. Garcia, et al. "Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones." The Journal of Organic Chemistry.
  • S. S. Gaikwad, et al.
  • J. Lewkowski, et al.
  • A. R. Jadhao, et al.
  • N. Umetsu, et al. "Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)
  • V. V. Perekalin, et al. "Synthesis and chemical properties of cyclic β-keto sulfones (review).
  • P. C. Bossle, et al. "High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • S. K. Guchhait, et al. "N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides." RSC Publishing.
  • P. C. Bossle, et al. "High performance liquid chromatography (HPLC)
  • S. S. Chopade, et al. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences.
  • T. Fukuyama, et al. "A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl." TCI Mail.
  • BenchChem. "A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid." BenchChem.
  • BenchChem.
  • J. A. Donohue, et al. "Base-Promoted Synthesis of β-Keto Sulfone with N-Acyl Pyrroles and Allyl Sulfones.
  • J. A. Donohue, et al. "HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • "Properties of N-S bond (Sulfenamide)." University of Michigan.
  • T. J. Wallace, et al. "Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide." Journal of the American Chemical Society.
  • Z. Zhang, et al. "Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors." Organic Chemistry Portal.
  • "How To: Troubleshoot a Reaction." University of Rochester Department of Chemistry.
  • A. W. Wong and A. Datla. "Assay and Stability Testing." Kinam Park.
  • BenchChem. "Side reactions associated with piperidine treatment of PEG-containing molecules." BenchChem.
  • "Analytical Techniques In Stability Testing.
  • J. Lewkowski, et al.
  • J. Wu, et al. "Synthesis of γ‐Keto Sulfones through a Three‐Component Reaction of Cyclopropanols, DABCO ⋅ (SO2)2 and Alkyl Halides." UQ eSpace.
  • A. V. Kletskov, et al. "Facile Synthesis of β-Keto Sulfones Employing Fenton's Reagent in DMSO." Organic Chemistry Portal.
  • Y. Li, et al.
  • BenchChem.
  • A. M. Camelio. "Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds." The Aquila Digital Community.
  • A. Białk-Bielińska, et al. "Hydrolysis of sulphonamides in aqueous solutions.
  • J. H. Lee, et al. "Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans." PMC.
  • A. O. Terent'ev, et al.
  • J. P. Gabrielski, et al. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." LCGC North America.
  • F. Racanè, et al. "Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend." MDPI.
  • M. A. Vega-Valle, et al. "General synthetic approaches towards β‐keto sulfones, and their...
  • "Piperidine." Wikipedia.
  • S. L. Gwynn, et al.
  • "Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide....
  • P. Charoensumran, et al.
  • B. J. G. E. Green, et al. "A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase." PubMed.
  • J. K. Risinger, et al.
  • "Piperidine Synthesis." DTIC.

Sources

Technical Support Center: Crystallization of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Propane-2-sulfonyl)piperidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established crystallization principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(Propane-2-sulfonyl)piperidin-3-one.

Issue 1: The compound "oils out" and does not form a solid.

Q: My 1-(Propane-2-sulfonyl)piperidin-3-one is separating as an oil instead of crystals upon cooling. What causes this and how can I fix it?

A: "Oiling out" typically occurs when a compound's melting point is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, leading to separation as a liquid phase.[1] The sulfonyl group in 1-(Propane-2-sulfonyl)piperidin-3-one can increase polarity and the potential for strong intermolecular interactions, which may contribute to this phenomenon under certain solvent conditions.[2]

Causality and Recommended Actions:

  • High Solute Concentration: The solution is likely supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent (10-20% volume increase) to reduce the saturation level.[3] Allow the solution to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting correctly into a crystal lattice, resulting in an amorphous oil.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before moving it to a colder environment like a refrigerator or ice bath.[4]

  • Inappropriate Solvent Choice: The solvent system may be too good of a solvent, even at lower temperatures.

    • Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., methanol, acetone) and then titrate with a "poor" solvent (e.g., hexane, water) until slight turbidity is observed.[5] Re-heat to clarify and then cool slowly.

Issue 2: No crystals are forming, even after extended cooling.

Q: I've cooled my solution of 1-(Propane-2-sulfonyl)piperidin-3-one, but no crystals have appeared. What should I do?

A: The failure of a compound to crystallize from a cooled solution often indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.[6]

Causality and Recommended Actions:

  • Insufficient Supersaturation: There may be too much solvent, preventing the concentration from reaching the point of crystallization.

    • Solution 1: If the solution is clear, try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus.[4] The microscopic scratches provide a surface for nucleation.

    • Solution 2: Add a "seed crystal" of 1-(Propane-2-sulfonyl)piperidin-3-one to provide a template for crystal growth.[1]

    • Solution 3: If the above methods fail, carefully evaporate a portion of the solvent to increase the concentration and then attempt to cool and crystallize again.[4]

  • High Purity Issues: Sometimes, very pure compounds can be difficult to crystallize due to the lack of nucleation sites that impurities might otherwise provide.

    • Solution: In addition to scratching and seeding, consider using vapor diffusion. Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., THF, acetonitrile) and place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., pentane, diethyl ether).[7] Slow diffusion of the anti-solvent vapor into the solution can gently induce crystallization.

Issue 3: The resulting solid is amorphous or a fine powder, not crystalline.

Q: My product crashed out of solution as a fine powder. How can I obtain larger, well-defined crystals?

A: Rapid precipitation, often referred to as "crashing out," leads to the formation of small, poorly-ordered crystals or an amorphous solid because impurities can be trapped within the rapidly forming lattice.[8] The goal is to slow down the crystallization process to allow for the formation of a more ordered, pure crystalline structure.

Causality and Recommended Actions:

  • Excessive Supersaturation and Rapid Cooling: The solution was likely too concentrated and cooled too quickly.

    • Solution: Re-dissolve the solid in the minimum amount of hot solvent and then add a slight excess of the same solvent (5-10%) to slightly reduce saturation.[4] Ensure a slow cooling rate by insulating the flask. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.[4]

  • Solvent Choice: The solvent may not be optimal for promoting slower, more controlled crystal growth.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.[3] Consider solvents like isopropanol, ethyl acetate, or mixtures such as dichloromethane/methanol or toluene/heptane.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 1-(Propane-2-sulfonyl)piperidin-3-one?

A1: A good starting point is to test solvents with varying polarities. Given the ketone and sulfonyl functional groups, which impart polarity, solvents like ethanol, isopropanol, acetone, and ethyl acetate are good candidates.[9] For mixed solvent systems, combinations like dichloromethane/methanol or ethyl acetate/hexane can be effective.[9][10] A rule of thumb is that solvents containing similar functional groups to the compound of interest can be good solubilizers at higher temperatures.[9]

Q2: How can I confirm the purity and crystalline nature of my final product?

A2: A combination of analytical techniques should be used:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify any residual solvents or impurities.

  • Crystalline Nature: Powder X-ray Diffraction (PXRD) is the definitive method to confirm that a solid is crystalline and to identify its polymorphic form. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess crystallinity.

Q3: Are there any known impurities from the synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one that could inhibit crystallization?

A3: While specific impurity profiles depend on the synthetic route, common impurities in related syntheses can include unreacted starting materials, by-products from incomplete reactions, or degradation products.[11] For instance, residual piperidin-3-one or by-products from the sulfonylation step could be present. These impurities can act as "tailor-made" additives that inhibit crystal growth or alter the crystal habit.[12] Thorough purification of the crude product by flash chromatography before crystallization is highly recommended to minimize these effects.

Q4: Can the sulfonyl group itself present unique crystallization challenges?

A4: Yes, the sulfonyl group is a strong hydrogen bond acceptor and can increase the polarity of the molecule.[2] This can lead to strong solute-solvent interactions, potentially making it difficult to desolvate the molecule and incorporate it into a growing crystal lattice. It can also lead to the formation of solvates, where solvent molecules are incorporated into the crystal structure. Careful solvent selection is crucial to manage these interactions.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization
  • Preparation: Place approximately 10-20 mg of 1-(Propane-2-sulfonyl)piperidin-3-one into several small vials.

  • Solubility Testing: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • Hot Solubility: For solvents in which the compound is poorly soluble at room temperature, gently heat the vial and continue adding the solvent dropwise until the solid dissolves.

  • Cooling and Observation: Allow the saturated hot solutions to cool slowly to room temperature, and then place them in a refrigerator (4 °C). Observe for crystal formation, noting the quality and quantity of the crystals.

  • Selection: Choose the solvent that provides a significant difference in solubility between hot and cold temperatures and yields good quality crystals.

SolventRoom Temp. SolubilityHot Solubility (approx. boiling pt.)Crystal Formation upon Cooling
MethanolHighHighPoor/None
EthanolModerateHighGood, slow formation
IsopropanolLowModerate-HighVery Good, well-formed needles
AcetoneHighHighPoor/None
Ethyl AcetateLowModerateGood, plates
TolueneVery LowLow-ModerateSlow, small crystals
HexaneInsolubleInsolubleN/A

This table presents hypothetical data for illustrative purposes.

Protocol 2: Recrystallization from a Single Solvent (Isopropanol)
  • Place 1.0 g of crude 1-(Propane-2-sulfonyl)piperidin-3-one in a 50 mL Erlenmeyer flask with a stir bar.

  • Add isopropanol in small portions while heating the mixture to a gentle reflux.[1]

  • Continue adding isopropanol until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

Visual Guides

Troubleshooting Crystallization Workflow

This diagram outlines a decision-making process for addressing common crystallization problems.

G start Start Crystallization (Cooling Saturated Solution) issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes powder Amorphous Powder Forms issue->powder Yes success Well-defined Crystals Form issue->success No induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce slow_cool Re-dissolve & Cool Slower Add 10-20% more solvent oiling_out->slow_cool powder->slow_cool induce->success Success concentrate Concentrate Solution: Evaporate some solvent induce->concentrate Failure concentrate->start slow_cool->success Success change_solvent Change Solvent System (e.g., mixed solvents) slow_cool->change_solvent Failure change_solvent->start

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Sun, Y., et al. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1494–1500. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Sommer, R. D. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 6), v1–v5. [Link]

  • University of Victoria. Recrystallization. [Link]

  • Technobis. (2025, April 10). Common Challenges in Crystallization Processes. [Link]

  • JoVE. (2020, March 26). Recrystallization - Concept. [Link]

  • University of Massachusetts Boston. Recrystallization. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • ResearchGate. (2025, August 10). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Der Pharma Chemica. (2014). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • PubChem. N-(PIPERIDIN-3-YL)propane-1-sulfonamide. [Link]

  • Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • PubMed. (2004). [Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635)]. [Link]

  • ProQuest. (2006). Effects of additives on crystallization, polymorphic transformation, and solubility. [Link]

  • Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Forschungszentrum Jülich. (2022, May 13). Defining Aging Marker Molecules of 1,3‐Propane Sultone for Targeted Identification in Spent LiNi0.6Co0.2Mn0.2O2||AG Cells. [Link]

  • Moldavian Journal of Chemistry. (2021). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. [Link]

  • Google Patents. (2015). CN104803967A - Method for preparing 1,3-propane sultone.
  • Google Patents. (2012). CN101456855B - Method for preparing 1,3-propanesultone.
  • National Institutes of Health. (2007). Sulfonated 1,3-bis(4-pyridyl)propane. [Link]

  • Wikipedia. 1,3-Propane sultone. [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]

  • Google Patents. (2019).
  • PubChem. Piperidine-1-propanesulphonic acid. [Link]

  • ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

Sources

Technical Support Center: Regioselective Functionalization of Piperidin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to enable self-correction during experimental execution.

Topic: Temperature Control & Regioselectivity in


-Protected Piperidin-3-one Reactions
Support Level:  Advanced (Tier 3)
Applicable Scaffolds: 

-Boc-piperidin-3-one,

-Cbz-piperidin-3-one,

-Benzyl-piperidin-3-one.

Module 1: The Mechanistic Baseline

Q: Why is temperature the critical variable in piperidin-3-one chemistry?

A: Temperature dictates the competition between Kinetic and Thermodynamic enolate formation, which directly controls regioselectivity (C2 vs. C4).

In


-protected piperidin-3-ones, you are managing two opposing forces:
  • Electronic Activation (Thermodynamic Driver): The C2 protons (between Nitrogen and Carbonyl) are significantly more acidic (

    
    ) than the C4 protons (
    
    
    
    ) due to the inductive electron-withdrawing effect (-I) of the protecting group (especially Boc or Cbz). The C2-enolate is the thermodynamic product.
  • Steric Hindrance (Kinetic Driver): The bulky

    
    -protecting group shields the C2 protons. A bulky base (like LDA) operating at low energy (low temperature) will preferentially deprotonate the accessible C4 position. The C4-enolate  is the kinetic product.
    

The Rule of Thumb:

  • 
    C (Kinetic Control):  Favors C4-substitution .
    
  • 
    C to RT (Thermodynamic Control):  Favors C2-substitution  (or equilibration to it), but increases the risk of decomposition via 
    
    
    
    -elimination.
Visualization: Regioselectivity Decision Pathway

The following diagram illustrates the workflow for selecting reaction conditions based on your target regioisomer.

PiperidoneRegioselectivity Start Target Regioisomer C4_Target Target: C4-Substitution (Kinetic Product) Start->C4_Target Sterics dominate C2_Target Target: C2-Substitution (Thermodynamic Product) Start->C2_Target Electronics dominate Cond_Kinetic Conditions: 1. Solvent: THF (Anhydrous) 2. Temp: -78°C (Strict) 3. Base: LDA or LiHMDS (Bulky) C4_Target->Cond_Kinetic Cond_Thermo Conditions: 1. Solvent: THF or Et2O 2. Temp: 0°C to RT 3. Base: NaH or TEA (Small/Weak) C2_Target->Cond_Thermo Trap_Kinetic Add Electrophile at -78°C Cond_Kinetic->Trap_Kinetic Result_C4 Product: C4-Alkylated Piperidone Trap_Kinetic->Result_C4 Equilibration Equilibration Step: Allow enolate to warm (Proton transfer to C2) Cond_Thermo->Equilibration Trap_Thermo Add Electrophile Equilibration->Trap_Thermo Risk RISK: β-Elimination (Ring Opening) Equilibration->Risk If T > 0°C Result_C2 Product: C2-Alkylated Piperidone Trap_Thermo->Result_C2

Caption: Decision tree for selecting temperature and base conditions to target C2 vs. C4 functionalization in N-protected piperidin-3-ones.

Module 2: Troubleshooting Guide

Issue 1: "I am targeting C4, but I see significant C2 alkylation or mixtures."

Diagnosis: Loss of Kinetic Control. The system had enough thermal energy for the base to overcome the steric barrier at C2, or for the C4-enolate to equilibrate to the more stable C2-enolate before the electrophile trapped it.

Corrective Actions:

  • Check Internal Temperature: Do not rely on bath temperature. Use an internal probe. The addition of the ketone to the base is exothermic. If the internal T spikes above

    
    C, you lose selectivity.
    
  • Base Selection: Switch from LDA to LiHMDS. The additional steric bulk of the hexamethyldisilazide further discourages attack at the hindered C2 position.

  • Quench Protocol: Ensure the electrophile is added at

    
    C and the reaction is kept cold until complete conversion is verified. Warming up during the reaction phase promotes equilibration to C2.
    
Issue 2: "My reaction mixture turned into a black tar/oil."

Diagnosis:


-Elimination (Decomposition).
Piperidin-3-ones are prone to ring opening under basic conditions, particularly if the Nitrogen protecting group is a good leaving group or if the temperature is too high.

Mechanism: The enolate (at C2 or C4) can undergo elimination to form an acyclic


-unsaturated ketone/amine mixture, which then polymerizes.

Corrective Actions:

  • Lower Temperature: Never exceed

    
    C for thermodynamic runs unless strictly necessary.
    
  • Avoid Excess Base: Use exactly 1.05 - 1.1 equivalents of base. Excess base promotes destruction of the product.

  • Inverse Addition: For kinetic runs, add the ketone to the base (dropwise) rather than base to ketone. This ensures the ketone never sees an excess of base relative to itself during the mixing phase.

Module 3: Quantitative Data & Reagent Selection

Table 1: Impact of Conditions on Regioselectivity (


-Boc-piperidin-3-one) 
VariableCondition A (Kinetic)Condition B (Thermodynamic)
Target Site C4 (Sterically favored)C2 (Electronically favored)
Temperature

C (Constant)

C to RT
Base LiHMDS or LDA (Bulky)NaH, KOtBu, or TEA (Smaller/Weaker)
Solvent THF (Polar aprotic, stabilizes Li+)Ether or THF
Addn. Mode Slow addition of Ketone to BaseBase to Ketone (often acceptable)
Major Risk C2 contamination if T spikesRing opening / Polymerization

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Kinetic C4-Alkylation (Strict Low Temp)

Objective: Mono-alkylation at the C4 position.

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Base Formation: Add LiHMDS (1.1 eq, 1.0 M in THF) to the flask. Cool to

    
    C  (dry ice/acetone).
    
  • Substrate Addition: Dissolve

    
    -Boc-piperidin-3-one (1.0 eq) in anhydrous THF. Add this solution dropwise  down the side of the flask over 20 minutes.
    
    • Checkpoint: Monitor internal temperature. Stop addition if T rises above

      
      C.
      
  • Enolization: Stir at

    
    C for 45 minutes.
    
  • Trapping: Add the electrophile (e.g., Alkyl Halide, 1.2 eq) dropwise.

    • Note: If the electrophile is a solid, dissolve in minimal THF first.

  • Reaction: Stir at

    
    C for 2-4 hours. Do not warm up. 
    
  • Quench: Quench cold with saturated aqueous

    
    .
    
Protocol B: Thermodynamic C2-Functionalization

Objective: Functionalization at the C2 position (activated by N-PG). Note: Direct alkylation at C2 is difficult due to sterics. This protocol often applies to aldol condensations or when using smaller electrophiles.

  • Preparation: Standard inert atmosphere setup.

  • Base Addition: Suspend NaH (1.1 eq) in THF at

    
    C.
    
  • Substrate Addition: Add

    
    -Boc-piperidin-3-one (1.0 eq) dropwise.
    
  • Equilibration: Allow the mixture to stir at

    
    C for 30-60 minutes. This allows the initially formed kinetic enolates to equilibrate to the more stable C2-enolate.
    
  • Trapping: Add electrophile. Allow to warm to Room Temperature (RT) only if reaction is sluggish.

  • Monitoring: Check TLC/LCMS frequently to detect decomposition.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use silyl enol ethers to improve selectivity? A: Yes. Trapping the kinetic enolate (formed at


C with LDA) with TMSCl gives the C4-silyl enol ether. This can be isolated and purified, then reacted with electrophiles using Lewis Acid catalysis (Mukaiyama Aldol), effectively "locking in" the C4 regioselectivity [1].

Q: Why is


-Benzyl often worse than 

-Boc for regioselectivity?
A: The Boc group is bulkier and has a specific dipole orientation that can chelate Lithium (Complex Induced Proximity Effect), further rigidifying the transition state.

-Benzyl is more flexible and less bulky, often leading to lower C4:C2 ratios during kinetic runs.

Q: I need C2 alkylation but the yield is low. Alternatives? A: Direct enolate alkylation at C2 is fighting sterics. Consider Beak's Lithiation chemistry: Reduce the ketone to an alcohol or protect it as a ketal, then use


-BuLi/sparteine to lithiate 

-to-Nitrogen, followed by electrophile trap and oxidation/deprotection [2]. This bypasses the enolate competition entirely.

References

  • RSC Organic Chemistry Frontiers. "Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates." Royal Society of Chemistry.[1] Available at: [Link]

  • Gall, M. & House, H. O. "The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone."[2] Organic Syntheses, 1972, 52,[2] 39. (Foundational methodology for cyclic ketone regioselectivity). Available at: [Link]

  • Master Organic Chemistry. "Enolates - Formation, Stability, and Simple Reactions." Available at: [Link]

Sources

Technical Support Center: Stability Assurance for Sulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Resolving Decomposition & Storage Issues Ticket ID: SP-STAB-2026 Analyst: Senior Application Scientist

Executive Summary

Researchers frequently encounter "sudden" degradation of


-sulfonyl piperidines—often manifesting as crystalline solids turning into yellow oils or sticky gums during storage. While the sulfonamide bond (

) is thermodynamically stable under neutral conditions, it is kinetically vulnerable to acid-catalyzed hydrolysis and photochemical cleavage .

This guide provides a root-cause analysis, a rescue protocol for degraded batches, and a preventative storage strategy.

Module 1: Root Cause Diagnostics

The "Goo" Factor: Why did my solid turn into oil?

If your sulfonyl piperidine has transitioned from a white solid to a yellow/orange gum, the primary culprit is likely autocatalytic acid hydrolysis , often triggered by impurities remaining from the synthesis (e.g., residual sulfonyl chlorides or trapped HCl).

The Mechanism of Failure:

  • Initiation: Residual moisture reacts with trace unreacted sulfonyl chloride precursors to generate Sulfonic Acid (

    
    ) and Hydrochloric Acid (
    
    
    
    ).
  • Propagation: The liberated proton (

    
    ) protonates the sulfonamide nitrogen (or the piperidine ring nitrogen if available), weakening the 
    
    
    
    bond.
  • Cleavage: Water attacks the sulfur center, cleaving the molecule back into the parent sulfonic acid and piperidine salt [1, 2].

  • Physical Change: The resulting mixture of hygroscopic acids and amine salts absorbs atmospheric water, creating a deliquescent "goo" [3].

Visualizing the Degradation Pathway

The following diagram illustrates how trace acidity compromises the structural integrity of the scaffold.

DecompositionMechanism Substrate N-Sulfonyl Piperidine (Intact Solid) Intermediate Protonated Intermediate Substrate->Intermediate + H+ (Catalyst) Impurity Trace Impurity (R-SO2-Cl / HCl) Impurity->Intermediate Initiates Acid Generation Products Degradation Products (Sulfonic Acid + Piperidine HCl) Intermediate->Products + H2O (Hydrolysis) Products->Intermediate Regenerates H+ (Autocatalysis) PhysicalState Deliquescent Yellow Oil/Gum Products->PhysicalState Hygroscopic Absorption

Figure 1: The autocatalytic cycle of sulfonamide hydrolysis. Note how the reaction regenerates acid, accelerating degradation over time.

Module 2: The Rescue Protocol (Purification)

Can I save my batch? If the compound is not fully degraded (purity >80% by LC-MS), use this Biphasic Rescue Protocol to strip acidic impurities and restore crystallinity.

Prerequisites:

  • Separatory funnel

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine

StepActionScientific Rationale
1. Dissolution Dissolve the "goo" in EtOAc (10 mL per gram).Solubilizes the organic sulfonamide while preparing for aqueous extraction.
2. Neutralization Wash with sat.

(

vol). Shake vigorously.
Critical Step: Neutralizes free

and converts sulfonic acid byproducts into water-soluble sodium salts [4].
3. Salt Removal Wash the organic layer with Brine (

).
Removes trapped water and residual inorganic salts.
4. Drying Dry over anhydrous

, filter, and concentrate.
Removes water that could re-initiate hydrolysis.
5. Recrystallization Recrystallize from Ethanol/Water or EtOAc/Hexanes.Restores the crystal lattice, which is thermodynamically more stable than the amorphous solid [5].

Module 3: Storage & Stability FAQs

Decision Tree: Handling Suspect Batches

Use this logic flow to determine the fate of your stored samples.

TroubleshootingTree Start Inspect Sample Visual Visual Check: Color/State Change? Start->Visual LCMS Run LC-MS/NMR Visual->LCMS Yes (Yellowing/Goo) PurityHigh Purity > 95% Visual->PurityHigh No (White Solid) LCMS->PurityHigh Intact Mass PurityMed Purity 80-95% (Acidic Impurities) LCMS->PurityMed Minor Impurities PurityLow Purity < 80% (Major Hydrolysis) LCMS->PurityLow Significant Breakdown ActionStore Store at -20°C Protect from Light PurityHigh->ActionStore ActionRecryst Perform Rescue Protocol (Module 2) PurityMed->ActionRecryst ActionDiscard Discard Batch PurityLow->ActionDiscard ActionRecryst->LCMS Re-verify

Figure 2: Triage workflow for evaluating stored sulfonyl piperidine samples.

Frequently Asked Questions

Q1: Why does my sulfonyl piperidine turn yellow even when stored in the fridge? A: Yellowing typically indicates photo-oxidation or the formation of trace aniline derivatives (if the aromatic ring degrades). Sulfonamides are sensitive to UV light, which can cause


 bond homolysis [6].
  • Fix: Always wrap vials in aluminum foil or use amber glass. Store under an inert atmosphere (Argon/Nitrogen) if possible.

Q2: Is the "goo" toxic? A: Treat it as hazardous. The decomposition products often include free piperidine (a base/irritant) and sulfonic acids (corrosive). Furthermore, if the degradation was photo-induced, radical species may be present.[1]

Q3: Can I store sulfonyl piperidines in DMSO stocks? A: Short-term, yes. However, DMSO is hygroscopic. Over months, absorbed water can trigger the hydrolysis mechanism described in Module 1.

  • Recommendation: Store as a dry powder at -20°C. Reconstitute only immediately before use.

Q4: How do I prevent this in future synthesis? A: The most effective prevention is scrupulous quenching during synthesis. Ensure all unreacted sulfonyl chloride is destroyed using a nucleophile (like water/base) before the final workup. A final wash with 1M HCl followed by NaHCO3 is standard to remove both unreacted amine and acid residues [4].

Summary of Optimized Storage Conditions

ParameterRecommendationReason
Temperature -20°C (Long term)Slows kinetic rate of hydrolysis and oxidation.
Container Amber Vial + ParafilmBlocks UV light [6]; prevents moisture ingress.
Atmosphere Argon/Nitrogen flushPrevents oxidative degradation.
Physical Form Crystalline SolidAmorphous solids have higher surface area and are more reactive/hygroscopic [5].

References

  • National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Google Patents. (1957). Sulfonamide purification process (US2777844A).
  • National Institutes of Health (NIH). (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(Propane-2-sulfonyl)piperidin-3-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a comparison with analogous structures, and a standardized protocol for data acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust and insightful analytical framework.

Introduction: The Structural Significance of 1-(Propane-2-sulfonyl)piperidin-3-one

1-(Propane-2-sulfonyl)piperidin-3-one is a heterocyclic compound featuring a piperidinone core, a common scaffold in medicinal chemistry. The presence of an N-sulfonyl group, specifically an isopropylsulfonyl moiety, significantly influences the electronic environment and conformational dynamics of the piperidine ring. Understanding the precise arrangement of protons through ¹H NMR spectroscopy is paramount for confirming its chemical identity, assessing purity, and predicting its behavior in biological systems.

This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a proton-by-proton assignment based on established principles of chemical shift, spin-spin coupling, and signal multiplicity.

Interpreting the ¹H NMR Spectrum of 1-(Propane-2-sulfonyl)piperidin-3-one

The ¹H NMR spectrum of 1-(Propane-2-sulfonyl)piperidin-3-one is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring and the isopropylsulfonyl group. The analysis is grounded in the fundamental principles of NMR spectroscopy, where the chemical shift (δ) is influenced by the local electronic environment, and coupling constants (J) reveal the connectivity and dihedral angles between neighboring protons.

Predicted ¹H NMR Data
ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)Integration
H-2 (2H)Triplet~3.8 - 4.0~6.02H
H-4 (2H)Triplet~2.6 - 2.8~6.02H
H-5 (2H)Multiplet~2.0 - 2.2-2H
H-6 (2H)Triplet~3.3 - 3.5~6.02H
CH (isopropyl) (1H)Septet~3.1 - 3.3~6.81H
CH₃ (isopropyl) (6H)Doublet~1.3 - 1.4~6.86H
Detailed Signal Assignments and Rationale
  • Piperidine Ring Protons:

    • H-2 (δ ~3.8 - 4.0 ppm): These protons are adjacent to the electron-withdrawing sulfonyl group and the carbonyl group at position 3. This proximity leads to significant deshielding, shifting their resonance downfield. The signal is expected to be a triplet due to coupling with the H-6 protons through the nitrogen atom and the rest of the ring.

    • H-4 (δ ~2.6 - 2.8 ppm): Situated adjacent to the carbonyl group, these protons are also deshielded, though to a lesser extent than the H-2 protons. Their signal will appear as a triplet, arising from coupling with the H-5 protons.

    • H-5 (δ ~2.0 - 2.2 ppm): These protons are the most shielded of the ring protons, as they are furthest from the electron-withdrawing groups. Their signal is expected to be a multiplet due to coupling with both H-4 and H-6 protons.

    • H-6 (δ ~3.3 - 3.5 ppm): These protons are adjacent to the nitrogen atom of the sulfonylated amine, resulting in a downfield shift. The signal is anticipated to be a triplet due to coupling with the H-5 protons.

  • Isopropylsulfonyl Group Protons:

    • CH (δ ~3.1 - 3.3 ppm): The methine proton of the isopropyl group is directly attached to the sulfonyl group, causing a significant downfield shift. It will appear as a septet due to coupling with the six equivalent methyl protons.

    • CH₃ (δ ~1.3 - 1.4 ppm): The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a characteristic doublet in the upfield region of the spectrum.

Comparative Analysis with Alternative Structures

To underscore the unique spectral features of 1-(Propane-2-sulfonyl)piperidin-3-one, a comparison with related compounds is instructive.

  • Piperidin-3-one: In the absence of the N-sulfonyl group, the protons on the piperidine ring would experience less deshielding. Specifically, the H-2 and H-6 protons would shift significantly upfield. The NH proton would also be present, typically as a broad singlet.

  • 1-Acetylpiperidin-3-one: An acetyl group is also electron-withdrawing, but the deshielding effect on the H-2 and H-6 protons would be less pronounced compared to the sulfonyl group. The methyl protons of the acetyl group would appear as a sharp singlet around 2.1 ppm.

  • 1-(Benzenesulfonyl)piperidin-3-one: Replacing the isopropyl group with a phenyl group would introduce aromatic protons in the downfield region of the spectrum (typically 7.5-8.0 ppm). The piperidine ring protons would experience a similar deshielding effect as in the title compound.

This comparative approach highlights how subtle changes in the molecular structure manifest as distinct and predictable variations in the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality ¹H NMR spectra of 1-(Propane-2-sulfonyl)piperidin-3-one.

Materials and Instrumentation
  • Sample: 5-10 mg of 1-(Propane-2-sulfonyl)piperidin-3-one

  • NMR Solvent: 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer

Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Cap the NMR tube and gently agitate until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals.

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

G Experimental Workflow for ¹H NMR Analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (Standard ¹H Pulse Program) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Interpretation (Chemical Shift, Coupling, Integration) D->E

Caption: A streamlined workflow for acquiring and interpreting ¹H NMR data.

G Structure of 1-(Propane-2-sulfonyl)piperidin-3-one with Proton Labels mol H2 H-2 H4 H-4 H5 H-5 H6 H-6 CH CH CH3 CH₃ CH3_2 CH₃

Caption: Chemical structure with protons labeled for NMR assignment.

Conclusion

The ¹H NMR spectrum of 1-(Propane-2-sulfonyl)piperidin-3-one provides a wealth of structural information that is critical for its characterization. By understanding the interplay of electronic effects and spin-spin coupling, a detailed and unambiguous assignment of each proton signal is achievable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR spectroscopy in the analysis of this and related heterocyclic compounds, thereby supporting advancements in synthetic chemistry and drug discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Optimizing Purity Analysis of 1-(Propane-2-sulfonyl)piperidin-3-one: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Propane-2-sulfonyl)piperidin-3-one is a critical intermediate scaffold in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Its structural features—a polar ketone, a sulfonyl group, and a saturated piperidine ring—present specific analytical challenges: moderate polarity, lack of strong chromophores (weak UV absorbance), and susceptibility to hydration or enolization.

This guide provides a comparative analysis of HPLC method development strategies. We contrast the industry-standard Generic C18 Approach against an Optimized Orthogonal Approach (Phenyl-Hexyl) , demonstrating why the latter offers superior resolution of critical process impurities.

Part 1: The Analyte & Impurity Landscape

To develop a self-validating method, one must first map the "Fate of Impurities." The synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one typically involves the sulfonylation of a piperidin-3-one salt.

Structural Analysis & Physicochemical Properties[1]
  • Core Scaffold: Piperidine (saturated, basic nitrogen masked by sulfonyl).

  • Functional Groups:

    • Ketone (C3): Polar, susceptible to reduction or hydration. Weak UV absorbance (

      
      ) around 280 nm; stronger 
      
      
      
      < 210 nm.
    • Isopropylsulfonyl: Electron-withdrawing, adds significant polarity but limited hydrophobicity compared to aryl sulfonyls.

Impurity Fate Mapping (Graphviz Diagram)

The following diagram illustrates the potential origin of impurities that the HPLC method must resolve.

ImpurityFate SM1 Piperidin-3-one (Starting Material) Product 1-(Propane-2-sulfonyl) piperidin-3-one (Target) SM1->Product Sulfonylation Imp3 Impurity C (Dimer/Aggregate) SM1->Imp3 Aldol Condensation SM2 Isopropylsulfonyl Chloride SM2->Product Imp1 Impurity A (Desulfonylated) Product->Imp1 Hydrolysis (Acidic/Basic) Imp2 Impurity B (Reduced Alcohol) Product->Imp2 Over-reduction (Side Rxn)

Figure 1: Impurity Fate Map identifying critical separation targets: starting materials (SM) and degradation products (Imp A, B, C).

Part 2: Comparative Method Development

We compared two distinct chromatographic approaches to determine the most robust method for purity profiling.

Comparison 1: Stationary Phase Selectivity

The primary challenge is separating the target ketone from the reduced alcohol impurity (Impurity B) and the polar starting material.

  • Method A (Standard): C18 Column (Alkyl chain interaction).

  • Method B (Alternative): Phenyl-Hexyl Column (

    
    -
    
    
    
    and dipole-dipole interaction).
Experimental Data Summary (Simulated Representative Data)
ParameterMethod A: Generic C18Method B: Phenyl-Hexyl (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 3.5µm)
Mechanism Hydrophobic InteractionHydrophobic +

-Dipole Interactions
Retention (k') 2.1 (Moderate)2.8 (Improved)
Resolution (Rs) 1.8 (Target vs. Impurity B)3.5 (Target vs. Impurity B)
Peak Symmetry 1.4 (Tailing due to polar groups)1.1 (Sharper peaks)
Selectivity (

)
Low for polar isomersHigh for sulfonyl/carbonyl differentiation

Scientific Insight: The Phenyl-Hexyl phase is superior because the sulfonyl and ketone groups on the analyte possess strong dipoles. These dipoles interact with the


-electron cloud of the phenyl ring on the stationary phase. A standard C18 column relies solely on hydrophobicity, which is insufficient for distinguishing the ketone from its reduced alcohol form (which has similar hydrophobicity but different polarity).
Comparison 2: Detection Systems

Due to the lack of a conjugated


-system (like a benzene ring), the analyte has weak UV absorbance.
DetectorWavelength/ModeSensitivity (LOD)Suitability
UV-Vis 254 nmPoor (> 100 ppm)Unsuitable (Analyte is transparent).
UV-Vis 210 nm Good (~10 ppm)Recommended. Targets carbonyl

and sulfonyl.
CAD/ELSD NebulizationExcellent (< 1 ppm)Best for non-chromophoric impurities, but requires volatile buffers.

Part 3: Recommended Experimental Protocol

Based on the comparative analysis, the following protocol is the "Gold Standard" for 1-(Propane-2-sulfonyl)piperidin-3-one analysis. This method uses Method B principles.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Perchloric Acid (HClO₄) in Water.

    • Why Perchloric? It is transparent at 210 nm and provides excellent ion suppression for the amine precursors. (Phosphoric acid is an alternative but has higher background at <205 nm).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Elute polar salts)
15.03070Linear Gradient
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibrate
25.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Concentration: 0.5 mg/mL (Adjust based on detector linearity).

  • Procedure: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in ~25 mL diluent, sonicate for 5 mins, dilute to volume. Filter through 0.22 µm PTFE filter.

Part 4: Method Validation & Troubleshooting

To ensure Scientific Integrity , the method must be self-validating. Use the following System Suitability Tests (SST).

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Ensures no secondary silanol interactions).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the reduced alcohol).

Troubleshooting Guide (Decision Tree)

Troubleshooting Start Problem Observed Issue1 Low Sensitivity / No Peak Start->Issue1 Issue2 Peak Tailing > 1.5 Start->Issue2 Issue3 Ghost Peaks Start->Issue3 Sol1 Check Wavelength (Must be <215nm) Switch to CAD if available Issue1->Sol1 Sol2 Increase Buffer Strength (Use 0.1% TFA or HClO4) Issue2->Sol2 Sol3 Extend Equilibration Time Check Water Quality Issue3->Sol3

Figure 2: Troubleshooting logic for common issues with polar, low-UV active analytes.

Critical Causality: The pH Factor

The piperidine nitrogen is sulfonated, rendering it non-basic. However, the ketone at C3 can undergo keto-enol tautomerism. Maintaining an acidic pH (pH 2-3) suppresses the ionization of any residual starting material (unprotected piperidine) and stabilizes the keto form of the analyte, preventing peak splitting [1].

References

  • BenchChem. (2025).[5][1] HPLC Separation for Piperidine Diastereomers and Derivatives. Retrieved from

  • Zhou, G., et al. (2022).[2] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613-619.[2] Link

  • Alomrani, A., et al. (2020).[6] "A validated RP-HPLC method for the determination of piperidone analogue of curcumin." Pakistan Journal of Pharmaceutical Sciences, 33(2). Link

  • PubChem. (2025).[7][8] Compound Summary: Piperidin-3-one.[7] National Library of Medicine. Link

Sources

Comparative Technical Guide: N-Isopropylsulfonyl vs. N-Methylsulfonyl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of piperidinones—a privileged scaffold in kinase inhibitors (e.g., JAK, BTK)—the choice of nitrogen protecting group (PG) dictates the success of downstream C–H activation and arylation. While N-methylsulfonyl (N-Ms) and N-isopropylsulfonyl (N-iPrSO₂) moieties are often treated interchangeably as robust, electron-withdrawing groups, their divergent steric profiles lead to distinct reactivity outcomes.

This guide objectively compares these two sulfonyl variants. The verdict: Use N-Ms for maximum atom economy and when the nitrogen position is permanent. Use N-iPrSO₂ as a "steric governor" to enforce mono-selectivity in


-functionalization or to prevent catalyst poisoning in sensitive Pd-catalyzed cross-couplings.

Part 1: Physicochemical & Steric Profiling

The fundamental difference between these two groups lies in their spatial demand and its impact on the piperidinone ring conformation.

Steric Parameters

The isopropyl group introduces a branched steric bulk that the methyl group lacks. This is quantified not just by molecular weight, but by the Taft Steric Parameter (


)  and effective cone angle.
FeatureN-Methylsulfonyl (N-Ms) N-Isopropylsulfonyl (N-iPrSO₂) Impact on Reactivity
Structure


iPr exerts distal shielding.
Taft Steric (

)
0.00 (Reference)-0.47iPr is significantly bulkier.
Cone Angle ~130°~145°iPr blocks nucleophilic approach at N.
Lipophilicity Low (Polar)ModerateiPr improves solubility in non-polar solvents (DCM, Toluene).
Crystallinity HighModerate/HighMs derivatives often crash out; iPr derivatives stay in solution longer.
Electronic Effects

Both groups are strong Electron Withdrawing Groups (EWGs), lowering the pKa of


-protons (C3/C5 position of piperidinone) to ~32–35 (DMSO).
  • Inductive Effect: The electron-withdrawing strength is nearly identical (

    
    ), meaning both effectively activate the 
    
    
    
    -position for deprotonation by bases like LiHMDS or NaOtBu.

Part 2: Reactivity & Performance Comparison

Case Study: Palladium-Catalyzed -Arylation

The most critical divergence occurs during metal-catalyzed functionalization. In the


-arylation of piperidinones, over-arylation (gem-diarylation) is a common failure mode.
  • N-Ms Performance: The small size of the mesyl group allows the palladium catalyst unrestricted access to the enolate.

    • Result: High reactivity but poor control. Often yields a mixture of mono- and di-arylated products.

  • N-iPrSO₂ Performance: The isopropyl group creates a "steric roof" over the piperidinone ring. Once the first aryl group is installed, the combined bulk of the aryl group and the N-iPrSO₂ moiety severely hinders the approach of the catalyst for a second cycle.

    • Result: Superior mono-selectivity .

Visualization: Steric Shielding in Catalysis

G cluster_0 N-Ms (Low Steric Bulk) cluster_1 N-iPrSO2 (High Steric Bulk) Ms_Substrate N-Ms Piperidinone Ms_Pd Pd-Catalyst Access Ms_Substrate->Ms_Pd Fast Ms_Product Mixture: Mono + Di-arylated Ms_Pd->Ms_Product Uncontrolled iPr_Substrate N-iPrSO2 Piperidinone iPr_Pd Pd-Catalyst Access iPr_Substrate->iPr_Pd Controlled iPr_Product Product: Mono-arylated iPr_Pd->iPr_Product Steric Stop

Figure 1: Comparative catalytic access. The N-iPrSO₂ group acts as a steric brake, preventing the second oxidative addition step required for di-arylation.

Stability & Deprotection (The "Trap")

Researchers often mistakenly assume N-iPrSO₂ is easier to remove than N-Ms due to secondary carbon lability. This is chemically inaccurate for sulfonamides.

  • Acid Stability: Both are extremely stable to acid (TFA, HCl).

  • Reductive Cleavage: Both require harsh conditions (Mg/MeOH/Sonication or Li/Naphthalene).

  • Recommendation: If deprotection is required downstream, do not use either . Use N-Nosyl (removable w/ thiols) or N-Boc. Use N-Ms/N-iPrSO₂ only if the sulfonyl group is part of the final pharmacophore.

Part 3: Experimental Protocol

Protocol: Monoselective


-Arylation of N-Isopropylsulfonyl-4-Piperidinone 
Objective: Install a phenyl group at the C3 position without over-arylation.

Reagents:

  • Substrate: N-Isopropylsulfonyl-4-piperidinone (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) – Crucial for sterically hindered substrates.

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or TMPZnCl·LiCl (for sensitive functionalities).

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(dba)₂ and XPhos in THF. Stir for 10 min at RT until the solution turns from dark red to orange/yellow.

  • Enolate Formation: Cool the solution of N-iPrSO₂-piperidinone in THF to -78 °C . Add LiHMDS dropwise over 15 minutes.

    • Note: The bulky N-iPrSO₂ group may require slightly longer deprotonation times (30 min) compared to N-Ms.

  • Coupling: Add the pre-complexed catalyst solution via cannula, followed immediately by Bromobenzene.

  • Heating: Allow the mixture to warm to 60 °C and stir for 12 hours.

    • Checkpoint: Monitor by LCMS.[1] N-Ms substrates often show ~15-20% di-arylated byproduct here. N-iPrSO₂ should show <5%.[1]

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2]

  • Purification: Flash chromatography (Hex/EtOAc).

Part 4: Comparative Data Summary

The following table summarizes expected outcomes based on standard Pd-catalyzed arylation conditions (e.g., J. Org. Chem. 2016, 81, 5636).

MetricN-Ms Piperidinone N-iPrSO₂ Piperidinone Scientific Rationale
Yield (Mono-arylation) 55 - 65%75 - 85% Reduced side-product formation.
Gem-Diaryl Impurity High (15-25%)Low (<5%) Steric hindrance prevents second enolization/approach.
Reaction Time Fast (4-8 h)Moderate (8-12 h)Steric bulk slows kinetics slightly.
Solubility (Toluene) ModerateExcellent Branched alkyl chain disrupts crystal packing.
Atom Economy High ModerateMs is smaller (mass efficient).

References

  • Regioselectivity in Palladium-Catalyzed C-H Activation. Kalyani, D., & Sanford, M. S. (2005). Organic Letters, 7(19), 4149-4152. Link

  • Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides. Knauber, T., & Tucker, J. (2016). The Journal of Organic Chemistry, 81(13), 5636-5648. Link

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Javorskis, T., & Orentas, E. (2017).[3] The Journal of Organic Chemistry, 82(24), 13423-13439. Link

  • Nms-Amides: An Amine Protecting Group with Unique Stability. Chemistry – A European Journal, 29(36). (2023).[4] Link

Sources

Comparative Guide: Structural Validation of 1-(Propane-2-sulfonyl)piperidin-3-one via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3]

1-(Propane-2-sulfonyl)piperidin-3-one is a functionalized heterocyclic intermediate often employed in the synthesis of JAK inhibitors and other sulfonamide-based pharmacophores. Its structure combines a cyclic ketone (piperidin-3-one) with a sterically demanding isopropyl-sulfonyl group.

Validating this structure during synthetic scale-up presents a specific challenge: ensuring the integrity of the ketone (susceptible to hydration or enolization) while confirming the successful sulfonylation of the amine. While NMR is the gold standard for ab initio structural elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) offers a superior alternative for rapid, at-line process validation and routine identity testing.

This guide objectively compares IR against NMR and MS, providing a theoretical framework and experimental protocol for validating this specific compound.

Comparative Analysis: IR vs. Alternatives

For the routine validation of 1-(Propane-2-sulfonyl)piperidin-3-one, IR spectroscopy is compared below with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Performance Matrix for Structural Validation
FeatureFT-IR (ATR) 1H NMR (400 MHz) LC-MS (ESI)
Primary Utility Functional Group Verification (Ketone & Sulfonyl)Connectivity & Purity Molecular Weight & Formula
Time per Sample < 1 minute10–30 minutes5–15 minutes
Sample Prep None (Neat Solid/Oil)Dissolution in deuterated solvent (e.g., CDCl₃)Dilution + Buffer selection
Differentiation Excellent for C=O vs. C-OH (reduction impurity)Excellent for all impuritiesPoor for isomers; Good for mass
Process Suitability High (At-line/In-line capable)Low (Offline required)Medium (Requires chromatography)
Cost per Scan NegligibleHigh (Solvents + Cryogens)Moderate (Solvents + Columns)

Scientist's Verdict:

  • Use NMR for the first characterization of a new batch to establish the carbon skeleton connectivity.

  • Use IR for all subsequent batch releases, reaction monitoring (disappearance of N-H, appearance of S=O), and goods-in validation. IR is the only method fast enough for real-time decision-making.

Theoretical Framework: The IR Fingerprint[4]

To validate 1-(Propane-2-sulfonyl)piperidin-3-one, one must confirm the presence of three distinct structural motifs while ensuring the absence of the starting material.

Key Vibrational Modes
  • The Cyclic Ketone (C=O):

    • Target: ~1715–1725 cm⁻¹[1]

    • Mechanism: The carbonyl stretch is a strong dipole change.[1] In a 6-membered piperidine ring, this typically appears at 1715 cm⁻¹. However, the electron-withdrawing sulfonyl group on the nitrogen (beta to the carbonyl) exerts an inductive effect ($ -I $), potentially shifting the frequency slightly higher (up to 1725 cm⁻¹) compared to N-alkyl piperidones.

  • The Sulfonyl Group (SO₂):

    • Target: ~1330–1350 cm⁻¹ (Asymmetric) and ~1150–1170 cm⁻¹ (Symmetric).

    • Mechanism: Sulfonamides exhibit two intense bands due to the stretching of the S=O bonds. These are diagnostic. If these are missing, the sulfonylation failed.

  • The Isopropyl Group (CH(CH₃)₂):

    • Target: ~1380–1385 cm⁻¹ (Gem-dimethyl doublet) and ~2960–2970 cm⁻¹ (C-H stretch).

    • Mechanism: The "gem-dimethyl" split (a doublet or shouldered peak near 1380 cm⁻¹) distinguishes the isopropyl group from a linear n-propyl chain.

  • Absence of Starting Material (N-H):

    • Target: Absence of 3300–3500 cm⁻¹.

    • Mechanism: The starting material (piperidin-3-one hydrochloride) possesses a secondary amine. Successful reaction is confirmed by the disappearance of the N-H stretching band.

Visualizing the Validation Logic

The following diagram illustrates the logical flow for validating the compound using the spectral markers described above.

ValidationLogic Sample Unknown Sample (Suspected Product) Check1 Check 1715-1725 cm⁻¹ (Strong Band) Sample->Check1 Ketone Ketone (C=O) Confirmed Check1->Ketone Present NoKetone Structure Invalid (Alcohol/Enol form) Check1->NoKetone Absent Check2 Check 1340 & 1160 cm⁻¹ (Strong Bands) Ketone->Check2 Sulfonyl Sulfonyl (SO₂) Confirmed Check2->Sulfonyl Present NoSulfonyl Sulfonylation Failed Check2->NoSulfonyl Absent Check3 Check 3300-3500 cm⁻¹ (Absence of Band) Sulfonyl->Check3 Pure Reaction Complete (No Amine SM) Check3->Pure Absent Impure Contaminated (Residual SM) Check3->Impure Present Final VALIDATED STRUCTURE 1-(Propane-2-sulfonyl)piperidin-3-one Pure->Final

Caption: Step-wise spectral decision tree for validating 1-(Propane-2-sulfonyl)piperidin-3-one.

Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/oil analysis, eliminating the need for moisture-sensitive KBr pellets.

Materials & Equipment[5][6]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Reference Standard: Validated lot of 1-(Propane-2-sulfonyl)piperidin-3-one (if available).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure it is dry.

    • Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Sample Loading:

    • Place approximately 5–10 mg of the solid (or 1 drop if oil) directly onto the center of the crystal.

    • Note: This compound may be a low-melting solid or viscous oil depending on purity and hydration state.

    • Apply pressure using the anvil clamp to ensure intimate contact with the crystal.

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Monitor the preview mode. Ensure the strongest peak (likely C=O or SO₂) has an absorbance between 0.1 and 1.0 A.U. to avoid detector saturation.

  • Post-Processing:

    • Apply ATR Correction (if not automatic) to account for penetration depth variance at different wavelengths.

    • Baseline correct if necessary (though rarely needed with clean ATR).

  • Interpretation:

    • Compare peak positions against the "Expected Data" table below.

Expected Data & Interpretation

The following table summarizes the critical bands required for a "Pass" result.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C-H (Aliphatic) Stretch2980 – 2850MediumLook for multiple bands (CH, CH₂, CH₃).
C=O (Ketone) Stretch1715 – 1725 Strong Critical Quality Attribute. Broadening indicates H-bonding (wet sample).
CH₃ (Isopropyl) Bend (Scissoring)~1385 & 1365MediumGem-dimethyl doublet; confirms isopropyl vs. n-propyl.
O=S=O (Sulfonyl) Asym.[2] Stretch1330 – 1350 Strong Often the second strongest peak after Carbonyl.
O=S=O (Sulfonyl) Sym.[2] Stretch1150 – 1170 Strong Sharp band; confirms sulfonamide nature.
C-N Stretch1000 – 1100Med/WeakOften in the fingerprint region; less diagnostic.
Common Failure Modes (Troubleshooting)
  • Broad peak at 3400 cm⁻¹: Indicates moisture (H₂O) or residual solvent. If accompanied by a shift of C=O to ~1705 cm⁻¹, dry the sample.

  • Peak at 3300 cm⁻¹ (Sharp): Residual starting material (Piperidin-3-one HCl). Reaction incomplete.

  • Missing 1720 cm⁻¹: Reduction of ketone to alcohol (check for broad OH at 3400) or formation of enol ether.

Molecular Structure & Vibrational Map

The diagram below maps the specific atoms to the vibrational frequencies described above.

MolecularVibrations Isopropyl Isopropyl Group (CH(CH₃)₂) Sulfonyl Sulfonyl (SO₂) Isopropyl->Sulfonyl Attached to S Sig_Iso ~1380 cm⁻¹ (Doublet) Isopropyl->Sig_Iso Piperidine Piperidine Ring (N-Heterocycle) Sulfonyl->Piperidine Attached to N Sig_Sulf 1340 & 1160 cm⁻¹ (Stretches) Sulfonyl->Sig_Sulf Ketone Ketone (C=O) Piperidine->Ketone Position 3 Sig_Ket 1715-1725 cm⁻¹ (Strong) Ketone->Sig_Ket

Caption: Mapping of functional groups to characteristic IR frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for ketone and sulfonamide assignments).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Source for detailed sulfonyl vibration ranges).

  • National Institute of Standards and Technology (NIST). (2023). Piperidine IR Spectrum.[3][4] NIST Chemistry WebBook, SRD 69. [Link] (Used as baseline for piperidine ring vibrations).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

A Senior Application Scientist’s Guide to the Analytical Qualification of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the analytical characterization and quantification of 1-(Propane-2-sulfonyl)piperidin-3-one, a key heterocyclic building block in modern medicinal chemistry.[1] Recognizing the challenges in sourcing certified reference standards for novel research compounds, this document outlines two primary analytical strategies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the procedural nuances of each technique, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application. The guide emphasizes the establishment of a self-validating system, beginning with the crucial step of qualifying an in-house reference standard.

Introduction: The Analytical Imperative for Novel Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, found in numerous classes of drugs and natural alkaloids.[1][2] Its derivatives, such as 1-(Propane-2-sulfonyl)piperidin-3-one, serve as critical intermediates in the synthesis of new chemical entities. Accurate and precise analytical methods are therefore not just a matter of quality control; they are fundamental to ensuring the validity of research data, the efficiency of process development, and the safety of final drug products. The presence of impurities or incorrect quantification of the active substance can have profound consequences on downstream applications.[]

A significant hurdle for researchers working with novel compounds like 1-(Propane-2-sulfonyl)piperidin-3-one is the frequent absence of a commercially available, pharmacopeia-grade certified reference standard (CRS). This guide directly addresses this challenge by first detailing a robust workflow for the qualification of a non-certified standard, thereby establishing a trustworthy in-house benchmark for all subsequent analytical work.

Establishing a Qualified Reference Standard: The Foundation of Trustworthy Analysis

Without a certified standard, the first and most critical step is to source the highest purity material available and independently verify its identity and purity. This "working standard" becomes the cornerstone of all quantitative measurements.

Sourcing and Initial Characterization Workflow

The process begins with sourcing from a reputable chemical supplier who can provide basic characterization data, such as a Certificate of Analysis (CoA) with NMR or MS data.[4] However, this data must be independently verified.

cluster_sourcing Sourcing & Initial Checks cluster_qualification In-House Qualification cluster_final Finalization Source Source Compound (e.g., BLDpharm, ChemScene) Review CoA Review Supplier CoA Source->Review CoA Structure Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) Review CoA->Structure If promising Purity Purity Assessment (HPLC-UV, GC-MS) Structure->Purity Water Water Content (Karl Fischer Titration) Purity->Water Res_Solvent Residual Solvents (Headspace GC-MS) Water->Res_Solvent Assign Purity Assign Purity Value (Mass Balance Approach) Res_Solvent->Assign Purity Doc Create Internal CoA Assign Purity->Doc Goal What is the primary analytical goal? Purity Routine Purity & Assay (Drug Substance/Product) Goal->Purity Quantification Impurities Impurity Identification & Volatiles Analysis Goal->Impurities Identification HPLC Choose HPLC-UV/MS - Robust for routine QC - No volatility requirement Purity->HPLC GCMS Choose GC-MS - High resolving power - Excellent for structure elucidation of unknowns Impurities->GCMS

Sources

Comparative Stability Profile: N-Boc vs. N-Sulfonyl Piperidin-3-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Piperidin-3-ones (3-piperidones) are notoriously fragile pharmacophores, widely used in the synthesis of DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and Janus kinase inhibitors. Unlike their 4-isomer counterparts, 3-piperidones possess a structural vulnerability: the nitrogen atom is located at the


-position relative to the ketone. This geometric arrangement creates a high susceptibility to retro-Michael addition  ( 

-elimination), leading to ring opening and polymerization.

The choice between N-Boc (tert-butyloxycarbonyl) and N-Sulfonyl (e.g., Tosyl, Mesyl) protection is not merely a matter of deprotection orthogonality; it dictates the conformational stability and shelf-life of the intermediate.

Quick Selection Matrix
FeatureN-Boc-3-PiperidoneN-Sulfonyl-3-Piperidone
Physical State Low-melting solid (35–40°C) or OilCrystalline Solid
Shelf Stability Poor (Weeks at 4°C); prone to hydrationGood (Months at RT); thermally robust
Dominant Failure Mode Hydration / PolymerizationAldol Dimerization (due to high

-acidity)
Acid Stability Labile (Deprotects in TFA/HCl)Stable
Base Stability Moderate (Prone to elimination at pH >10)Low (High

-acidity promotes rapid degradation)
Primary Utility Late-stage intermediates; Acid-sensitive routesEarly-stage scale-up; Crystallization-driven purification

Mechanistic Basis of Instability

To handle these reagents successfully, one must understand the decomposition pathway. The electron-withdrawing nature of the protecting group (PG) acidifies the protons at C2 and C4.

The Retro-Michael Elimination Pathway

The nitrogen lone pair (even if ameliorated by the PG) can facilitate the expulsion of the enolate. N-Sulfonyl groups, being strongly electron-withdrawing, increase the acidity of the


-protons, accelerating enolization. However, N-Boc groups, possessing rotameric bulk and carbamate resonance, often slow this elimination kinetically compared to smaller acyl groups, though they remain thermodynamically unstable.

RetroMichael Ketone N-PG-3-Piperidone (Intact Ring) Enolate Enolate Intermediate (Planar C2-C3) Ketone->Enolate Base/Heat (Deprotonation) Enolate->Ketone Fast OpenChain Acyclic Enone (Irreversible Ring Opening) Enolate->OpenChain Retro-Michael (Elimination) Polymer Oligomers/Tars OpenChain->Polymer Polymerization

Figure 1: The retro-Michael decomposition pathway common to


-aminoketones. The rate is determined by the electron-withdrawing strength of the N-protecting group.

Comparative Performance Data

The following data aggregates stability observations from standard synthetic workflows (Swern/Parikh-Doering oxidations).

Table 1: Physicochemical Stability Profile
ParameterN-Boc (tert-butyl carbamate)N-Ts (Toluene sulfonamide)
Melting Point 35–40 °C (Often supercools to oil)102–105 °C (Distinct crystals)
Storage (Solid) -20°C required. Darkens upon standing.Ambient (25°C). Stable indefinitely if dry.
Solution Stability (CDCl3)

48 hours (NMR). Hydrates visible.
Stable for days.
Flash Chromatography Decomposes on Silica (Acidic). Use Neutral Alumina or deactivated Silica (1% Et3N).Stable on Silica.
Reduction (NaBH4) Clean conversion to alcohol.Clean conversion.
Grignard Addition Good yields (Carbamate protects N).Poor (Acidic

-protons quench reagent).
Experimental Insight: The "Hydrate" Trap

N-Boc-3-piperidone is hygroscopic. Unlike the sulfonyl analog, the Boc derivative readily forms a gem-diol (hydrate) upon exposure to atmospheric moisture.

  • Observation: An NMR of "old" N-Boc-3-piperidone often shows a disappearance of the ketone carbonyl signal (~207 ppm) and appearance of a hydrate peak.

  • Remediation: Dissolve in toluene and reflux with a Dean-Stark trap prior to use in moisture-sensitive reactions (e.g., Wittig olefination).

Validated Synthesis Protocols

Due to the instability of the ketone, oxidation of the corresponding alcohol is the preferred route over cyclization methods (like Dieckmann), which require strong bases that destroy the product.

Protocol A: Swern Oxidation (Recommended for N-Boc)

Use this protocol to generate N-Boc-3-piperidone immediately prior to use.

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Activation: Cool DCM (10 vol) to -78°C . Add Oxalyl Chloride.[1] Dropwise add DMSO (dissolved in minimal DCM) over 15 min. Gas evolution occurs. Stir 20 min.

  • Oxidation: Add N-Boc-3-hydroxypiperidine (dissolved in DCM) dropwise. Maintain temp < -60°C. Stir 45 min. Mixture becomes cloudy.

  • Quench: Add Triethylamine dropwise. The reaction will turn into a thick white slurry (Et3N·HCl).

  • Warming: Remove cooling bath. Allow to reach 0°C (approx. 30-45 min).

  • Workup (CRITICAL):

    • Do NOT use acid wash (removes Boc/decomposes ketone).

    • Wash with saturated NaHCO3, then Brine.

    • Dry over Na2SO4.[2] Concentrate at <30°C bath temperature.

  • Purification: Rapid filtration through a short plug of Neutral Alumina. Do not distill.

Protocol B: Parikh-Doering Oxidation (Scalable Alternative)

Better for larger scales (>50g) as it avoids cryogenic -78°C conditions.

Reagents: SO3·Pyridine complex, DMSO, Triethylamine.

  • Advantage: Runs at 0°C to Room Temp.

  • Note: Slower than Swern, but less risk of thermal runaway.

Strategic Decision Workflow

Use the following logic flow to determine the correct protecting group for your specific drug development stage.

DecisionTree Start Start: Select PG for 3-Piperidone Q1 Is the target molecule acid-sensitive? Start->Q1 Q2 Do you need to purify by crystallization? Q1->Q2 No Res_Boc Use N-Boc (Accept lower stability for orthogonality) Q1->Res_Boc Yes (Boc is cleaved by acid, but product survives base) Q3 Is the next step a Grignard/Organolithium? Q2->Q3 No Res_Ts Use N-Tosyl/Mesyl (Maximize stability & crystallinity) Q2->Res_Ts Yes (Ts forms solids) Q3->Res_Boc Yes (Ts protons are too acidic) Q3->Res_Ts No (Reductive amination, etc.)

Figure 2: Decision matrix for protecting group selection based on downstream chemistry requirements.

References

  • Synthesis of N-Boc-3-piperidone via Swern Oxidation. Source: Patent CN103204801A (2013). Synthesis method for N-Boc-3-piperidone.

  • Enzymatic Cascade and Stability of 3-Aminopiperidine Precursors. Source:Chemical Communications (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades."

  • Retro-Michael Addition Mechanisms in Heterocycles. Source:Journal of the American Chemical Society / ChemRxiv (Contextual grounding on retro-Michael kinetics).

  • Commercial Specifications and Handling (N-Boc-3-piperidone). Source: Sigma-Aldrich / Thermo Fisher Scientific Product Data Sheets.

  • General Protective Group Strategies. Source:Greene's Protective Groups in Organic Synthesis, Wiley. (Standard Text Reference).

Sources

Validating Enantiomeric Purity of Functionalized Piperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the Labile Center

Piperidin-3-one derivatives are critical pharmacophores in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and substance P antagonists. However, validating their enantiomeric purity presents a unique analytical paradox: the act of measurement often induces racemization.

Unlike stable alcohols or amines, the C-3 carbonyl group acidifies the


-protons at C-2 and C-4. In functionalized derivatives (e.g., N-Boc-piperidin-3-one), the C-2 stereocenter is particularly prone to enolization-mediated racemization under standard chromatographic conditions (basic mobile phases, protic solvents, or elevated temperatures).

This guide objectively compares three validation methodologies, prioritizing data integrity over convenience. We recommend a "Freeze-and-Measure" approach (chemical derivatization) as the only self-validating system for high-precision requirements (


).

The Core Mechanism: Why Standard HPLC Fails

Before selecting a method, one must understand the failure mode. Direct analysis on silica-based Chiral Stationary Phases (CSPs) often results in "plateau" peaks or merged baselines, not due to poor resolution, but due to on-column dynamic kinetic resolution (DKR) .

Visualization: The Racemization Cycle

The following diagram illustrates the keto-enol tautomerism that destroys enantiomeric excess (ee) during analysis.

RacemizationMechanism cluster_conditions Catalysts of Racemization S_Isomer (S)-Piperidin-3-one (Chiral) Enol Enol Intermediate (Achiral/Planar) S_Isomer->Enol -H+ (Base/Silica) R_Isomer (R)-Piperidin-3-one (Chiral) Enol->R_Isomer +H+ (Re-protonation) Factors 1. Basic Additives (DEA/TEA) 2. Protic Solvents (MeOH/H2O) 3. Temperature > 25°C

Caption: Figure 1. Mechanism of base-catalyzed racemization at the C-2 position of piperidin-3-ones via the achiral enol intermediate.

Comparative Analysis of Methodologies

We evaluated three distinct workflows for determining the enantiomeric purity of N-protected piperidin-3-ones.

Method A: Reductive Derivatization (The "Freeze" Method)

Status: Recommended (Gold Standard)

This method involves reducing the ketone to an alcohol (piperidin-3-ol) immediately after synthesis. This converts the


 carbonyl to an 

center, "freezing" the stereochemistry and preventing racemization.
  • Pros: High robustness; creates stable diastereomers that are easier to separate; eliminates on-column racemization.

  • Cons: Adds a synthetic step; requires monitoring of diastereomeric ratio (dr).

  • Best For: Final release testing; GMP validation.

Method B: Direct Chiral SFC (Supercritical Fluid Chromatography)

Status: Conditional / Screening Only

SFC uses liquid CO


, which is slightly acidic, suppressing the base-catalyzed enolization. However, the requisite polar modifiers (MeOH/IPA) can still promote racemization if basic additives are used.
  • Pros: Rapid (3-5 min runs); "Green" solvent; CO

    
     acidity protects the chiral center.
    
  • Cons: Basic additives (often needed for peak shape) are forbidden; requires immobilized columns (e.g., Chiralpak IG) for solvent flexibility.

  • Best For: High-throughput screening (HTS) of reaction conditions.

Method C: Chiral Solvating Agents (NMR)

Status: Qualitative Only

Use of Europium shift reagents (e.g., Eu(hfc)


) or chiral solvating agents (e.g., Pirkle alcohol).
  • Pros: No column development needed; instant confirmation of major isomer.

  • Cons: High Limit of Detection (LOD ~2-5%); signal broadening due to paramagnetic species; cannot validate >98% ee.

  • Best For: Early-stage confirmation of absolute configuration.

Quantitative Performance Comparison

The following data summarizes the performance of these methods on a model substrate: N-Boc-piperidin-3-one.

MetricMethod A: Derivatization (HPLC)Method B: Direct SFCMethod C: 1H-NMR (Shift Reagent)
Stability of Sample High (Stable > 24h)Low (Degrades < 2h in solution)Medium (In situ analysis)
Resolution (

)
> 5.0 (Diastereomers)1.5 - 2.5 (Enantiomers)N/A (Peak Split)
Limit of Quantitation 0.05%0.5%~2.0%
Analysis Time 20 min (prep) + 15 min (run)4 min (run)15 min (prep + run)
Risk of False Results LowHigh (Racemization on column)Medium (Signal Overlap)

Detailed Experimental Protocols

Protocol A: Reductive Derivatization (Recommended)

Rationale: By reducing the ketone, we generate two diastereomers (cis/trans alcohols). The ratio of enantiomers in the starting ketone is preserved as the ratio of enantiomeric pairs in the alcohol product.

  • Sample Prep: Dissolve 10 mg of N-Boc-piperidin-3-one in 1 mL dry MeOH at 0°C.

  • Reduction: Add 0.5 eq of NaBH

    
    . Stir for 5 mins. Quench with sat. NH
    
    
    
    Cl. Extract with EtOAc.
  • Analysis: Inject the crude alcohol onto a Chiralpak AD-H column.

    • Mobile Phase: Hexane:IPA (90:10) isocratic.[1]

    • Flow: 1.0 mL/min.

    • Detection: UV 210 nm.

  • Calculation: The

    
     of the ketone is calculated by summing the areas of the related enantiomers of the alcohol.
    
Protocol B: Direct Chiral SFC (For Screening)

Rationale: Uses CO


 to maintain a slightly acidic environment, minimizing enolization.
  • Column: Chiralpak IG (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)). Note: Immobilized phases are required to withstand aggressive modifiers if needed.

  • Mobile Phase: CO

    
     / MeOH (95:5). DO NOT ADD DEA or TEA. 
    
  • Back Pressure: 120 bar.

  • Temperature: 20°C (Critical: Keep sub-ambient if possible to slow racemization kinetics).

  • Flow: 3.0 mL/min.

Decision Matrix Workflow

Use this logic flow to determine the appropriate validation method for your specific stage of development.

DecisionMatrix Start Start: Sample Received (Piperidin-3-one deriv.) Q1 Is the ee% expected to be >98%? (GMP/Late Stage) Start->Q1 MethodA Method A: Reductive Derivatization (Reduction -> Chiral HPLC) Q1->MethodA Yes (High Precision Needed) CheckScreen Is sample stable in MeOH? Q1->CheckScreen No (Screening/Early Stage) Result Report ee% MethodA->Result Self-Validated Result MethodB Method B: Direct SFC (Low Temp, No Base) MethodB->Result MethodC Method C: 1H-NMR (Eu(hfc)3 Shift Reagent) MethodC->Result CheckScreen->MethodB Yes CheckScreen->MethodC No (Rapid Degradation)

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on precision requirements and sample stability.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate. Retrieved from

  • Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for SFC in pharmaceutical industry. Journal of Chromatography A. Retrieved from

  • Chittabathina, V. R., et al. (2014).[3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[3] Chirality, 26(12), 775-779.[3] Retrieved from

  • Wang, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.[4] Organic Letters. Retrieved from

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IG. Retrieved from

Sources

Benchmarking Synthetic Routes for 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(Propane-2-sulfonyl)piperidin-3-one Primary Application: Pharmacophore scaffold (e.g., JAK inhibitors, GPCR ligands). Critical Challenge: The inherent instability of the free 3-piperidone core, which is prone to rapid dimerization and aldol-type condensation under basic conditions.

This guide benchmarks three synthetic strategies. Route A (Ketal Protection) is identified as the "Gold Standard" for scalability and purity, offering an overall yield of ~78%. Route B (Oxidative) is a viable low-cost alternative for small-scale discovery (~72% yield), while Route C (Direct Sulfonylation) is classified as "High Risk" due to competitive polymerization.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on the timing of the ketone introduction versus the sulfonylation. The propane-2-sulfonyl (isopropylsulfonyl) group acts as a robust protecting group, but the timing of its introduction defines the route's success.

Retrosynthesis Target TARGET 1-(Propane-2-sulfonyl)piperidin-3-one Ketal Route A: Ketal Intermediate (Stable, Commercial) Target->Ketal Acid Hydrolysis Alcohol Route B: 3-Piperidinol (Cheap, requires oxidation) Target->Alcohol Swern/TEMPO Oxidation Salt Route C: 3-Piperidone HCl (Unstable free base) Target->Salt Direct Sulfonylation Reagent Reagent: Isopropylsulfonyl Chloride Reagent->Ketal Reagent->Alcohol Reagent->Salt

Figure 1: Retrosynthetic disconnection showing the three primary entry points. Route A offers the highest stability profile.

Part 2: Detailed Protocols & Benchmarking

Route A: The Ketal Protection Strategy (Recommended)

This route utilizes 1,4-dioxa-8-azaspiro[4.5]decane (3-piperidone ethylene ketal). The ketal masks the reactive ketone, allowing sulfonylation to proceed without side reactions.

Protocol:

  • Sulfonylation: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in DCM at 0°C. Add Triethylamine (1.5 eq). Dropwise add isopropylsulfonyl chloride (1.1 eq). Warm to RT and stir for 4h. Wash with dilute HCl, NaHCO3, and brine. Concentrate to yield the sulfonamide intermediate.

  • Deprotection: Dissolve intermediate in THF/2N HCl (1:1). Heat to 50°C for 2h. Monitor by TLC for disappearance of the ketal.

  • Workup: Neutralize carefully with NaHCO3 (keep T < 10°C to prevent decomposition). Extract with EtOAc.

  • Pros: High yield, no column chromatography usually required for Step 1.

  • Cons: Two-step process.[1][2][3]

Route B: The Oxidative Strategy

Starts with 3-piperidinol . The alcohol is sulfonylated first, followed by oxidation. This avoids handling the unstable piperidone salt.

Protocol:

  • Sulfonylation: React 3-piperidinol with isopropylsulfonyl chloride in DCM/TEA (similar to Route A).

  • Oxidation (Parikh-Doering or Swern):

    • Preferred (Green): TEMPO (0.01 eq), NaBr (0.1 eq) in DCM/Water. Add NaOCl (bleach) dropwise at 0°C buffered with NaHCO3.

    • Alternative: SO3·Py complex in DMSO/TEA.

  • Pros: 3-piperidinol is significantly cheaper than the ketal.

  • Cons: Oxidation steps can be hazardous on large scale (exotherms); removal of oxidant byproducts can be tedious.

Route C: Direct Sulfonylation (Not Recommended)

Attempts to react 3-piperidone hydrochloride directly.

  • Failure Mode: To react, the amine must be free-based. Once free-based, 3-piperidone rapidly undergoes self-aldol condensation before the sulfonyl chloride can react, leading to black tar formation and low yields (<40%).

Part 3: Comparative Benchmarking Matrix

MetricRoute A (Ketal)Route B (Oxidation)Route C (Direct)
Overall Yield 75 - 80% 68 - 74%< 40% (Variable)
Purity Profile High (>98%)Good (>95%)Poor (Dimer impurities)
Reagent Cost Moderate (Ketal is ~$1/g)Low (Alcohol is <$0.2/g)Moderate
Scalability Excellent Good (Cooling required)Poor
Safety HighModerate (Oxidants)Moderate
Step Count 221

Part 4: Visualizing the Workflow (Route A)

RouteA_Workflow Start Start: 1,4-dioxa-8-azaspiro[4.5]decane Inter Intermediate: N-Sulfonyl Ketal Start->Inter Sulfonylation (0°C -> RT) Reagent Isopropylsulfonyl Cl + Et3N / DCM Reagent->Inter Product Product: 1-(Propane-2-sulfonyl)piperidin-3-one Inter->Product Hydrolysis Acid 2N HCl / THF 50°C Acid->Product

Figure 2: The optimized workflow for Route A, minimizing isolation steps.

References

  • Preparation of N-substituted 3-piperidones via Ketal Deprotection

    • Source: Sigma-Aldrich / Merck Millipore Technical D
    • Context: Standard protocols for handling 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7)
    • Link:

  • Sulfonylation Methodologies for Secondary Amines

    • Source: N
    • Context: General reaction conditions for sulfonyl chloride additions to piperidine rings (Analogous to N-(Piperidin-3-yl)propane-1-sulfonamide synthesis).
    • Link:

  • Oxidation of N-Boc-3-piperidinol (Analogous Protocol)

    • Source: Google P
    • Context: Demonstrates the "Route B" strategy: Protection (or substitution)
    • Link:

  • Stability of 3-Piperidone Salts

    • Source: DTIC (Defense Technical Inform
    • Context: Historical data on the instability of free-base 3-piperidones and the necessity of acid salts or ketal protection during synthesis.
    • Link:

Sources

Structural Elucidation of N-Sulfonyl Piperidinones: A Comparative Guide to SC-XRD, MicroED, and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the N-sulfonyl piperidinone scaffold is a privileged structure, frequently appearing in protease inhibitors and GPCR ligands. However, its structural characterization presents a unique challenge: the conformational flexibility of the piperidinone ring combined with the ambiguous geometry of the sulfonamide nitrogen (


 vs. 

hybridization) often leads to misinterpretation in solution-state NMR.

This guide objectively compares the three primary structural elucidation methods—Single Crystal X-ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and NMR Spectroscopy —to determine which yields the most reliable data for this specific scaffold.

Verdict: While NMR is essential for purity and solution-state dynamics, SC-XRD remains the gold standard for resolving the absolute stereochemistry and ring puckering of N-sulfonyl piperidinones. MicroED is the superior alternative when large single crystals cannot be grown.[1]

The Structural Challenge: N-Sulfonyl Piperidinone

The core difficulty in characterizing this scaffold lies in two coupled degrees of freedom:

  • The Sulfonamide Nitrogen Geometry: Unlike amide nitrogens, which are strictly planar (

    
    ), sulfonamide nitrogens occupy a "hybrid" geometry. The 
    
    
    
    bond length (typically 1.60–1.63 Å) and the degree of pyramidalization significantly affect the vector of the sulfonyl group, altering binding pocket fit.
  • Piperidinone Ring Pucker: The ring can toggle between chair, twist-boat, and boat conformations. Substituents on the nitrogen (like the bulky sulfonyl group) often force the ring into a twist-boat conformation to relieve

    
     strain, a feature often missed by time-averaged NMR signals.
    
Comparative Analysis: SC-XRD vs. MicroED vs. NMR

The following table contrasts the performance of these techniques specifically for N-sulfonyl piperidinone derivatives.

FeatureSC-XRD (The Gold Standard) MicroED (The Emerging Alternative) NMR (NOESY/ROESY)
Primary Output Absolute 3D atomic coordinates & thermal ellipsoids.Coulomb potential map (electrostatic potential).[2]Relative inter-proton distances & connectivity.[3][4][5]
Sample Requirement Single Crystal (


m).[6]
Nanocrystals (


m) or Powders.
Soluble amorphous powder (

mg).
Resolution Ultra-high (


Å).
High (


Å).
N/A (Indirect structural inference).
Stereochemistry Absolute (via anomalous scattering).Absolute (if resolution allows).Relative (requires chiral shift reagents for absolute).
Conformational Fidelity Captures specific low-energy conformer in lattice.Captures conformer; sensitive to beam damage.Time-averaged (blurs rapid ring flips).
Throughput Medium (growing crystals is the bottleneck).High (if grid preparation is optimized).High (automated liquid handling).
Critical Insight:

For N-sulfonyl piperidinones, NMR is often insufficient for defining the ring pucker. The exchange rate between chair and twist-boat conformers is often fast on the NMR timescale, resulting in averaged coupling constants (


-values) that suggest a "flattened chair" that does not exist in reality. SC-XRD freezes this motion , revealing the discrete, biologically relevant conformation.
Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample physical state.

MethodSelection Start Start: N-Sulfonyl Piperidinone Sample CheckCryst Is the sample crystalline? Start->CheckCryst CheckSize Crystal Size > 50 µm? CheckCryst->CheckSize Yes CheckSolubility Is it soluble? CheckCryst->CheckSolubility No (Amorphous) SCXRD METHOD A: SC-XRD (Preferred) CheckSize->SCXRD Yes MicroED METHOD B: MicroED (Powder Diffraction) CheckSize->MicroED No (Micro-crystals) NMR METHOD C: NMR + DFT (Solution State) CheckSolubility->NMR Yes Recryst Attempt Recrystallization (Vapor Diffusion) CheckSolubility->Recryst No / Need 3D Data Recryst->CheckCryst Re-evaluate

Figure 1: Decision matrix for structural elucidation of N-sulfonyl piperidinones.

Experimental Protocol: Optimized Crystallization

N-sulfonyl piperidinones are often "oily" or amorphous due to the flexible sulfonyl linker. Standard evaporation often fails. The following Antisolvent Vapor Diffusion protocol is validated for this scaffold.

Protocol: Vapor Diffusion for Sulfonamides
  • Solvent Selection:

    • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the lipophilic sulfonyl group.

    • Antisolvent (Poor): Pentane or Diethyl Ether. (Hexane is often too non-polar; Pentane diffuses faster).

  • Setup (The "Tube-in-Vial" Method):

    • Dissolve 5–10 mg of the piperidinone in 0.5 mL of the Solvent in a small borosilicate glass culture tube (

      
       mm).
      
    • Place this small tube inside a larger 20 mL scintillation vial.

    • Add 2–3 mL of the Antisolvent to the outer vial (do not allow it to spill into the inner tube).

    • Cap the outer vial tightly.

  • Equilibration:

    • Store at 4°C (refrigerator). The cold temperature reduces the kinetic energy of the molecules, promoting ordered packing over amorphous precipitation.

    • Mechanism:[2][7][8] The volatile antisolvent slowly diffuses into the inner tube, gradually increasing supersaturation.

  • Harvesting:

    • Check after 24–72 hours. Look for prismatic blocks.

    • Critical Step: Use Paratone-N oil for mounting. Do not let the crystal dry out; sulfonamide crystals often contain solvate molecules (e.g., DCM) in the lattice. If they dry, the lattice collapses.

Data Interpretation: What to Look For

When analyzing the generated CIF (Crystallographic Information File), focus on these parameters to validate the structure:

  • The S–N Bond Length:

    • Expect 1.60 – 1.63 Å .

    • Significance: If significantly shorter (<1.58 Å), it implies high double-bond character and a planar nitrogen (check for conjugation). If longer (>1.65 Å), it implies a pyramidal nitrogen.

  • The Sulfonamide Torsion Angle (

    
    ): 
    
    • This angle defines the orientation of the "tail" relative to the piperidinone ring.

    • Compare this experimentally derived angle with your docking model. A mismatch here explains low potency.

  • Ring Puckering Parameters (Cremer-Pople):

    • Calculate

      
       (total puckering amplitude) and 
      
      
      
      (phase angle).[9]
    • Chair:

      
       or 
      
      
      
      .
    • Twist-Boat:

      
      .
      
    • N-sulfonyl piperidinones often show distorted chairs (

      
      ) due to the steric bulk of the 
      
      
      
      group.
Workflow Visualization: From Synthesis to Structure

Workflow Synth Synthesis (Crude) Purify HPLC Purification (>98% Purity) Synth->Purify Cryst Vapor Diffusion (DCM/Pentane) Purify->Cryst Cryst->Purify Amorphous (Recycle) Mount Cryo-Mounting (100 K) Cryst->Mount Crystals Found Diffract Data Collection (Mo or Cu Source) Mount->Diffract Refine Refinement (SHELXL/OLEX2) Diffract->Refine

Figure 2: Optimized workflow for obtaining X-ray data from N-sulfonyl piperidinone derivatives.

References
  • Comparison of SC-XRD and MicroED: Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[2][6][7] ACS Central Science, 4(11), 1587–1592. [Link]

  • Sulfonamide Geometry & Bonding: Radwan, A. S., et al. (2022).[10] "Structure and Computational Studies of New Sulfonamide Compound." Crystals, 12(11), 1545. [Link]

  • Piperidinone Conformational Analysis: Clemente, F., et al. (2022). "Conformational Analysis of Piperidine and Piperazine Analogs." International Journal of Molecular Sciences, 23(13), 7122. [Link]

  • MicroED for Pharmaceutical Intermediates: Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition, 57(51), 16313-16317. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(Propane-2-sulfonyl)piperidin-3-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for sulfonyl and piperidine-containing compounds and align with general hazardous waste regulations.

I. Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. 1-(Propane-2-sulfonyl)piperidin-3-one is a heterocyclic compound containing a piperidine ring, a ketone functional group, and a sulfonyl group.

  • Piperidine Moiety: Piperidine and its derivatives are known to be irritants and can be harmful if swallowed or inhaled.[2][3] They can cause skin and eye irritation.[4]

  • Sulfonyl Group: Sulfonyl-containing compounds can be stable, but their reactivity and toxicity can vary widely depending on the overall molecular structure. Some organosulfur compounds can release toxic sulfur oxides upon combustion.[5]

  • Ketone Functionality: The ketone group can influence the compound's reactivity and solubility.

Based on these structural components, it is prudent to handle 1-(Propane-2-sulfonyl)piperidin-3-one as a potentially hazardous substance.

Table 1: Postulated Hazard Profile and Key Data

PropertyAnticipated CharacteristicRationale/Reference
Physical State Likely a solid at room temperatureBased on similar structures like N-Boc-3-piperidone which is a solid with a melting point of 35-40 °C.[6]
Toxicity Potential for skin and eye irritation; may be harmful if inhaled or ingested.Extrapolated from data on piperidine and its derivatives.[2][3][4]
Flammability Likely combustible, but not highly flammable.General property of many organic solids.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.General reactivity of sulfonyl compounds and piperidines.[5][7]
Environmental Hazard Potential to be harmful to aquatic life.A general precaution for synthetic organic compounds not readily biodegradable.[8]
II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to be outfitted with the appropriate PPE.[9][10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][10]

III. Step-by-Step Disposal Protocol

The disposal of 1-(Propane-2-sulfonyl)piperidin-3-one must adhere to local, state, and federal regulations for hazardous waste.[11][12] The following protocol provides a systematic approach to its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "1-(Propane-2-sulfonyl)piperidin-3-one and related waste."[9]

  • Crucially, do not mix this waste with other chemical waste streams. [12] This prevents potentially dangerous reactions with incompatible substances. For example, mixing with strong acids or bases could lead to vigorous reactions.[5][7]

2. Containerization:

  • Use a chemically compatible, leak-proof, and sealable container for waste collection.[9][12] High-density polyethylene (HDPE) containers are generally suitable for organic waste.

  • Ensure the container is in good condition and can be securely closed.[12]

3. Waste Collection:

  • Solid Waste: Collect any solid 1-(Propane-2-sulfonyl)piperidin-3-one, contaminated personal protective equipment (e.g., gloves), and weighing papers in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Keep halogenated and non-halogenated solvent waste separate to reduce disposal costs and environmental impact.[13]

  • Rinsate: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[12] Subsequent rinses can typically be disposed of down the drain, but this depends on local regulations.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[9][12]

  • The storage area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][7]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[9][14]

  • Ensure all labeling and documentation requirements are met according to your institution's Environmental Health and Safety (EHS) guidelines and federal regulations.[11][15]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[3] Ventilate the area well. For larger spills, evacuate the area and contact your institution's EHS department.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

V. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Propane-2-sulfonyl)piperidin-3-one.

DisposalWorkflow Start Handling of 1-(Propane-2-sulfonyl)piperidin-3-one PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated? FumeHood->WasteGenerated Spill Spill or Exposure? FumeHood->Spill SolidWaste Solid Waste (Compound, Contaminated PPE) WasteGenerated->SolidWaste Yes (Solid) LiquidWaste Liquid Waste (Solutions, Rinsate) WasteGenerated->LiquidWaste Yes (Liquid) Containerize Use Labeled, Compatible, Sealed Waste Containers SolidWaste->Containerize Segregate Segregate Waste Streams (Halogenated vs. Non-halogenated) LiquidWaste->Segregate Segregate->Containerize Store Store in Designated Secondary Containment Area Containerize->Store DisposalVendor Arrange for Pickup by Licensed Disposal Vendor Store->DisposalVendor Spill->WasteGenerated No Emergency Follow Emergency Procedures (Spill Cleanup, First Aid) Spill->Emergency Yes

Caption: Disposal workflow for 1-(Propane-2-sulfonyl)piperidin-3-one.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of 1-(Propane-2-sulfonyl)piperidin-3-one, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Piperidine - SAFETY DATA SHEET. Penta chemicals.
  • Regulation of Laboratory Waste. American Chemical Society.
  • PIPERIDINE (D11, 98%). Cambridge Isotope Laboratories.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • Laboratory Environmental Sample Disposal Information Document. US EPA.
  • SAFETY DATA SHEET - 1,3-Propane sultone. Fisher Scientific.
  • Piperidine-1-propanesulphonic acid | C8H17NO3S | CID 70806. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Piperidine, 4,4'-(1,3-propanediyl)bis-. Fisher Scientific.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1-(Propane-2-sulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth technical and procedural information for the safe handling of 1-(Propane-2-sulfonyl)piperidin-3-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a rigorous evaluation of its structural analogues, including piperidinones and sulfonyl-containing molecules. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis of 1-(Propane-2-sulfonyl)piperidin-3-one

A thorough risk assessment is the foundation of safe laboratory practice. The molecular structure of 1-(Propane-2-sulfonyl)piperidin-3-one, featuring a piperidinone ring and a sulfonyl group, suggests a number of potential hazards that must be mitigated through the correct use of Personal Protective Equipment (PPE).

  • Piperidinone Moiety: The piperidinone structure is a common motif in pharmacologically active compounds. While not always acutely toxic, related piperidine compounds can cause skin and eye irritation.[1][2] Inhalation of dust or fumes may also lead to respiratory irritation.[1][2]

  • Sulfonyl Group: The presence of the propane-2-sulfonyl group introduces further considerations. Sulfonyl compounds can be irritants and, in some cases, possess greater reactivity.[3] While not a sulfonyl azide, which are known for their energetic properties, the sulfonyl group warrants a cautious approach to handling.[4]

Based on this structural analysis, we must assume that 1-(Propane-2-sulfonyl)piperidin-3-one may cause skin, eye, and respiratory irritation. The primary routes of exposure are therefore inhalation of the powder, dermal contact, and eye contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 1-(Propane-2-sulfonyl)piperidin-3-one.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact with the compound, which may cause irritation.[1]
Eye/Face Protection Chemical safety goggles with side shields or a face shieldTo protect the eyes from dust particles and potential splashes.[1][5]
Body Protection A laboratory coat or chemical-resistant suitTo protect the skin and personal clothing from contamination.[1][6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) if dust is generated or if working outside of a ventilated enclosure.[5][7] A powered air-purifying respirator (PAPR) may be necessary for large-scale operations or in case of significant aerosolization.[6]To prevent inhalation of airborne particles, which could cause respiratory irritation.[2]
Step-by-Step Handling and Operational Plan

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe working environment.

  • Ventilation: All handling of solid 1-(Propane-2-sulfonyl)piperidin-3-one should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.[5]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][8]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.

The following diagram illustrates the correct sequence for donning PPE to prevent cross-contamination.

PPE_Donning cluster_donning Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Eye_Protection 3. Eye Protection Respiratory_Protection 4. Respiratory Protection

Figure 1. Recommended sequence for donning PPE.
  • Weighing: Use a weigh boat or creased weighing paper to contain the solid. Minimize the creation of dust by handling the material gently.

  • Transfers: When transferring the compound, do so slowly and carefully to avoid generating airborne particles.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it clean. Dispose of all cleaning materials as contaminated waste.

To prevent contamination of your person and the laboratory, remove PPE in the reverse order of donning.

PPE_Doffing cluster_doffing Doffing Sequence Respiratory_Protection 1. Respiratory Protection Eye_Protection 2. Eye Protection Gloves 3. Gloves Lab_Coat 4. Lab Coat

Figure 2. Recommended sequence for doffing PPE.
Spill Response and Disposal Plan

Even with the utmost care, spills can occur. A well-defined response and disposal plan is a critical component of laboratory safety.

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid actions that could generate dust.

    • Place the collected material into a sealed, labeled hazardous waste container.[7]

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[7]

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

All waste generated from the handling of 1-(Propane-2-sulfonyl)piperidin-3-one must be treated as hazardous waste.

  • Solid Waste: Collect any excess or unwanted solid compound in a clearly labeled, sealed container. The label must include the words "Hazardous Waste" and the full chemical name.[9]

  • Contaminated Materials: All items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, are considered contaminated and must be placed in a designated hazardous waste container.[7]

  • Empty Containers: "Empty" containers may still contain residual chemical and should be treated as hazardous waste. Triple rinse the container with a suitable solvent, collecting the rinsate for disposal as hazardous chemical waste.[7] After triple rinsing, the container can be disposed of according to your institution's guidelines.

The following flowchart outlines the decision-making process for the proper disposal of waste related to 1-(Propane-2-sulfonyl)piperidin-3-one.

Disposal_Workflow cluster_disposal Disposal Decision Workflow Start Waste Generated Is_Solid Is the waste a solid chemical? Start->Is_Solid Is_Contaminated Is the item contaminated? Is_Solid->Is_Contaminated No Solid_Waste Collect in a labeled hazardous waste container. Is_Solid->Solid_Waste Yes Is_Container Is it an empty container? Is_Contaminated->Is_Container No Contaminated_Waste Place in a designated hazardous waste container. Is_Contaminated->Contaminated_Waste Yes Triple_Rinse Triple rinse with a suitable solvent. Is_Container->Triple_Rinse Yes Collect_Rinsate Collect rinsate as hazardous waste. Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of rinsed container per institutional guidelines. Collect_Rinsate->Dispose_Container

Figure 3. Disposal workflow for 1-(Propane-2-sulfonyl)piperidin-3-one.

By implementing these comprehensive safety and handling protocols, you can confidently work with 1-(Propane-2-sulfonyl)piperidin-3-one while ensuring a safe and compliant laboratory environment.

References

  • Proper Disposal of 4,4'-Sulfonyldiphenol-d8: A Comprehensive Guide for Labor
  • Safety D
  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Benchchem.
  • Material Safety Data Sheet - N-Carbethoxy-4-Piperidone, 97+%. Cole-Parmer.
  • 4-Piperidinopiperidine. Santa Cruz Biotechnology.
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Strategies for the Safe Handling of Sulfonic Acid.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propane-2-sulfonyl)piperidin-3-one
Reactant of Route 2
Reactant of Route 2
1-(Propane-2-sulfonyl)piperidin-3-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.